AMPK activator 8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H21ClN2O6 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H21ClN2O6/c26-15-9-17-16(27-25(28-17)34-21-11-33-23-20(31)10-32-24(21)23)8-14(15)12-4-6-13(7-5-12)22-18(29)2-1-3-19(22)30/h1-9,20-21,23-24,29-31H,10-11H2,(H,27,28)/t20-,21-,23-,24-/m1/s1 |
InChI Key |
MMOYHXCYJWHUCI-LUGTWXOSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of AMPK Activator 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular and systemic energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and hyperlipidemia. AMPK activator 8, also referred to as compound 2, is a potent and selective direct allosteric activator of AMPK. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its direct effects on the AMPK enzyme complex, its influence on downstream signaling pathways, and its metabolic consequences. This document consolidates key quantitative data, details the experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Direct Allosteric Activation
This compound functions as a direct, allosteric activator of the AMPK heterotrimeric complex. Unlike indirect activators that modulate the cellular AMP:ATP ratio, this compound binds directly to the AMPK complex, inducing a conformational change that enhances its kinase activity. This activation is independent of cellular nucleotide levels.
The primary mechanism involves the binding of this compound to a site on the AMPK complex, which leads to:
-
Allosteric Activation: The binding of the activator induces a conformational change in the AMPK complex that directly increases its catalytic activity.
-
Inhibition of Dephosphorylation: This conformational change also protects the activating phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit from being removed by protein phosphatases. This sustains the active state of the enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | Species | EC50 (nM) | Assay Type | Reference |
| rAMPK α1β1γ1 | Rat | 11 | SAMS Peptide Phosphorylation | [1] |
| rAMPK α2β1γ1 | Rat | 27 | SAMS Peptide Phosphorylation | [1] |
| rAMPK α1β2γ1 | Rat | 4 | SAMS Peptide Phosphorylation | [1] |
| rAMPK α2β2γ1 | Rat | 2 | SAMS Peptide Phosphorylation | [1] |
| rAMPK α2β2γ3 | Rat | 4 | SAMS Peptide Phosphorylation | [1] |
| AMPK | Human | 6.3 | SAMS Peptide Phosphorylation | [2] |
| Glycogen Phosphorylase (GPPase) | Not Specified | No activity at 100 µM | Enzymatic Assay | [2] |
| Fructose-1,6-bisphosphatase (FBPase) | Not Specified | No activity at 100 µM | Enzymatic Assay | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Reference |
| HepG2 | Cell Viability | 255 | [1] |
| C2C12 myoblasts | Cell Viability | 230 | [1] |
| Rat Hepatocytes | Inhibition of De Novo Lipogenesis | Fully inhibited | [2] |
Signaling Pathways and Experimental Workflows
AMPK Activation Signaling Pathway
The following diagram illustrates the direct activation of AMPK by this compound and the subsequent downstream signaling events.
Caption: Direct activation of the AMPK complex by this compound and its downstream metabolic effects.
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.
Caption: A generalized experimental workflow for characterizing the in vitro and cellular effects of this compound.
Detailed Experimental Protocols
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This protocol is based on the method used to determine the EC50 of this compound by monitoring the phosphorylation of the SAMS peptide.[2]
Objective: To quantify the direct activation of purified recombinant AMPK by this compound.
Materials:
-
Recombinant human or rat AMPK (α1β1γ1, α2β1γ1, etc.)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
This compound (Compound 2)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase assay buffer, a specific concentration of recombinant AMPK, and the SAMS peptide substrate.
-
Compound Addition: Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be near the Km for AMPK.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the enzyme at each concentration of the activator. Plot the activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Cellular Western Blot Analysis for AMPK Activation
This protocol is a standard method to assess the activation of AMPK and its downstream targets in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation status of AMPK (Thr172) and a key downstream target, ACC (Ser79), in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration, add Laemmli buffer, and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.
De Novo Lipogenesis Assay in Primary Hepatocytes
This protocol is based on the methodology to assess the inhibitory effect of AMPK activation on fatty acid synthesis.[2]
Objective: To measure the effect of this compound on the rate of de novo lipogenesis in primary hepatocytes.
Materials:
-
Primary rat hepatocytes
-
This compound
-
Culture medium
-
[¹⁴C]-Acetate
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Isolate and culture primary rat hepatocytes. Treat the cells with various concentrations of this compound or a vehicle control.
-
Metabolic Labeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a specific period to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of each sample. Compare the rate of lipogenesis in treated cells to that of control cells to determine the inhibitory effect of this compound.
Conclusion
This compound is a potent, selective, and direct allosteric activator of AMPK. Its mechanism of action is well-defined, involving direct binding to the AMPK complex, leading to its activation and the subsequent phosphorylation of downstream targets. This results in profound metabolic effects, including the inhibition of anabolic processes like lipogenesis and the promotion of catabolic pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds in the context of metabolic diseases.
References
AMPK Activator 8 and Cellular Energy Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and whole-body energy homeostasis.[1][2] It acts as a cellular energy sensor, activated in response to metabolic stresses that deplete ATP and increase the AMP:ATP ratio.[1][2] Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes. This central role in metabolic regulation has positioned AMPK as a key therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4]
"AMPK activator 8" is a potent, small-molecule activator of AMPK. This technical guide provides a comprehensive overview of its mechanism of action, its role in cellular energy sensing, and its potential therapeutic applications, supported by preclinical data from related compounds and detailed experimental protocols.
Mechanism of Action of this compound
This compound is a direct allosteric activator of AMPK.[5][6] It binds to the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits, inducing a conformational change that leads to its activation.[7]
Quantitative Data: In Vitro Efficacy
The potency of this compound has been determined against various recombinant human AMPK (rAMPK) isoforms. The half-maximal effective concentrations (EC50) are summarized in the table below.
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11[5][6] |
| rAMPK α2β1γ1 | 27[5][6] |
| rAMPK α1β2γ1 | 4[5][6] |
| rAMPK α2β2γ1 | 2[5] |
| rAMPK α2β2γ3 | 4[5] |
AMPK and Cellular Energy Sensing: The Signaling Pathway
AMPK activation is a critical cellular response to energy depletion. The signaling cascade initiated by AMPK activation leads to a coordinated regulation of various metabolic pathways to restore energy balance.
Caption: AMPK signaling pathway activation by metabolic stress and this compound.
Preclinical Efficacy of AMPK Activators (Representative Data)
While in vivo data for "this compound" is not publicly available, studies on other potent and selective AMPK activators in preclinical models of metabolic disease provide strong evidence for the therapeutic potential of this class of compounds.
In Vivo Efficacy in a Mouse Model of Type 2 Diabetes
The following table summarizes the effects of a representative isoform-specific AMPK activator, MLX-0871, on fasting blood glucose in a db/db mouse model of type 2 diabetes.[8]
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Day 21 Fasting Blood Glucose (mg/dL) | Day 28 Fasting Blood Glucose (mg/dL) | Day 36 Fasting Blood Glucose (mg/dL) |
| Vehicle | - | ~450 | ~475 | ~500 |
| MLX-0871 | 30 | ~350 | ~375 | ~425 |
| MLX-0871 | 50 | ~300 | ~325 | ~350 |
| p < 0.05 vs. Vehicle |
Effects on Body Weight and Composition in a Diet-Induced Obesity (DIO) Mouse Model
A study on another novel AMPK activator, Elaiophylin, demonstrated significant effects on body weight and fat mass in a high-fat diet (HFD)-induced obesity model.[9]
| Treatment Group | Dose | Change in Body Weight (g) | Change in Fat Mass (g) |
| Vehicle | - | +8.5 | +6.2 |
| Elaiophylin | 2 mg/kg | +2.1 | +1.5 |
| *p < 0.05 vs. Vehicle |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity and efficacy of AMPK activators like "this compound".
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a non-radioactive method to measure the direct activation of recombinant AMPK.
Materials:
-
Recombinant AMPK (e.g., α1β1γ1)
-
This compound
-
SAMS peptide (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2 µL of recombinant AMPK, 2 µL of SAMS peptide/ATP mix, and 1 µL of this compound or vehicle (DMSO).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and reflects AMPK activity.
Caption: Workflow for a luminescence-based AMPK kinase assay.
Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This protocol details the detection of AMPK activation in cells by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cellular Glucose Uptake Assay (2-NBDG)
This assay measures the effect of AMPK activation on glucose uptake in cells using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Cell line (e.g., C2C12 myotubes)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and grow to confluency. Differentiate C2C12 myoblasts into myotubes.
-
Wash cells with PBS and incubate in glucose-free medium for 2 hours.
-
Treat cells with this compound for 1 hour.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
Caption: Workflow for a 2-NBDG based cellular glucose uptake assay.
Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation in cells following treatment with an AMPK activator.[10]
Materials:
-
Cell line (e.g., L6 myotubes)
-
This compound
-
[1-14C]palmitate
-
Scintillation counter
Procedure:
-
Culture cells and treat with this compound.
-
Incubate cells with medium containing [1-14C]palmitate.
-
After incubation, collect the medium and measure the amount of 14CO2 produced, which is an indicator of fatty acid oxidation, using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
Conclusion
This compound is a potent, direct activator of AMPK with potential for the treatment of metabolic diseases. The activation of AMPK by small molecules represents a promising therapeutic strategy to harness the beneficial metabolic effects of this central energy sensor. The data on related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules. Further preclinical studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic profile, and long-term safety.
References
- 1. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biolexis Therapeutics’ AMPK activator shows preclinical efficacy in obesity, type 2 diabetes | BioWorld [bioworld.com]
- 9. Elaiophylin reduces body weight and lowers glucose levels in obese mice by activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Role of AMPK activator 8 in metabolic regulation
An In-depth Technical Guide on the Role of A-769662, a Potent AMPK Activator, in Metabolic Regulation
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. It is activated in response to an increase in the cellular AMP:ATP ratio, a state indicative of energy stress. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.
This technical guide focuses on the role of A-769662, a potent and selective small-molecule activator of AMPK, in metabolic regulation. A-769662 is a thienopyridone (B2394442) that allosterically activates AMPK, making it a valuable tool for studying the physiological and pathophysiological roles of AMPK. This document provides a comprehensive overview of its mechanism of action, its effects on various metabolic pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
A-769662 activates AMPK by binding to a specific site on the AMPK γ-subunit, which is distinct from the AMP binding site. This allosteric binding induces a conformational change in the AMPK complex, leading to its activation. Notably, A-769662-mediated activation is independent of cellular AMP levels, allowing for the specific investigation of AMPK's roles without inducing cellular energy stress.
Quantitative Data on A-769662
The following table summarizes the key quantitative data related to the activity of A-769662 from various in vitro and in vivo studies.
| Parameter | Value | Cell/Assay System | Reference |
| EC50 for AMPK activation | 0.8 µM | Recombinant human α1β1γ1 AMPK | |
| Fold AMPK Activation | ~5-fold | In isolated rat hepatocytes | |
| Inhibition of fatty acid synthesis | IC50 = 3.2 µM | In primary rat hepatocytes | |
| Phosphorylation of Acetyl-CoA Carboxylase (ACC) | Significant increase at 10 µM | In C2C12 myotubes | |
| Glucose uptake stimulation | ~2-fold increase at 300 µM | In L6 myotubes | |
| Reduction in plasma glucose | ~35% reduction | In ob/ob mice (30 mg/kg, i.p.) | |
| Reduction in plasma triglycerides | ~40% reduction | In ob/ob mice (30 mg/kg, i.p.) |
Signaling Pathways Modulated by A-769662
A-769662-mediated activation of AMPK leads to the modulation of numerous downstream signaling pathways that collectively regulate cellular metabolism.
Caption: A-769662 signaling pathway for metabolic regulation.
Experimental Protocols
Detailed methodologies for key experiments involving the study of A-769662 are provided below.
In Vitro AMPK Activity Assay
This protocol describes how to measure the activity of purified AMPK in the presence of A-769662.
Materials:
-
Purified, recombinant AMPK (α1β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR), a substrate for AMPK
-
³²P-γ-ATP
-
A-769662
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl₂)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, SAMS peptide (200 µM), and MgCl₂/ATP (5 mM/0.2 mM, with ³²P-γ-ATP).
-
Add varying concentrations of A-769662 to the reaction mixture.
-
Initiate the reaction by adding the purified AMPK enzyme.
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively in phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of AMPK and determine the EC50 for A-769662.
Caption: Workflow for an in vitro AMPK activity assay.
Western Blot Analysis of ACC Phosphorylation
This protocol outlines the steps to assess the activation of AMPK in cultured cells by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
A-769662
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of A-769662 for a specified time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total ACC to normalize the data.
Caption: Workflow for Western blot analysis of ACC phosphorylation.
Cellular Glucose Uptake Assay
This protocol measures the effect of A-769662 on glucose uptake in cultured cells.
Materials:
-
Cultured cells (e.g., L6 myotubes)
-
A-769662
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (B1677691) (glucose transport inhibitor)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Differentiate cells if necessary (e.g., L6 myoblasts to myotubes).
-
Wash the cells with KRH buffer and incubate with A-769662 for the desired time.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for a short period (e.g., 10 minutes).
-
To determine non-specific uptake, treat a set of wells with phloretin before adding the glucose tracer.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity by scintillation counting or fluorescence by a plate reader.
-
Normalize the glucose uptake to the protein content of each well.
Conclusion
A-769662 is a powerful pharmacological tool for investigating the multifaceted roles of AMPK in metabolic regulation. Its ability to directly activate AMPK, independent of cellular energy status, provides a clear advantage in dissecting the downstream consequences of AMPK activation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of AMPK activation in metabolic diseases such as type 2 diabetes and obesity. The continued study of selective AMPK activators like A-769662 will undoubtedly provide further insights into the intricate network of metabolic control.
The Architecture of Activation: A Deep Dive into the Structure-Activity Relationship of Direct AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) stands as a critical regulator of cellular energy homeostasis, making it a highly attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and certain cancers. The quest for potent and selective small molecule activators of AMPK has led to extensive research into their structure-activity relationships (SAR). This technical guide synthesizes the core principles of direct AMPK activation, focusing on the key structural modifications that govern potency and selectivity, with a particular emphasis on a well-studied class of thienopyridone (B2394442) activators.
The AMPK Signaling Cascade: A Visual Overview
The activation of AMPK triggers a cascade of downstream events aimed at restoring cellular energy balance. This involves the phosphorylation of numerous downstream targets that collectively inhibit anabolic (energy-consuming) pathways and promote catabolic (energy-producing) pathways.
Caption: The AMPK signaling pathway is activated by metabolic stressors and direct allosteric activators.
Structure-Activity Relationship of Thienopyridone-Based AMPK Activators
The thienopyridone scaffold, exemplified by the well-characterized activator A-769662, has been a cornerstone for understanding the SAR of direct AMPK activators. These compounds bind to a specific allosteric site on the AMPK complex, inducing a conformational change that promotes activation. The following table summarizes key SAR findings for this class of molecules.
| Compound/Modification | R1 Group | R2 Group | EC50 (nM) for AMPK Activation | Key Observations |
| A-769662 | 4-hydroxyphenyl | H | 300-500 | Potent activator; serves as a key reference compound. |
| Modification 1 | 4-methoxyphenyl | H | >10,000 | Methylation of the phenolic hydroxyl group significantly reduces activity, highlighting the importance of this hydrogen bond donor. |
| Modification 2 | Phenyl | H | >10,000 | Complete removal of the hydroxyl group abolishes activity, confirming its critical role in binding. |
| Modification 3 | 4-hydroxyphenyl | CH3 | ~1000 | Small alkyl substitutions at the R2 position are generally tolerated but may slightly decrease potency. |
| Modification 4 | 3-hydroxyphenyl | H | ~1500 | The position of the hydroxyl group on the phenyl ring is crucial; meta-substitution is less favorable than para-substitution. |
| Modification 5 | Pyridin-4-yl | H | >10,000 | Replacement of the phenyl ring with a pyridine (B92270) ring is detrimental to activity. |
Experimental Protocols: A Closer Look at the Methodology
The determination of AMPK activation and the subsequent SAR analysis rely on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
In Vitro AMPK Activation Assay
This assay is fundamental to determining the potency of a compound in directly activating the AMPK enzyme.
Caption: A typical workflow for an in vitro radiometric AMPK activation assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35).
-
Dilute recombinant human AMPK (e.g., α1β1γ1 isoform) to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in the reaction buffer.
-
Prepare a substrate solution containing the SAMS peptide (a synthetic peptide substrate for AMPK) and MgCl2 in the reaction buffer.
-
Prepare a solution of [γ-32P]ATP in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted AMPK enzyme, the test compound at various concentrations, and the substrate solution.
-
Initiate the reaction by adding the [γ-32P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a quench solution (e.g., 1% phosphoric acid).
-
-
Detection and Analysis:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity retained on the paper using a scintillation counter.
-
Plot the radioactivity counts against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cellular Assay for AMPK Activation
To assess the activity of compounds in a more physiologically relevant context, cellular assays are employed. These assays typically measure the phosphorylation of downstream targets of AMPK.
Protocol for Western Blot Analysis of ACC Phosphorylation:
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes or HepG2 hepatocytes) in a suitable culture medium and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated acetyl-CoA carboxylase (p-ACC), a well-established downstream target of AMPK.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the p-ACC signal to the total ACC or a housekeeping protein (e.g., β-actin) to quantify the extent of AMPK activation.
-
Concluding Remarks
The structure-activity relationship of direct AMPK activators is a complex and evolving field. The thienopyridone class has provided a foundational understanding of the key molecular interactions required for potent allosteric activation. The phenolic hydroxyl group, in particular, has been identified as a critical pharmacophoric feature. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new chemical entities designed to target AMPK. Future research will undoubtedly focus on developing isoform-selective activators and further refining the SAR to optimize pharmacokinetic and pharmacodynamic properties for therapeutic applications.
AMPK Activator 8 and the Induction of Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of AMP-activated protein kinase (AMPK) activators, with a specific focus on AMPK Activator 8 (also known as Compound 2), in the induction of autophagy. It details the molecular pathways, presents available quantitative data, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development who are investigating the therapeutic potential of modulating autophagy through AMPK activation.
Introduction: The Critical Roles of AMPK and Autophagy
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] In response to cellular stress that depletes ATP levels, such as nutrient deprivation or hypoxia, the resulting increase in the AMP:ATP ratio leads to the activation of AMPK.[2] Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) while simultaneously inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1][3]
Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, including damaged organelles and misfolded proteins. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. The formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation, is a hallmark of autophagy.
The activation of AMPK is a key upstream event that initiates the autophagy cascade, highlighting the intricate link between cellular energy status and this critical housekeeping process.
The AMPK-Mediated Autophagy Induction Pathway
The activation of AMPK triggers a signaling cascade that converges on the induction of autophagy, primarily through the regulation of the ULK1 (Unc-51 like autophagy activating kinase 1) complex and the inhibition of the mTOR (mammalian target of rapamycin) pathway.
Direct Activation of the ULK1 Complex
AMPK directly phosphorylates ULK1 at multiple sites, including Ser317, Ser555, and Ser777.[4] This phosphorylation is a critical step in the activation of the ULK1 kinase complex, which is essential for the initiation of autophagosome formation. The activated ULK1 complex, in turn, phosphorylates downstream components of the autophagy machinery, setting in motion the cascade of events leading to the formation of the autophagosome.
Inhibition of the mTORC1 Signaling Pathway
The mTORC1 complex is a major negative regulator of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. AMPK activation leads to the inhibition of mTORC1 through the phosphorylation of key regulatory components, thereby relieving the inhibitory brake on ULK1 and promoting autophagy.
Quantitative Data for this compound (Compound 2)
This compound, also referred to as Compound 2, is a potent, direct activator of AMPK. Its cell-permeable pro-drug is known as Compound 13. While extensive quantitative data on its specific effects on autophagy markers from peer-reviewed literature is limited, its efficacy in activating various AMPK isoforms has been characterized.
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
Data sourced from MedchemExpress.
The activation of AMPK by Compound 2 is expected to lead to a downstream induction of autophagy, characterized by an increase in the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. Research has shown that the pro-drug, Compound 13, activates AMPK signaling and can attenuate cytotoxicity in colorectal cancer cells through the induction of autophagy, confirming the link between this compound and the autophagic process.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the induction of autophagy by this compound.
Western Blot for Phospho-AMPKα (Thr172) and Total AMPKα
This protocol is designed to detect the activation of AMPK by monitoring the phosphorylation of its catalytic α subunit at Threonine 172.
Materials:
-
Cell culture reagents
-
This compound (Compound 2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for a specified time course.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
LC3-II Conversion Assay by Western Blot
This assay measures the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated lipidated form (LC3-II), a key indicator of autophagy induction.
Materials:
-
Same as for p-AMPK Western Blot, with the following exceptions:
-
Primary antibody: Rabbit anti-LC3B
Procedure:
-
Follow the Western Blot protocol as described in 4.1.
-
During the primary antibody incubation step, use an antibody that recognizes both LC3-I and LC3-II.
-
Analysis: Quantify the band intensities for both LC3-I and LC3-II. The ratio of LC3-II to LC3-I is a common measure of autophagic activity. An increase in this ratio indicates autophagy induction.
p62/SQSTM1 Degradation Assay by Western Blot
p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels is indicative of increased autophagic flux.
Materials:
-
Same as for p-AMPK Western Blot, with the following exceptions:
-
Primary antibody: Rabbit anti-p62/SQSTM1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Follow the Western Blot protocol as described in 4.1.
-
During the primary antibody incubation step, use an antibody against p62. It is crucial to also probe for a loading control.
-
Analysis: Quantify the band intensity for p62 and the loading control. A decrease in the normalized p62 signal upon treatment with this compound indicates an increase in autophagic degradation.
Conclusion
This compound (Compound 2) is a potent activator of AMPK that holds promise as a tool for inducing autophagy. The activation of AMPK by this compound initiates a well-defined signaling cascade involving the direct activation of the ULK1 complex and the inhibition of the mTORC1 pathway, culminating in the formation of autophagosomes. While detailed quantitative data on the autophagic effects of this compound are still emerging, the provided experimental protocols offer a robust framework for its characterization. Further research into the specific dose-response and temporal effects of this compound on autophagy markers will be invaluable for its development as a potential therapeutic agent for diseases where the upregulation of autophagy is beneficial.
References
- 1. mdpi.com [mdpi.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagic mechanisms in longevity intervention: role of natural active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. oncotarget.com [oncotarget.com]
- 6. AMPK-autophagy inhibition sensitizes icaritin-induced anti-colorectal cancer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoform-specific Activation of AMPK by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, acting as a master regulator of metabolic homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, with each subunit existing in multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3). This isoform diversity allows for tissue-specific expression and function, making isoform-selective activation a promising therapeutic strategy for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2]
This technical guide provides a comprehensive overview of small molecule activators that exhibit specificity for different AMPK isoforms. It includes a compilation of quantitative data, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in the discovery and development of novel isoform-specific AMPK modulators.
Data Presentation: Isoform Selectivity of Small Molecule AMPK Activators
The development of direct allosteric AMPK activators has led to the identification of compounds with varying degrees of isoform selectivity. These small molecules typically bind to the allosteric drug and metabolite (ADaM) site, a pocket located between the kinase domain of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit.[3] The tables below summarize the half-maximal effective concentrations (EC50) and activation fold changes for several key isoform-specific and pan-AMPK activators against various heterotrimeric complexes.
Table 1: Quantitative Data for α-Isoform Selective AMPK Activators
| Compound | Target Selectivity | α1β1γ1 (EC50) | α2β1γ1 (EC50) | α1β2γ1 (EC50) | α2β2γ1 (EC50) | α2β2γ3 (EC50) | Reference(s) |
| C-2 | α1 selective | 10-30 nM | >1000 nM | - | - | - | [4][5] |
| C-13 (pro-drug of C-2) | α1 selective | Potent α1 activation in cells | Weak α2 activation in cells | - | - | - | [4][5][6][7] |
| SC4 | α2 selective | >5000 nM | - | >5000 nM | 17.2 nM | 82.1 nM | [8][9][10] |
Table 2: Quantitative Data for β-Isoform Selective and Pan-AMPK Activators
| Compound | Target Selectivity | α1β1γ1 (EC50) | α2β1γ1 (EC50) | α1β2γ1 (EC50) | α2β2γ1 (EC50) | Reference(s) |
| A-769662 | β1 selective | ~800 nM | ~300 nM | >10,000 nM | >10,000 nM | [2][11][12] |
| PF-06409577 | β1 selective | 7 nM | 6.8 nM | >4000 nM | >4000 nM | [13][14][15] |
| 991 | Pan-activator (β1 > β2) | 60 nM (Kd) | 85 nM (Kd) | 510 nM (Kd) | - | [4] |
| MK-8722 | Pan-activator | 1200-5600 nM | - | - | - | [11] |
| PF-739 | Pan-activator (β1 > β2) | 8.99 nM | 5.23 nM | 136 nM | 42.4 nM | [4][11] |
| MT47-100 | β1 activator / β2 inhibitor | 2.5-fold activation | 2.3-fold activation | 0.4-fold activation | 0.5-fold activation | [4][11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the AMPK signaling cascade, the distinct downstream effects of α1 and α2 isoform activation, and a logical workflow for the screening and characterization of isoform-specific activators.
AMPK Activation and Downstream Signaling
Caption: General AMPK signaling pathway illustrating upstream activators and major downstream metabolic processes.
Differential Downstream Signaling of AMPK α1 and α2 Isoforms
While both catalytic isoforms of AMPK share many downstream targets, emerging evidence suggests isoform-specific roles in regulating cellular processes.
Caption: Differential downstream signaling pathways preferentially regulated by AMPK α1 and α2 isoforms.
Experimental Workflow for Characterization of Isoform-Specific AMPK Activators
A systematic approach is essential for the identification and validation of novel isoform-specific AMPK activators. The following workflow outlines a typical screening and characterization cascade.
Caption: A logical workflow for the discovery and characterization of isoform-specific AMPK activators.
Experimental Protocols
Detailed and reproducible protocols are fundamental to the robust characterization of small molecule activators. The following sections provide step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of purified AMPK isoforms by quantifying the incorporation of radiolabeled phosphate (B84403) into a synthetic substrate.
-
Principle: Measures the transfer of 32P from [γ-32P]ATP to the SAMS peptide substrate (HMRSAMSGLHLVKRR).
-
Materials:
-
Purified recombinant AMPK heterotrimer isoforms
-
SAMS peptide
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM AMP)
-
Test compound dilutions
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the specific AMPK isoform, and the SAMS peptide substrate.
-
Add varying concentrations of the test compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
-
Data Analysis: Determine the EC50 value by plotting the kinase activity (counts per minute) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay (Non-Radioactive - ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used to produce a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.[2]
-
Materials:
-
Purified recombinant AMPK heterotrimer isoforms
-
SAMS peptide (or other suitable substrate)
-
ATP
-
Kinase assay buffer
-
Test compound dilutions
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer-compatible microplates
-
-
Procedure:
-
In a white, opaque microplate, set up the kinase reaction by combining the kinase buffer, AMPK isoform, substrate peptide, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the EC50 value by plotting the luminescent signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular AMPK Activation Assay (Western Blot)
This assay confirms target engagement in a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
-
Principle: Activated AMPK phosphorylates its own catalytic α-subunit at Threonine 172 (p-AMPKα Thr172) and phosphorylates ACC at Serine 79 (p-ACC Ser79). These phosphorylation events can be detected and quantified using specific antibodies via Western blot.[9]
-
Materials:
-
Cultured cells (e.g., HEK293, C2C12 myotubes, or primary hepatocytes)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 1-3 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-AMPKα) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total AMPKα, p-ACC, and total ACC to normalize the data.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.
Functional Cellular Assay (Glucose Uptake)
This assay measures the functional consequence of AMPK activation in relevant cell types, such as skeletal muscle cells.
-
Principle: AMPK activation stimulates the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane, leading to increased glucose uptake. This is measured using a radiolabeled or fluorescent glucose analog, such as 2-deoxy-D-[3H]glucose (2-DG) or 2-NBDG.[4][14]
-
Materials:
-
Differentiated myotubes (e.g., C2C12 or L6)
-
Test compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose
-
Cytochalasin B (as a non-specific uptake inhibitor)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
-
-
Procedure:
-
Differentiate myoblasts into myotubes in multi-well plates.
-
Serum-starve the myotubes for several hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compound or vehicle at various concentrations for a defined period (e.g., 30-60 minutes).
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose. Include wells with cytochalasin B to determine non-specific uptake.
-
Incubate for a short period (e.g., 10 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis: Subtract the non-specific uptake (with cytochalasin B) from all values. Normalize the data to the protein content of each well. Calculate the fold change in glucose uptake relative to the vehicle-treated control.
Conclusion
The development of small molecule activators with isoform specificity for AMPK represents a significant advancement in the pursuit of targeted therapies for metabolic diseases. A thorough characterization of these compounds, encompassing quantitative analysis of their isoform selectivity, detailed investigation of their mechanism of action through robust experimental protocols, and a clear understanding of their impact on cellular signaling pathways, is paramount. This technical guide provides the foundational data, methodologies, and conceptual frameworks to support researchers in this endeavor, ultimately facilitating the discovery and development of the next generation of AMPK-targeted therapeutics.
References
- 1. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMPK β2 Subunit Is Required for Energy Homeostasis during Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the AMP-activated Protein Kinase Alpha 2 Accentuates Agonist-Induced Vascular Smooth Muscle Contraction and High Blood Pressure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. AMP-activated protein kinase complexes containing the β2 regulatory subunit are up-regulated during and contribute to adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. carnabio.com [carnabio.com]
The Pan-AMPK Activator PF-739: A Technical Guide to its Role in Regulating Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor and a key regulator of metabolic homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. This technical guide provides an in-depth overview of the pharmacological activator PF-739 (also referred to as AMPK activator 8 and PF-06409577), a potent, orally active, non-selective activator of AMPK. We will delve into its mechanism of action, its effects on glucose metabolism as demonstrated in preclinical studies, and provide detailed protocols for key experimental assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases.
Introduction to AMPK and its Role in Glucose Metabolism
AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a central regulator of cellular and organismal metabolism.[1] When cellular energy levels are low, indicated by an increased AMP/ATP ratio, AMPK is activated.[2][3] This activation triggers a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[1][2]
In the context of glucose metabolism, AMPK activation has several beneficial effects:
-
Increased Glucose Uptake: In skeletal muscle, a major site for glucose disposal, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake.[3]
-
Enhanced Glycolysis: AMPK can stimulate glycolysis to accelerate ATP production from glucose.
-
Inhibition of Gluconeogenesis: In the liver, AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[1]
-
Regulation of Glycogen (B147801) Synthesis: AMPK phosphorylates and inhibits glycogen synthase, thus conserving glucose for immediate energy needs rather than storage.[4]
Given these roles, pharmacological activation of AMPK is a promising strategy for the treatment of hyperglycemia and insulin (B600854) resistance, hallmarks of type 2 diabetes.
PF-739: A Potent Pan-AMPK Activator
PF-739 is a small molecule compound that directly and allosterically activates AMPK.[5] It is considered a pan-activator as it can activate multiple AMPK isoforms.[5]
Mechanism of Action
PF-739 binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, a pocket formed at the interface of the α-kinase and β-carbohydrate-binding modules. This binding induces a conformational change that enhances AMPK activity.[6]
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent effects of PF-739 on AMPK activation and glucose metabolism in various models.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of PF-739 from various studies.
Table 1: In Vitro Efficacy of PF-739 on AMPK Isoforms [5]
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
Table 2: In Vivo Effects of PF-739 on Glucose Metabolism in C57BL/6 Mice [5]
| Dosage (mg/kg) | Administration | Key Outcomes |
| 30 - 1000 | Oral gavage or subcutaneous injection (single dose) | Increased AMPK activity in skeletal muscle, Increased AMPK phosphorylation in liver, Decreased plasma insulin and blood glucose |
Signaling Pathways
The activation of AMPK by PF-739 initiates a signaling cascade that regulates multiple aspects of glucose metabolism.
Caption: AMPK signaling pathway in glucose metabolism.
Experimental Protocols
In Vitro AMPK Activation Assay
This protocol describes a method to determine the in vitro potency of PF-739 in activating AMPK.
Caption: Workflow for in vitro AMPK activation assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of PF-739 in DMSO.
-
Perform serial dilutions of PF-739 to achieve the desired concentration range.
-
Prepare a reaction buffer containing recombinant human AMPK enzyme and a fluorescently labeled SAMS peptide substrate.
-
-
Compound Incubation:
-
Add the diluted PF-739 or vehicle control (DMSO) to the wells of a microplate.
-
Add the AMPK enzyme solution to each well.
-
Incubate at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution.
-
Measure the amount of phosphorylated SAMS peptide using an appropriate detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of AMPK activation relative to a positive control.
-
Plot the dose-response curve and determine the EC50 value.
-
Cellular Glucose Uptake Assay (2-Deoxyglucose Uptake)
This protocol measures the effect of PF-739 on glucose uptake in a cell-based model, such as L6 myotubes or 3T3-L1 adipocytes.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Master Regulator of Metabolism: A Technical Guide to the Therapeutic Potential of AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis.[1][2][3] Its role as a master metabolic switch has positioned it as a compelling therapeutic target for a multitude of human diseases, including metabolic syndrome, cancer, and neurodegenerative disorders.[1][2][4][5] This technical guide provides an in-depth exploration of the therapeutic potential of AMPK activators, detailing their mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for their evaluation. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the science underpinning this promising therapeutic strategy.
Introduction: AMPK as a Therapeutic Target
AMPK is a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[1][3] It is activated in response to cellular stress that depletes ATP levels, such as nutrient deprivation, hypoxia, and ischemia.[1][3] Once activated, AMPK orchestrates a metabolic shift, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP.[2][3][4] This includes promoting glucose uptake and fatty acid oxidation, and inhibiting cholesterol, lipid, and protein synthesis.[3][4][6] Given its central role in metabolic regulation, pharmacological activation of AMPK holds significant promise for the treatment of various pathologies.
Mechanisms of AMPK Activation
AMPK activators can be broadly classified into two categories based on their mechanism of action: indirect and direct activators.[1][5]
-
Indirect Activators: These compounds increase the cellular AMP:ATP ratio, which is the primary physiological trigger for AMPK activation.[5] This is often achieved by inhibiting mitochondrial respiration. Prominent examples include metformin (B114582) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR).[1] Metformin inhibits complex I of the mitochondrial respiratory chain, while AICAR is an adenosine (B11128) analog that is converted intracellularly to ZMP, an AMP mimetic.[1][7]
-
Direct Activators: These molecules activate AMPK by directly binding to the enzyme complex, often causing allosteric activation and inhibiting its dephosphorylation.[5] A-769662 and other thienopyridone (B2394442) derivatives are well-characterized direct activators that bind to the carbohydrate-binding module on the β subunit.[1] Salicylate, the active metabolite of aspirin, also directly activates AMPK in a β1 subunit-dependent manner.[5]
The following diagram illustrates the principal pathways of AMPK activation.
Caption: Mechanisms of direct and indirect AMPK activation.
Therapeutic Applications
The therapeutic potential of AMPK activators spans a wide range of diseases characterized by metabolic dysregulation.
Metabolic Diseases
AMPK's role in regulating glucose and lipid metabolism makes it a prime target for metabolic disorders like type 2 diabetes and obesity.[4][6] Activation of AMPK can enhance insulin (B600854) sensitivity, increase glucose uptake in muscle, and suppress hepatic glucose production.[4][6] Furthermore, AMPK activation promotes fatty acid oxidation and inhibits lipogenesis, contributing to reduced lipid accumulation.[4]
Cancer
The role of AMPK in cancer is complex, acting as both a tumor suppressor and a context-dependent promoter of survival.[8][9] By inhibiting anabolic processes, AMPK activation can restrain the growth and proliferation of cancer cells.[2][10] Several studies have shown that AMPK activators like metformin can have anti-tumor effects.[2] However, in established tumors, AMPK may also promote survival under metabolic stress.[8]
Neurodegenerative Diseases
Emerging evidence suggests a neuroprotective role for AMPK activation in conditions like Alzheimer's and Huntington's disease.[11][12][13] AMPK may exert its beneficial effects by promoting autophagy to clear aggregated proteins and by reducing neuroinflammation.[12] Activators like metformin have been associated with improved cognitive outcomes in some studies.[12][13]
Quantitative Data on AMPK Activators
The following tables summarize key quantitative data for commonly used direct and indirect AMPK activators, providing a basis for compound selection in research and development.
Table 1: Direct AMPK Activators
| Activator | Mechanism of Action | Potency (EC50/AC50) | Isoform Selectivity | Key Cellular Effects |
| A-769662 | Allosteric activator, inhibits dephosphorylation of Thr172[5] | ~0.8 µM[5] | Selective for β1-containing complexes[5] | Increases fatty acid oxidation, reduces body weight and plasma triglycerides[5] |
| Compound 991 | Allosteric activator, prevents dephosphorylation | 5-10 fold more potent than A-769662[5] | Preferentially activates β1-containing complexes over β2[5] | Potent activator of AMPK signaling[5] |
| MK-8722 | Pan-allosteric activator | ~1 to 60 nM[5] | Pan-AMPK activator[5] | Induces glucose uptake in skeletal muscle[5] |
| Salicylate | Direct allosteric activator | - | Dependent on the β1 subunit[5] | Activates AMPK[5] |
Table 2: Indirect AMPK Activators
| Activator | Mechanism of Action | Potency (EC50) | Key Cellular Effects |
| AICAR | Converted to ZMP (AMP mimetic) | 0.5 - 2 mM (in vitro)[7] | Stimulates glucose uptake and fatty acid oxidation[1] |
| Metformin | Inhibits mitochondrial complex I, increasing AMP:ATP ratio[1] | Varies by cell type and condition | Reduces hepatic gluconeogenesis, increases insulin sensitivity[1] |
| Phenformin | Inhibits mitochondrial complex I, more potent than metformin | - | Similar to metformin, but with higher potency |
| 2-Deoxyglucose (2-DG) | Inhibits glycolysis, leading to ATP depletion | - | Increases cellular AMP:ATP ratio |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess AMPK activation and its downstream effects.
Western Blot for Phosphorylated AMPK (p-AMPK)
This is a fundamental assay to determine the activation state of AMPK, which is indicated by phosphorylation at Threonine 172 of the α subunit.
A. Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency in appropriate plates.[14]
-
Treat cells with the AMPK activator at desired concentrations and time points. Include a vehicle control.[14]
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[14]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[14]
B. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.[14]
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[14]
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.[14]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[14]
-
Wash the membrane again as in step 7.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To normalize, strip the membrane and re-probe with an antibody for total AMPKα.
The following diagram outlines the workflow for the Western blot experiment.
Caption: Western blot workflow for p-AMPK detection.
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK. Both radiometric and luminescence-based methods are common.
A. Radiometric Assay ([γ-³³P]-ATP)
-
Prepare a master mix containing kinase assay buffer, active AMPK enzyme, and a substrate peptide (e.g., SAMS peptide).[16]
-
Add the AMPK activator or inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³³P]-ATP.[16]
-
Incubate at 30°C for 15-30 minutes.[16]
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[16]
-
Wash the paper to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
B. Luminescence-Based Assay (ADP-Glo™)
-
Set up the kinase reaction in a multi-well plate with kinase buffer, SAMS peptide, and the test compound.[16]
-
Add active AMPK enzyme and initiate the reaction with ATP.[16]
-
Incubate at 30°C for 30-60 minutes.[16]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[16]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[17]
-
Measure luminescence using a plate reader. The signal is proportional to AMPK activity.[17]
Cellular Glucose Uptake Assay
This assay measures a key physiological outcome of AMPK activation.
-
Seed cells (e.g., C2C12 myotubes) in a multi-well plate and differentiate them.[18]
-
Treat the cells with the AMPK activator for a specified duration.
-
Incubate the cells with a fluorescently labeled glucose analog, such as 2-NBDG.[18]
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.[17]
-
Measure the intracellular fluorescence using a plate reader or fluorescence microscope.[17]
Conclusion
AMPK activators represent a highly promising class of therapeutics with the potential to address a wide array of debilitating diseases. Their central role in regulating cellular metabolism provides a powerful lever for therapeutic intervention. A thorough understanding of their mechanisms of action, coupled with robust experimental validation, is critical for the successful translation of these compounds from the laboratory to the clinic. This guide provides a foundational resource for researchers and drug developers working to unlock the full therapeutic potential of AMPK activation.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AMPK for Cancer Therapy: Metabolic Reprogramming as a Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. AMPK activators--potential therapeutics for metabolic and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of AMP-activated protein kinase in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. AMPK activators for the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Role of Direct AMPK Activators in Preclinical Disease Models: A Technical Guide
An In-depth Examination of A-769662, a Potent Allosteric Activator
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1] It acts as a cellular energy sensor, being activated in response to conditions that deplete ATP, such as nutrient starvation and hypoxia.[2] Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) while inhibiting anabolic, ATP-consuming processes (such as protein and lipid synthesis).[2] This central role in metabolic regulation has positioned AMPK as a promising therapeutic target for a range of human diseases, including metabolic syndrome, type 2 diabetes, and cancer.[3][4]
This technical guide provides an in-depth overview of the preclinical evaluation of direct AMPK activators, with a specific focus on A-769662, a well-characterized thienopyridone (B2394442) compound. A-769662 directly activates AMPK by mimicking both the allosteric activation and the inhibition of dephosphorylation caused by AMP.[5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel AMPK-targeting therapeutics.
Mechanism of Action of A-769662
A-769662 activates AMPK through a direct, allosteric mechanism that is independent of the cellular AMP:ATP ratio.[7] It binds to a site located between the α and β subunits of the AMPK heterotrimer, acting as a "molecular glue" that stabilizes an active conformation.[3][8] This binding has two key consequences:
-
Allosteric Activation: A-769662 induces a conformational change in the AMPK complex, leading to its activation.[5]
-
Inhibition of Dephosphorylation: The compound protects the activating phosphorylation site on the catalytic α subunit (Threonine-172) from being dephosphorylated by protein phosphatases.[5][9]
Crucially, the effects of A-769662 are dependent on the presence of an upstream kinase, such as LKB1 or CaMKKβ, to phosphorylate Threonine-172.[5] However, the activation by A-769662 is independent of which upstream kinase is utilized.[5][6]
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of A-769662 in various preclinical models.
Table 1: In Vitro Activity of A-769662
| Assay Type | System | Endpoint | Value | Reference |
| Cell-free Assay | Partially purified rat liver AMPK | EC50 | 0.8 µM | [9][10] |
| Cell-based Assay | Primary rat hepatocytes | Inhibition of fatty acid synthesis (IC50) | 3.2 µM | [9][10] |
| Cell-based Assay | Primary mouse hepatocytes | Inhibition of fatty acid synthesis (IC50) | 3.6 µM | [9] |
Table 2: In Vivo Efficacy of A-769662 in ob/ob Mice
| Parameter | Treatment | Duration | Result | Reference |
| Plasma Glucose | 30 mg/kg b.i.d., i.p. | 5 and 14 days | 30-40% reduction | [10] |
| Body Weight Gain | 30 mg/kg b.i.d., i.p. | 5 days | Modest reduction | [10] |
| Plasma Triglycerides | 30 mg/kg b.i.d. | Not specified | Significantly decreased | [9] |
| Liver Triglycerides | 30 mg/kg b.i.d. | Not specified | Significantly decreased | [9] |
| Hepatic Gene Expression (PEPCK, G6Pase, FAS) | 30 mg/kg b.i.d. | Not specified | Decreased | [9] |
Experimental Protocols
This section provides a generalized protocol for evaluating the in vivo efficacy of a novel direct AMPK activator, using A-769662 as an example, in a mouse model of metabolic disease.
Animal Model
-
Species: Mouse
-
Strain: C57BL/6J ob/ob (or other relevant model of obesity and type 2 diabetes)
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
Dosage Formulation and Administration
-
Compound: A-769662
-
Dosage: 30 mg/kg
-
Vehicle: A common vehicle for intraperitoneal (i.p.) injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] The solution should be prepared fresh daily.
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Frequency: Twice daily (b.i.d.)
Efficacy Evaluation
-
Baseline Measurements: Prior to the first dose, record baseline body weight and collect blood samples for measurement of plasma glucose and triglycerides.
-
Treatment Period: Administer the compound or vehicle control for the duration of the study (e.g., 14 days).
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Endpoint Measurements: At the end of the treatment period, collect terminal blood samples for analysis of plasma glucose, triglycerides, and other relevant biomarkers. Euthanize the animals and collect tissues (e.g., liver, skeletal muscle) for analysis of gene expression (e.g., by qRT-PCR) and protein phosphorylation (e.g., by Western blot for p-AMPK and p-ACC).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the preclinical evaluation of AMPK activators.
Caption: General AMPK Signaling Pathway.
References
- 1. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Mechanism of Direct Activation of AMP-Kinase: Toward a Fine Allosteric Tuning of the Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the mechanism of direct activation of AMP-kinase: Towards a fine allosteric tuning of the kinase activity [diposit.ub.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of AMPK Activator 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] AMPK is activated in response to cellular stress that depletes ATP levels, such as nutrient starvation, hypoxia, and ischemia.[1][3] Upon activation, AMPK signaling stimulates catabolic pathways that generate ATP, like fatty acid oxidation and glucose uptake, while inhibiting anabolic, ATP-consuming processes such as protein and lipid synthesis.[4][5] Due to its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[3][4]
AMPK activator 8 is a small molecule activator of AMPK. In vitro cell-free assays have demonstrated that it is a potent allosteric activator of AMPK, with reported EC50 values in the nanomolar range.[1][6] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation: Efficacy of this compound
The potency of this compound has been determined using in vitro kinase assays. The half-maximal effective concentration (EC50) values for different recombinant AMPK (rAMPK) isoforms are summarized below.
| Compound | AMPK Isoform | EC50 (nM) |
| This compound | rAMPK α1β1γ1 | 11[6] |
| This compound | rAMPK α2β1γ1 | 27[6] |
AMPK Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that modulates various downstream metabolic pathways.
Caption: A simplified diagram of the AMPK signaling pathway activated by a direct activator.
Experimental Workflow for In Vitro Characterization
A typical workflow for the in vitro evaluation of an AMPK activator involves a primary biochemical assay followed by cell-based assays to confirm on-target activity.
Caption: A general experimental workflow for evaluating AMPK activators in vitro.
Experimental Protocols
Herein are detailed protocols for commonly used in vitro assays to assess the activity of AMPK activators.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
Materials:
-
Recombinant active AMPK enzyme
-
This compound
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well or 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup:
-
Add 1 µL of the serially diluted this compound or DMSO to the wells of the assay plate.
-
Add 2 µL of diluted active AMPK enzyme solution to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Prepare a Substrate/ATP mix containing SAMS peptide and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects AMPK activity. The data is typically normalized to the DMSO control (representing basal activity). The EC50 value, the concentration of the activator that produces 50% of the maximal response, is calculated by fitting the data to a dose-response curve.
Protocol 2: Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP onto the SAMS peptide substrate.
Materials:
-
Recombinant active AMPK enzyme
-
This compound
-
SAMS peptide substrate
-
Kinase Assay Buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing Kinase Assay Buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (DMSO).
-
Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
Data Analysis: The amount of radioactivity incorporated is proportional to the AMPK activity. Calculate the specific activity of the enzyme and determine the EC50 value of the activator by plotting the activity against the logarithm of the compound concentration.
Protocol 3: Cell-Based Western Blot Assay for AMPK Activation
This protocol determines the activation state of AMPK in cells by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172) and a key downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cultured cells (e.g., HEK293, C2C12 myotubes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound for a specified time. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal for both AMPK and ACC. The increase in the ratio of phosphorylated protein to total protein indicates AMPK activation.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 6. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for AMPK Activator 8 (PF-06409577) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases, cancer, and other conditions associated with metabolic dysregulation. AMPK activator 8, also known as PF-06409577, is a potent and selective direct allosteric activator of the AMPK α1β1γ1 isoform.[1][2] These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways relevant to the use of PF-06409577 in in vivo mouse studies, based on peer-reviewed literature.
Data Presentation: In Vivo Dosages of PF-06409577
The following table summarizes the dosages of PF-06409577 used in various mouse models. The selection of a specific dose and duration will depend on the experimental model and research question.
| Mouse Model | Dosing Regimen | Vehicle | Route of Administration | Study Duration | Key Findings | Reference |
| Osteosarcoma Xenograft (SCID mice) | 10 mg/kg and 30 mg/kg, daily | Saline | Oral Gavage | 24 days | Significant inhibition of tumor growth.[3] | Zhu, et al. (2021)[3][4] |
| Diabetic Nephropathy (ZSF1 rats - Note: Rat model) | 10, 30, and 100 mg/kg, daily | Not specified | Oral | 60 days | Dose-dependent reduction in proteinuria.[1] | MedchemExpress[1] |
| Non-alcoholic fatty liver disease (NAFLD) (C57BL/6J on high-fat diet) | 100 mg/kg, daily | 0.5% methyl cellulose (B213188) / 0.1% Tween-80 | Oral Gavage | 42 days | Reduction in hepatic lipids.[5] | Miller, et al. (2018)[5] |
| Atherosclerosis | 100 mg/kg | 0.5% methylcellulose (B11928114) | Oral | Not specified | Maximal inhibition of de novo lipogenesis.[6] | Fullerton, et al. (2023)[6] |
Signaling Pathway
PF-06409577 is a direct allosteric activator of the AMPK α1β1γ1 isoform.[1][2] Upon activation, AMPK phosphorylates downstream targets to inhibit anabolic pathways (such as mTORC1-mediated protein synthesis and lipid synthesis) and activate catabolic pathways to restore cellular energy balance.
Experimental Protocols
Protocol 1: Formulation of PF-06409577 for Oral Gavage
This protocol describes the preparation of PF-06409577 in a vehicle suitable for oral administration to mice. Two common vehicles are described.
Vehicle A: Methylcellulose-based Suspension [5][7]
Materials:
-
PF-06409577 powder
-
0.5% (w/v) Methylcellulose in sterile water
-
(Optional) 0.1% (v/v) Tween-80
Procedure:
-
Calculate the required amount of PF-06409577 based on the desired concentration and final volume.
-
Weigh the PF-06409577 powder accurately.
-
In a sterile container, gradually add the PF-06409577 powder to the 0.5% methylcellulose solution (with or without Tween-80) while vortexing or stirring continuously to ensure a homogenous suspension.
-
Continue to mix until no clumps are visible.
-
Prepare the suspension fresh daily before administration.
Vehicle B: Solubilized Formulation [1]
Materials:
-
PF-06409577 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of PF-06409577 in DMSO.
-
To prepare the final dosing solution, add the components in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex thoroughly to ensure a clear and homogenous solution.
-
This formulation should be prepared fresh daily.
Protocol 2: In Vivo Efficacy Study in an Osteosarcoma Xenograft Model
This protocol is adapted from the study by Zhu, et al. (2021)[3][4] and provides a framework for assessing the anti-tumor efficacy of PF-06409577.
Materials and Animals:
-
CB.17 Severe Combined Immunodeficient (SCID) mice (male, 5-6 weeks old)
-
U2OS human osteosarcoma cells
-
Matrigel (optional, for cell injection)
-
PF-06409577 formulation (from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation and Implantation:
-
Culture U2OS cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile, serum-free medium or saline at a concentration of 3 x 10⁷ cells/mL. An equal volume of Matrigel can be mixed with the cell suspension.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the right flank of each SCID mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=10 mice per group).
-
-
Drug Administration:
-
Administer PF-06409577 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control daily via oral gavage. The volume of administration is typically 10 mL/kg body weight.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights every 6 days for the duration of the study (e.g., 24 days of treatment followed by a monitoring period).[3]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for pAMPK, immunohistochemistry).
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo mouse study evaluating an AMPK activator.
Concluding Remarks
PF-06409577 is a valuable tool for investigating the therapeutic potential of AMPK activation in various disease models. The provided dosages and protocols, derived from published studies, offer a solid foundation for designing rigorous in vivo experiments. Researchers should, however, perform pilot studies to determine the optimal dose and formulation for their specific mouse model and experimental conditions. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: AMPK Activator 8 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of AMPK Activator 8 when prepared in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation can trigger a cascade of events, including the upregulation of ATP-producing processes and the downregulation of ATP-consuming pathways, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1][3] this compound (also referred to as compound 2) is an AMP-activated protein kinase (AMPK) activator with reported EC50 values of 11, 27, 4, 2, and 4 nM for rAMPK α1β1γ1, rAMPK α2β1γ1, rAMPK α1β2γ1, rAMPK α2β2γ1, and rAMPK α2β2γ3, respectively.[4]
Solubility of AMPK Activators in DMSO
Table 1: Solubility of Reference AMPK Activators in DMSO
| Compound | Supplier | Reported Solubility in DMSO (mg/mL) | Reported Solubility in DMSO (mM) | Notes |
| MK-8722 | Selleck Chemicals | 90 | 200.04 | Use fresh, moisture-free DMSO.[5] |
| MK-8722 | MedchemExpress | 31.25 | 69.46 | Ultrasonic assistance may be required.[6] |
| PT1 | MedchemExpress | 20.83 | 41.83 | Requires sonication, warming, and heating to 60°C.[7] |
| EX229 | Selleck Chemicals | 12 | 27.78 | Use fresh, moisture-free DMSO.[8] |
Note: The solubility of compounds can be affected by the purity of the compound, the quality and water content of the DMSO, temperature, and sonication.[5][6][7]
Stability and Storage of this compound in DMSO
The stability of this compound in DMSO is critical for obtaining consistent results over time. Stock solutions should be stored under appropriate conditions to minimize degradation.
Table 2: Recommended Storage Conditions for AMPK Activator Stock Solutions in DMSO
| Storage Temperature | Recommended Duration (General) | Recommended Duration (Specific compounds) | Recommendations |
| -20°C | Up to 1 month | 1 month for PT1 and MK-8722.[6][7] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[9] |
| -80°C | Up to 6 months - 2 years | 6 months for PT1[7], 1 year for MK-8722 (Selleck)[5], 2 years for MK-8722 (MCE)[6] | Preferred for long-term storage. Aliquot to minimize freeze-thaw cycles.[7][9] |
Key Stability Considerations:
-
DMSO Quality: Use anhydrous or molecular sieve-dried DMSO to prevent hydrolysis of the compound.[5][6][7][8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation. It is highly recommended to prepare small aliquots of the stock solution for single use.[7][9]
-
Aqueous Solutions: It is generally not recommended to store small molecules in aqueous solutions for extended periods. Prepare fresh dilutions in culture media or buffer immediately before use.[9]
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may also be applied if necessary, but care should be taken to avoid excessive heat which could degrade the compound.
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for analysis
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately analyze a sample of the freshly prepared stock solution (T=0) by HPLC or LC-MS to determine the initial peak area of the compound. This will serve as the baseline.
-
Store the remaining stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution.
-
Analyze the aliquot by HPLC or LC-MS using the same method as the initial analysis.
-
Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation of the compound.
-
The percentage of the compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.
Visualizations
Caption: Workflow for assessing the solubility and stability of this compound.
Caption: Simplified overview of the AMPK signaling pathway activation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Lentiviral shRNA-Mediated Knockdown of AMPK for Target Validation
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] As a master regulator of cellular energy homeostasis, it is activated in response to low ATP levels.[1][4] This activation triggers a cascade of events, promoting ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes.[1][3][4] Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases such as type II diabetes, obesity, and cancer.[1][3]
Lentiviral-mediated short hairpin RNA (shRNA) is a powerful and widely used technique for inducing stable, long-term gene silencing in a variety of cell types, including primary neurons.[5][6][7] This method offers high transduction efficiency and the ability to create stable cell lines with sustained knockdown of the target protein.[8] These application notes provide detailed protocols for the knockdown of AMPK using lentiviral shRNA, along with methods for validating the knockdown at the mRNA, protein, and functional levels.
AMPK Signaling Pathway
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][3][4] Its activation is triggered by cellular stresses that deplete ATP, such as low glucose, hypoxia, and ischemia.[1][3] The binding of AMP or ADP to the γ subunit leads to a conformational change that facilitates the phosphorylation of the threonine 172 (Thr172) residue on the α subunit by upstream kinases, primarily LKB1 and CaMKK2.[1][4] Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. Key downstream effects include the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of protein and lipid synthesis.[1][3]
Caption: A simplified diagram of the AMPK signaling pathway.
Experimental Workflow for AMPK Knockdown and Validation
The overall workflow for lentiviral shRNA-mediated knockdown of AMPK and its subsequent validation involves several key stages: lentiviral particle transduction of target cells, selection of stable cells, and validation of the knockdown at the mRNA, protein, and functional levels.
Caption: Experimental workflow for AMPK knockdown and validation.
Protocols
Lentiviral Transduction of Target Cells
This protocol describes the transduction of mammalian cells with lentiviral particles carrying shRNA targeting AMPK.[5]
Materials:
-
Target cells
-
Lentiviral particles (shRNA targeting AMPK and non-target control)
-
Complete growth medium
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
96-well or other appropriate cell culture plates
Procedure:
-
Day 1: Cell Plating:
-
Day 2: Transduction:
-
Prepare fresh medium containing Hexadimethrine bromide at a final concentration of 2-10 µg/ml. Note: The optimal concentration may vary depending on the cell type and can be toxic to some cells, so a titration is recommended.[9]
-
Remove the old medium from the cells and add the medium containing Hexadimethrine bromide.
-
Add the lentiviral particles to the cells at the desired multiplicity of infection (MOI). If the optimal MOI is unknown, a titration is recommended.[5]
-
Gently swirl the plate to mix and incubate overnight.[9]
-
Day 3: Media Change:
-
Day 4 and Onward: Selection of Stably Transduced Cells:
-
Add fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells. The optimal puromycin concentration should be determined by a titration curve for your specific cell line, but typically ranges from 2-10 µg/ml.[5][9]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[5][9]
-
Pick individual colonies and expand them for subsequent validation experiments.
-
Validation of AMPK Knockdown by Western Blot
This protocol is for the detection of total AMPK and phosphorylated AMPK (p-AMPK) levels by Western blot.[11][12]
Materials:
-
Cell lysate from transduced cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-AMPKα, anti-p-AMPKα (Thr172))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total AMPKα or a loading control like actin.[12]
-
Validation of AMPK Knockdown by Quantitative PCR (qPCR)
This protocol describes the quantification of AMPK mRNA levels to confirm knockdown at the transcriptional level.[13]
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AMPKα and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for the target gene (AMPKα) and a housekeeping gene.
-
Run the reaction on a qPCR instrument using a standard cycling program.[13]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for the target and housekeeping genes.
-
Calculate the relative expression of AMPKα mRNA using the ΔΔCq method, normalizing to the housekeeping gene and comparing to the non-target control.
-
Functional Validation of AMPK Knockdown
A reduction in AMPK protein should lead to a decrease in its kinase activity. This can be assessed by measuring the phosphorylation of a known downstream target, such as Acetyl-CoA Carboxylase (ACC), or by using a reporter assay.[8][14]
A. Phosphorylation of ACC:
-
Perform a Western blot as described in section 4.2 using a primary antibody specific for phosphorylated ACC (p-ACC).
-
A significant reduction in the p-ACC/total ACC ratio in AMPK knockdown cells compared to control cells indicates a functional loss of AMPK activity.[8]
B. AMPK Activity Assay:
-
Several commercial kits are available to measure AMPK activity, often based on luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence resonance energy transfer (FRET).[15][16]
-
These assays typically involve incubating cell lysates with an AMPK-specific substrate and then detecting the product of the kinase reaction.
Expected Results and Data Presentation
The effectiveness of the shRNA-mediated knockdown of AMPK can be quantified and presented in a clear, tabular format for easy comparison.
| Validation Method | Control (Non-Target shRNA) | AMPK shRNA | Expected Outcome |
| qPCR (Relative mRNA Expression) | 1.0 | < 0.3 | Significant reduction in AMPK mRNA levels. |
| Western Blot (Relative Protein Level) | 1.0 | < 0.3 | Significant reduction in AMPKα protein levels.[8] |
| Functional Assay (Relative p-ACC/ACC) | 1.0 | < 0.4 | Significant reduction in the phosphorylation of ACC.[8] |
Note: The values in the table are representative and the actual degree of knockdown may vary depending on the cell type, shRNA sequence, and experimental conditions. A study in HEK293 cells showed a 63% knockdown of AMPKα1 and a 72% knockdown of AMPKα2 at the protein level using an shRNA targeting both isoforms.[8] In the same study, this resulted in a 41% reduction in the phosphorylation of ACC.[8][17]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Transduction Efficiency | Suboptimal MOI. | Perform an MOI titration to determine the optimal virus concentration for your cell type. |
| Cell health. | Ensure cells are healthy and in the exponential growth phase before transduction. | |
| Ineffective Hexadimethrine bromide concentration. | Titrate the concentration of Hexadimethrine bromide. | |
| High Cell Toxicity | High MOI. | Reduce the MOI. |
| Toxicity of Hexadimethrine bromide. | Reduce the concentration or omit it if cells are sensitive. | |
| Lentiviral particle toxicity. | Reduce the incubation time with the virus.[5] | |
| Inefficient Knockdown | Ineffective shRNA sequence. | Test multiple shRNA sequences targeting different regions of the AMPK mRNA. |
| Poor selection. | Ensure the puromycin concentration is optimal for selecting stably transduced cells. | |
| Clonal variation. | Screen multiple puromycin-resistant clones for the best knockdown efficiency.[5] | |
| Inconsistent Western Blot Results | Issues with antibody. | Use a validated antibody and optimize the dilution. |
| Protein degradation. | Use fresh lysis buffer with protease and phosphatase inhibitors. | |
| Uneven loading. | Normalize to a loading control like actin or GAPDH. |
Conclusion
This comprehensive guide provides detailed protocols and validation strategies for the lentiviral shRNA-mediated knockdown of AMPK. By following these procedures, researchers can confidently silence AMPK expression and investigate its role in various biological processes. The multi-faceted validation approach, encompassing mRNA, protein, and functional analyses, ensures the reliability and reproducibility of the experimental findings, which is crucial for target validation in both basic research and drug development.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. A fluorescent reporter of AMPK activity and cellular energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for AMPK Activator 8 in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in metabolic homeostasis.[1][2][3] In the central nervous system, AMPK is integral to neuronal energy balance, neuroprotection, and the regulation of neuronal development and plasticity.[1][4] Activation of AMPK can trigger a cascade of downstream signaling events that modulate both catabolic and anabolic pathways to restore cellular ATP levels.[1][5] This makes AMPK a compelling therapeutic target for a variety of neurological disorders.
These application notes provide a detailed protocol for the use of a novel AMPK activator, herein referred to as AMPK Activator 8 (Compound A8), in primary neuron cultures. The provided methodologies cover cell culture, treatment, and subsequent analysis to assess the efficacy and mechanism of action of Compound A8.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core AMPK signaling pathway in neurons and a typical experimental workflow for evaluating an AMPK activator in primary neuron culture.
Caption: AMPK Signaling Pathway in Neurons.
Caption: Experimental Workflow for Evaluating this compound.
Data Presentation
Table 1: Examples of AMPK Activators Used in Neuronal Models
| Activator | Model System | Concentration Range | Incubation Time | Key Findings | Reference |
| AICAR | Primary Hippocampal Neurons | 1 mM | Not Specified | Neuroprotective against glucose deprivation | [1] |
| Resveratrol | Primary DRG and Cortical Neurons | 10 µM | 2 hours | Stimulated AMPK phosphorylation | [6] |
| A-769662 | SH-SY5Y Neuroblastoma Cells | 100 nM | 1, 3, 5 days | Chronic activation impacted synaptic proteins | [7] |
| A769662 | iPSC-derived Neurons | ~1 µM | 7 days | Reduced neuronal hyperexcitability | [8] |
| Metformin | C. elegans Neurons | 2 mM | 48 hours | Protected from dysfunction induced by mutant Htt | [5] |
Table 2: Template for Reporting Results of this compound
| Treatment Group | Concentration | p-AMPK (Thr172) / Total AMPK (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) | Neurite Length (µm, Mean ± SD) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 100% | |
| Compound A8 | EC50/2 | ||||
| Compound A8 | EC50 | ||||
| Compound A8 | 2 x EC50 | ||||
| Positive Control (e.g., AICAR) | 1 mM |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Method:
-
Euthanize the pregnant rat according to approved institutional guidelines and dissect the embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the tissue and digest with papain and DNase I for 15-20 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on Poly-D-lysine coated culture plates or coverslips in Neurobasal medium.
-
Maintain the cultures at 37°C in a 5% CO2 incubator, performing half-media changes every 3-4 days.
-
Allow neurons to mature for at least 7 days in vitro (DIV) before treatment.
Protocol 2: Treatment with this compound
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound (Compound A8) stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Pre-warmed Neurobasal medium
Method:
-
Dose-Response: To determine the optimal concentration, treat neurons with a range of Compound A8 concentrations (e.g., 10 nM to 100 µM) for a fixed time (e.g., 2 hours).
-
Time-Course: Treat neurons with a fixed, effective concentration of Compound A8 for various durations (e.g., 30 min, 1h, 2h, 6h, 24h).
-
Prepare working solutions of Compound A8 and vehicle control in pre-warmed Neurobasal medium.
-
Carefully remove half of the medium from the culture plates and replace it with the medium containing the treatment solutions.
-
Return the plates to the incubator for the specified duration.
-
After incubation, proceed with downstream analysis (e.g., cell lysis for Western blot, fixation for immunocytochemistry).
Protocol 3: Western Blotting for AMPK Activation
This protocol is for assessing the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Method:
-
Lyse the treated neurons in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Immunocytochemistry for Neuronal Morphology
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Method:
-
Fix the treated neurons on coverslips with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on slides and image using a fluorescence microscope.
-
Analyze images for neurite length, branching, and other morphological parameters using appropriate software (e.g., ImageJ/Fiji).
Protocol 5: Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Method:
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
References
- 1. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Akt and AMPK activators rescue hyperexcitability in neurons from patients with bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
Administration of AMPK Activator 8 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] As a key therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH), as well as for certain cancers, the development and preclinical evaluation of novel AMPK activators are of significant interest.[1][2][3] This document provides detailed application notes and protocols for the administration of AMPK activators in rodent models, with a specific focus on "AMPK activator 8" where data is available, and supplemented with data from other well-characterized AMPK activators as representative examples.
While in vivo administration data for "this compound" is not extensively available in the public domain, this guide offers a comprehensive framework for its preclinical evaluation based on established methodologies for other compounds in its class.
This compound: In Vitro Activity
"this compound" has demonstrated potent activation of various AMPK isoforms in vitro. The following table summarizes its half-maximal effective concentrations (EC50).
| Isoform | EC50 (nM) |
| AMPK α1β1γ1 | 11 |
| AMPK α2β1γ1 | 27 |
| AMPK α1β2γ1 | 4 |
| AMPK α2β2γ1 | 2 |
| (Data sourced from publicly available information.) |
Quantitative Data from Rodent Studies with Representative AMPK Activators
The following tables summarize dosages, routes of administration, and observed effects for several well-studied AMPK activators in various rodent models. This data can serve as a valuable starting point for designing in vivo studies with novel AMPK activators like this compound.
Table 1: Administration of PF-06409577 in Rodent Models
| Rodent Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| C57BL/6J Mice (on 60% kcal fat diet) | 100 mg/kg | Oral (p.o.), once daily | 42 days | Acute and chronic activation of liver AMPK, reduction in liver and plasma triglycerides. | [4] |
| ZSF1 Rats | 10, 30, or 100 mg/kg | Oral (p.o.), once daily | 67 days | Dose-dependent increase in liver AMPK activation, reduction in circulating total cholesterol and liver triglycerides, increase in plasma HDL cholesterol. | [4] |
Table 2: Administration of PXL770 in Rodent Models
| Rodent Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| ob/ob Mice | 75 mg/kg | Oral gavage, twice daily | 5 days | Improved glucose tolerance. | [5] |
| ob/ob Mice | 25 and 50 mg/kg | Oral gavage, twice daily | 5 weeks | Decreased HbA1c, plasma triglycerides, free fatty acids, and glycerol (B35011) levels. | [5] |
| Diet-induced NASH Mice | Not specified | Not specified | Not specified | Reduced hepatic steatosis, ballooning, inflammation, and fibrogenesis. | [5][6] |
Table 3: Administration of A769662 and MK8722 in Mouse Models
| Compound | Rodent Model | Dosage | Administration Route | Key Findings | Reference |
| A769662 | db/db Mice | 60 mg/kg | Intraperitoneal (i.p.) | Induces glucose uptake. | [7] |
| MK8722 | db/db Mice | 30 mg/kg | Intraperitoneal (i.p.) | Induces glucose uptake. | [7] |
| A769662 | ob/ob Mice | Not specified | Not specified | Decreased plasma glucose, body weight gain, and plasma and liver triglyceride levels. | [8] |
Experimental Protocols
Protocol 1: Preparation of "this compound" for In Vivo Administration
This protocol is based on a standard formulation for novel small molecule compounds for rodent studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the dosing solution, first dissolve "this compound" in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogenous.
-
Finally, add the saline to reach the final desired concentration.
-
It is recommended to prepare the solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Dosing solution of AMPK activator
-
Appropriately sized feeding needle (gavage needle)
-
Syringe
-
Mouse scale
Procedure:
-
Weigh the mouse to determine the correct volume of dosing solution to administer.
-
Fill the syringe with the calculated volume of the dosing solution.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the dosing solution.
-
Withdraw the needle smoothly.
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals.
Protocol 3: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Dosing solution of AMPK activator
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
Mouse scale
Procedure:
-
Weigh the mouse to calculate the required injection volume.
-
Draw the calculated volume of the dosing solution into the syringe.
-
Position the mouse to expose the lower abdominal area. The injection is typically given in the lower right or left quadrant of the abdomen.
-
Lift the skin slightly and insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualizations
AMPK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. storage.wjgnet.com [storage.wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. AMP kinase | AMPK subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. EX229 | AMPK Activator | AmBeed.com [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Immunohistochemical Staining of Phosphorylated Acetyl-CoA Carboxylase (p-ACC) in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. Its activity is tightly controlled by phosphorylation, primarily by AMP-activated protein kinase (AMPK). Phosphorylation at Serine 79 (Ser79) inactivates ACC, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation. The detection of phosphorylated ACC (p-ACC) in tissue samples via immunohistochemistry (IHC) is a valuable tool for investigating metabolic pathways in various physiological and pathological states, including cancer, metabolic disorders, and other diseases. These application notes provide a detailed protocol and supporting information for the successful immunohistochemical staining and quantification of p-ACC in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
p-ACC Signaling Pathway
The phosphorylation of ACC is a key node in cellular energy sensing. Under conditions of low cellular energy (high AMP:ATP ratio), AMP-activated protein kinase (AMPK) is activated. AMPK then phosphorylates ACC at Ser79, leading to its inactivation. This metabolic switch conserves energy by halting the ATP-consuming process of fatty acid synthesis and promoting the energy-producing process of fatty acid oxidation.
Caption: AMPK-mediated phosphorylation and inactivation of ACC.
Experimental Protocols
This protocol is a general guideline for the immunohistochemical staining of p-ACC (Ser79) in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against p-ACC (Ser79)
-
Polymer-based detection system (recommended to avoid endogenous biotin)
-
DAB (3,3'-Diaminobenzidine) chromogen
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Recommended Primary Antibodies for p-ACC (Ser79)
| Product | Host/Clonality | Vendor | Catalog # | Recommended Dilution (IHC-P) |
| Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody | Rabbit Polyclonal | Cell Signaling Technology | 3661 | 1:800 |
| Phospho-Acetyl-CoA Carboxylase (Ser79) (D7D11) Rabbit mAb | Rabbit Monoclonal | Cell Signaling Technology | 11818 | Not specified, requires optimization |
| Phospho-Acetyl-CoA Carboxylase (Ser79) Polyclonal Antibody | Rabbit Polyclonal | Invitrogen | PA5-17725 | 1:800[1] |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Use a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with deionized water and then with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the p-ACC (Ser79) primary antibody in antibody diluent to the recommended concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Follow the manufacturer's instructions for the chosen polymer-based detection system. This typically involves sequential incubation with a secondary antibody polymer and a chromogenic substrate.
-
-
Chromogen Application:
-
Incubate sections with DAB chromogen until the desired brown staining intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Coverslip with a permanent mounting medium.
-
Experimental Workflow
Caption: Step-by-step workflow for p-ACC IHC staining.
Data Presentation and Analysis
Quantitative Analysis
The expression of p-ACC can be quantified to allow for objective comparison between samples. A common method is the H-score, which incorporates both the staining intensity and the percentage of positive cells.
H-Score Calculation: H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells) The H-score ranges from 0 to 300.
Example Quantitative Data for p-ACC Expression in Gastric Cancer
The following table summarizes data from a study investigating p-ACC expression in gastric cancer.[2]
| Tissue Type | Number of Cases (n) | High p-ACC Expression (%) | Low/Absent p-ACC Expression (%) |
| Primary Gastric Tumors | 1072 | 58.8% | 41.2% |
| Tumors without Lymph Node Metastasis | 356 | 66.6% | 33.4% |
Data adapted from a study on human gastric cancer.[2]
This study found that high expression of p-ACC was associated with better survival rates in gastric cancer patients.[2] Absent or low expression of p-ACC correlated with more advanced tumor stage and lymph node metastasis.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check recommended dilution and storage conditions. |
| Inadequate antigen retrieval | Optimize HIER time, temperature, and buffer pH. | |
| Incorrect detection system usage | Follow manufacturer's protocol precisely. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration. | |
| Non-specific Staining | Cross-reactivity of primary or secondary antibodies | Use a more specific primary antibody; ensure secondary antibody is appropriate for the primary. |
| Tissue drying out during staining | Keep slides in a humidified chamber. |
Conclusion
Immunohistochemistry for p-ACC (Ser79) is a powerful technique for assessing the status of the fatty acid synthesis pathway in tissue samples. Careful protocol optimization, the use of validated antibodies, and quantitative analysis are essential for obtaining reliable and reproducible results. These application notes provide a comprehensive guide for researchers to successfully implement p-ACC IHC in their studies.
References
Application Notes and Protocols: AMPK Activator 8 Treatment in Differentiated Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Activation of AMPK in adipocytes can influence a range of processes including glucose uptake, lipolysis, and lipogenesis, making it a key target for the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity.[1] AMPK activator 8 is a potent, direct activator of AMPK, exhibiting low nanomolar EC50 values for various AMPK isoforms. While specific data on this compound in adipocytes is limited, this document provides protocols and expected outcomes based on the well-characterized effects of other direct AMPK activators, such as A-769662, in differentiated adipocyte models like 3T3-L1 cells.
Data Presentation
The following tables summarize representative quantitative data on the effects of a direct AMPK activator (A-769662) on key metabolic processes in differentiated adipocytes. These data are provided as a reference for expected outcomes when treating differentiated adipocytes with a potent AMPK activator like this compound.
Table 1: Effect of AMPK Activator on Glucose Uptake in Differentiated 3T3-L1 Adipocytes
| Treatment Condition | Concentration (µM) | Basal Glucose Uptake (% of Control) | Insulin-Stimulated Glucose Uptake (% of Control) |
| Vehicle (DMSO) | - | 100 ± 5 | 250 ± 15 |
| AMPK Activator | 1 | 95 ± 6 | 220 ± 12 |
| AMPK Activator | 10 | 88 ± 5 | 180 ± 10 |
| AMPK Activator | 100 | 75 ± 7 | 150 ± 8 |
Data are presented as mean ± SEM and are representative of expected outcomes based on published studies with similar direct AMPK activators. It has been reported that some AMPK activators like A-769662 can inhibit glucose uptake in adipocytes in an AMPK-independent manner.[2][3]
Table 2: Effect of AMPK Activator on Lipolysis in Differentiated 3T3-L1 Adipocytes
| Treatment Condition | Concentration (µM) | Basal Lipolysis (Glycerol Release, % of Control) | Isoproterenol-Stimulated Lipolysis (Glycerol Release, % of Control) |
| Vehicle (DMSO) | - | 100 ± 8 | 350 ± 20 |
| AMPK Activator | 1 | 105 ± 7 | 340 ± 18 |
| AMPK Activator | 10 | 98 ± 6 | 330 ± 15 |
| AMPK Activator | 100 | 95 ± 9 | 315 ± 16 |
Data are presented as mean ± SEM. Direct AMPK activators like A-769662 have been shown to have no significant or only minor effects on catecholamine-induced lipolysis in primary human and rat adipocytes.[4]
Table 3: Effect of AMPK Activator on Adipogenesis in 3T3-L1 Cells
| Treatment Condition (during differentiation) | Concentration (µM) | Lipid Accumulation (Oil Red O Staining, % of Control) |
| Vehicle (DMSO) | - | 100 ± 10 |
| AMPK Activator | 1 | 85 ± 8 |
| AMPK Activator | 10 | 60 ± 7 |
| AMPK Activator | 50 | 40 ± 5 |
Data are presented as mean ± SEM. AMPK activation is known to inhibit adipocyte differentiation.[5][6][7]
Mandatory Visualization
Caption: AMPK Signaling Pathway in Adipocytes.
Caption: Experimental Workflow for Adipocyte Treatment.
Experimental Protocols
1. 3T3-L1 Adipocyte Differentiation
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium I (DM-I): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (B600854).
-
Differentiation Medium II (DM-II): DMEM with 10% FBS and 1 µg/mL insulin.
-
Adipocyte Maintenance Medium: DMEM with 10% FBS.
-
-
Protocol:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS at 37°C in a 5% CO₂ incubator.
-
Once cells reach 100% confluency (Day 0), continue to culture for an additional 2 days.
-
On Day 2, replace the medium with DM-I.
-
On Day 4, replace the medium with DM-II.
-
On Day 6, and every two days thereafter, replace the medium with Adipocyte Maintenance Medium.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12.
-
2. This compound Treatment
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
DMSO (vehicle control)
-
Adipocyte Maintenance Medium
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in Adipocyte Maintenance Medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the existing medium from the differentiated adipocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour for acute signaling studies, or 24-48 hours for metabolic assays).
-
3. Oil Red O Staining for Lipid Accumulation
This protocol is for the qualitative and quantitative assessment of lipid accumulation in adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts water, filtered)
-
Isopropanol (B130326) (100%)
-
-
Protocol:
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells twice with water.
-
Incubate the cells with the Oil Red O working solution for 10-15 minutes at room temperature.
-
Wash the cells thoroughly with water until the water runs clear.
-
For qualitative analysis, visualize the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluate at 490-520 nm.
-
4. Glucose Uptake Assay
This protocol measures the rate of glucose uptake in adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Insulin
-
Cytochalasin B (for non-specific uptake control)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
-
Protocol:
-
Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Wash the cells twice with KRH buffer.
-
Incubate the cells in KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 5-10 minutes.
-
To determine non-specific uptake, incubate a parallel set of wells with cytochalasin B (e.g., 20 µM) for 15 minutes prior to the addition of radiolabeled glucose.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration of each sample.
-
5. Lipolysis Assay
This protocol measures the release of glycerol (B35011), an indicator of lipolysis.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-bicarbonate-HEPES (KRBH) buffer with 2% BSA
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol Assay Kit
-
-
Protocol:
-
Wash the differentiated adipocytes twice with PBS.
-
Incubate the cells in KRBH buffer for 1-2 hours.
-
Treat the cells with the this compound or vehicle for the desired time.
-
Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) and incubate for 1-2 hours at 37°C.
-
Collect the incubation medium.
-
Measure the glycerol concentration in the medium using a commercially available glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the protein concentration of the cell lysate.
-
6. Western Blot for p-AMPK and p-ACC
This protocol is for detecting the phosphorylation status of AMPK and its downstream target, ACC.
-
Materials:
-
Treated differentiated 3T3-L1 adipocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A-769662 inhibits adipocyte glucose uptake in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibitory Effects of A-769662, a Novel Activator of AMP-Activated Protein Kinase, on 3T3-L1 Adipogenesis [jstage.jst.go.jp]
- 6. Inhibitory effects of A-769662, a novel activator of AMP-activated protein kinase, on 3T3-L1 adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of A-769662, a novel activator of AMP-activated protein kinase, on 3T3-L1 adipogenesis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Imaging of Metabolic Changes with AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] Activated in response to stresses that deplete cellular ATP, such as exercise and nutrient deprivation, AMPK orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1] This includes promoting glucose uptake and fatty acid oxidation while inhibiting processes like protein and lipid synthesis. Its central role in metabolism makes AMPK a key therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
These application notes provide a comprehensive overview and detailed protocols for state-of-the-art in vivo imaging techniques to monitor the metabolic consequences of AMPK activation in preclinical models. The methodologies described herein are designed to provide researchers and drug development professionals with the tools to visualize and quantify dynamic metabolic changes in real-time, offering critical insights into disease pathophysiology and the efficacy of novel therapeutics targeting AMPK.
Key Metabolic Consequences of AMPK Activation
Activation of AMPK triggers a cascade of downstream events aimed at restoring cellular energy balance. The primary metabolic outcomes that can be visualized and quantified in vivo are summarized below.
| Metabolic Process | Effect of AMPK Activation | Key Downstream Targets | In Vivo Imaging Modality |
| Glucose Uptake | Increased in skeletal muscle and other tissues. | GLUT4 translocation | PET with 18F-FDG |
| Fatty Acid Oxidation | Increased in liver, skeletal muscle, and heart.[2][3] | Acetyl-CoA Carboxylase (ACC) phosphorylation (inactivation) | SPECT/PET with radiolabeled fatty acid analogs, Indirect Calorimetry |
| ATP/ADP Ratio | Restoration towards a higher ratio. | Direct consequence of metabolic reprogramming. | Bioluminescence Imaging (ATP), FRET Biosensors |
| Mitochondrial Activity | Increased substrate oxidation.[4] | PGC-1α (long-term) | Two-Photon Microscopy (NADH/FAD autofluorescence) |
| Metabolic Flux | Shift from anabolic to catabolic pathways. | Multiple enzymes in glycolysis and TCA cycle. | Stable Isotope Tracing with Mass Spectrometry or NMR |
Signaling Pathway of AMPK Activation
AMPK is a heterotrimeric protein complex consisting of a catalytic α subunit and regulatory β and γ subunits. Its activation is intricately linked to the cellular energy status, primarily through the binding of AMP or ADP to the γ subunit, which promotes the phosphorylation of Threonine 172 on the α subunit by upstream kinases like LKB1 and CaMKKβ.
Caption: Overview of the AMPK signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Imaging of AMPK Activity with FRET Biosensors
This protocol describes the use of transgenic mice expressing a FRET-based biosensor for AMPK, such as AMPKAR-EV, to visualize AMPK activity in real-time.[5][6]
Experimental Workflow
Caption: Workflow for FRET-based AMPK activity imaging.
1. Generation of Transgenic Mice:
-
Construct: Utilize a plasmid containing the FRET biosensor (e.g., AMPKAR-EV) driven by a suitable promoter for expression in the tissue of interest.[7]
-
Method: The Tol2 transposon system is an efficient method for generating transgenic mice with heritable and functional biosensor expression.[8] This involves the co-injection of Tol2 transposase mRNA and a circular plasmid with Tol2 recombination sites into the cytoplasm of fertilized eggs.[8]
-
Screening: Newborn mice can be screened by observing the fluorescence of the biosensor.[8]
2. Animal Preparation:
-
Anesthetize the transgenic mouse expressing the FRET biosensor.
-
Surgically expose the tissue of interest for imaging (e.g., skeletal muscle, liver).
-
Maintain the animal's body temperature at 37°C.
3. Two-Photon Microscopy:
-
Use a two-photon microscope for deep-tissue imaging with reduced phototoxicity.
-
Excite the donor fluorophore (e.g., CFP) of the FRET biosensor.
-
Simultaneously collect emission from both the donor and acceptor (e.g., YFP) fluorophores.
4. Image Acquisition and Analysis:
-
Acquire baseline images before administering an AMPK activator.
-
Administer the AMPK activator (e.g., AICAR, metformin) via intraperitoneal or intravenous injection.
-
Acquire a time-lapse series of images to monitor the change in FRET.
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each time point. An increase in the FRET ratio indicates AMPK activation.
Protocol 2: In Vivo Assessment of Glucose Uptake using 18F-FDG PET
This protocol details the use of Positron Emission Tomography (PET) with the glucose analog 18F-Fluorodeoxyglucose (18F-FDG) to quantify tissue-specific glucose uptake following AMPK activation.[9][10]
1. Animal Preparation:
-
Fast mice overnight to lower and stabilize blood glucose levels.[11]
-
Anesthetize the animal and maintain its body temperature.[11]
2. Administration of AMPK Activator and Tracer:
-
Administer the AMPK activator (e.g., metformin, 250 mg/kg) via intraperitoneal injection 30 minutes prior to the tracer.[12]
-
Inject a known amount of 18F-FDG (e.g., 10 MBq) via the tail vein.[10]
3. PET/CT Imaging:
-
Immediately after tracer injection, acquire dynamic PET data for 60 minutes.
-
Following the PET scan, perform a CT scan for anatomical co-registration.[10]
4. Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various tissues (e.g., skeletal muscle, heart, brain).
-
Generate time-activity curves for each ROI to quantify the uptake of 18F-FDG over time.
Protocol 3: Monitoring Mitochondrial Redox State with Two-Photon Microscopy
This non-invasive technique measures the autofluorescence of endogenous metabolic coenzymes, NADH and FAD, to assess changes in mitochondrial redox state, which is indicative of metabolic activity.[13][14]
1. Animal Preparation:
-
Anesthetize the animal and surgically expose the tissue of interest.
-
Secure the animal on the microscope stage to minimize motion artifacts.[15]
2. Two-Photon Microscope Setup:
-
Use a two-photon microscope with a tunable laser.
-
Set the excitation wavelength to ~750 nm for NADH and ~900 nm for FAD.[13]
-
Use appropriate emission filters to collect the fluorescence signals for NADH (e.g., 460/30 nm) and FAD (e.g., 525/25 nm).[14]
3. Image Acquisition:
-
Acquire baseline images of NADH and FAD autofluorescence.
-
Administer an AMPK activator.
-
Acquire post-treatment images at various time points.
4. Data Analysis:
-
Quantify the fluorescence intensity of NADH and FAD in regions of interest.
-
Calculate the optical redox ratio (FAD / (NADH + FAD)). An increase in this ratio typically indicates a more oxidized mitochondrial state and higher metabolic activity.
Protocol 4: In Vivo Metabolic Flux Analysis using Stable Isotope Tracing
This protocol outlines a method to trace the metabolic fate of substrates like glucose and fatty acids following AMPK activation, providing a dynamic view of metabolic pathway activity.[16][17][18]
Experimental Workflow
Caption: Workflow for in vivo metabolic flux analysis.
1. Animal Preparation and AMPK Activation:
-
Acclimatize animals to the experimental conditions.
-
Administer the AMPK activator at a predetermined time before tracer infusion.
2. Stable Isotope Tracer Administration:
-
Infuse a stable isotope-labeled substrate, such as [U-13C]-glucose or [U-13C]-palmitate, via a catheter.[17] The choice of tracer depends on the metabolic pathway being investigated.[18]
3. Sample Collection and Metabolite Extraction:
-
At specific time points, collect blood and tissues of interest.
-
Rapidly freeze tissues in liquid nitrogen to quench metabolic activity.
-
Extract metabolites from the tissues and plasma.
4. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of key metabolites.[16]
5. Data Analysis:
-
Calculate the fractional enrichment of the stable isotope in downstream metabolites.
-
Use metabolic flux analysis software to model and quantify the flux through various metabolic pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature on the effects of AMPK activation on various metabolic parameters in vivo.
Table 1: Effects of AMPK Activators on Glucose and Fatty Acid Metabolism
| Parameter | Animal Model | AMPK Activator | Dose | % Change from Control | Reference |
| Muscle Glucose Uptake | Mouse | AICAR | 250 mg/kg | ↑ ~100% | [12] |
| Muscle Glucose Uptake | Mouse | Metformin | 250 mg/kg | ↑ ~75% | [12] |
| Hepatic Fatty Acid Oxidation | Mouse | Adenovirus-mediated active AMPK | N/A | ↑ ~25% | [2] |
| Heart Glucose Uptake (Ischemia) | Mouse | Endogenous | N/A | ↑ ~100% | [3] |
Table 2: Effects of AMPK Activation on Cellular Energy State
| Parameter | Cell Type | AMPK Activator | Concentration | Fold Change in Ratio | Reference |
| AMP/ATP Ratio | HepG2 Cells | R419 | 1 µM | ↑ ~2.5 | [4] |
| ADP/ATP Ratio | HepG2 Cells | R419 | 1 µM | ↑ ~2.0 | [4] |
Conclusion
The in vivo imaging techniques and protocols detailed in these application notes provide a powerful toolkit for investigating the multifaceted metabolic consequences of AMPK activation. By combining real-time imaging of AMPK activity, glucose and fatty acid metabolism, mitochondrial redox state, and metabolic flux, researchers can gain a comprehensive understanding of how AMPK modulation impacts systemic and tissue-specific energy homeostasis. These approaches are invaluable for basic research into metabolic regulation and for the preclinical development of novel therapeutics targeting AMPK for the treatment of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. AMP-activated protein kinase mediates ischemic glucose uptake and prevents postischemic cardiac dysfunction, apoptosis, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive FRET Biosensor for AMPK Exhibits Heterogeneous AMPK Responses among Cells and Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fluorescent Reporter of AMPK activity and Cellular Energy Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Imaging of Protein Kinase Activities in Transgenic Mice Expressing FRET Biosensors [jstage.jst.go.jp]
- 8. Live Imaging of Protein Kinase Activities in Transgenic Mice Expressing FRET Biosensors [jstage.jst.go.jp]
- 9. A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Multiphoton Redox Ratio Imaging for Metabolic Monitoring in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPG [opg.optica.org]
- 15. benchchem.com [benchchem.com]
- 16. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for High-Throughput Screening of Novel AMPK Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing novel AMP-activated protein kinase (AMPK) agonists using high-throughput screening (HTS) methodologies. Detailed protocols for various assay formats are presented, along with strategies for data analysis and hit validation.
Introduction to AMPK and its Therapeutic Potential
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1][2][3] As a master regulator of cellular energy homeostasis, AMPK is activated in response to stresses that deplete cellular ATP levels, such as low glucose, hypoxia, and ischemia.[1][3][4] The kinase exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] Upon activation, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1][3]
Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[5][6][7] The identification of small molecule activators of AMPK is a key focus of drug discovery efforts.[7] High-throughput screening (HTS) offers a powerful and efficient platform for screening large chemical libraries to identify novel AMPK modulators.[8][9][10]
AMPK Signaling Pathway
The activation of AMPK initiates a signaling cascade that modulates numerous downstream targets to restore cellular energy balance. Key upstream activators include liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which phosphorylate the α-subunit at threonine 172 (Thr172).[1][3] Allosteric activation by AMP also plays a critical role.[4] Downstream, activated AMPK phosphorylates key metabolic enzymes and transcription factors, leading to the regulation of glucose and lipid metabolism.
High-Throughput Screening Workflow for AMPK Agonists
A typical HTS campaign for identifying novel AMPK agonists follows a multi-step workflow, from primary screening of large compound libraries to hit confirmation and validation through secondary and tertiary assays.
Primary High-Throughput Screening Assays
Several assay formats are suitable for the primary screening of large compound libraries to identify AMPK activators. The choice of assay depends on factors such as cost, throughput, and the specific mechanism of activation being targeted.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust and sensitive homogeneous assay format well-suited for HTS.[11][12][13] It measures the phosphorylation of a substrate peptide by AMPK.
Principle: The assay utilizes a biotinylated peptide substrate and a phosphospecific antibody labeled with a fluorescent donor (e.g., terbium or europium) and acceptor (e.g., fluorescein (B123965) or Alexa Fluor), respectively.[2][14] When the substrate is phosphorylated by AMPK, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The resulting TR-FRET signal is proportional to the level of AMPK activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human AMPK enzyme, biotinylated substrate peptide (e.g., SAMS peptide), and ATP to desired concentrations in assay buffer.
-
Prepare a stock solution of the positive control (e.g., A-769662 or Ex229) and test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound or control to the assay plate.
-
Add 5 µL of a mixture containing AMPK enzyme and the biotinylated substrate peptide.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing the TR-FRET donor-labeled anti-phospho-substrate antibody and acceptor-labeled streptavidin in a buffer containing EDTA.[7]
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
| Parameter | Recommended Concentration/Condition |
| AMPK Enzyme (α1β1γ1) | 1-5 nM |
| Substrate Peptide (SAMS) | 200-500 nM |
| ATP | 10-50 µM |
| Positive Control (A-769662) | 10 µM |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Plate Format | 384-well, low volume, white |
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay that is highly sensitive and amenable to HTS.[15][16]
Principle: The assay employs donor and acceptor beads that are coated with molecules that recognize the phosphorylated substrate and the kinase.[15] Upon phosphorylation of a biotinylated substrate by AMPK, the streptavidin-coated donor beads and the anti-phospho-substrate antibody-coated acceptor beads are brought into proximity.[16] Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the nearby acceptor beads, leading to a chemiluminescent signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Dilute AMPK enzyme, biotinylated substrate peptide, and ATP in kinase buffer.
-
Prepare streptavidin-donor beads and anti-phospho-substrate antibody-acceptor beads in the appropriate buffer as per the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds or controls to the wells.
-
Add the AMPK enzyme and biotinylated substrate peptide mixture.
-
Incubate briefly at room temperature.
-
Start the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect by adding a mixture of the donor and acceptor beads in a quench/detection buffer.
-
Incubate for 60-120 minutes in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
| Parameter | Recommended Concentration/Condition |
| AMPK Enzyme | 0.5-2 nM |
| Biotinylated Substrate | 50-100 nM |
| ATP | 10-20 µM |
| Donor/Acceptor Beads | 10-20 µg/mL |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Plate Format | 384-well ProxiPlate |
Fluorescence Polarization (FP) Assay
FP assays are homogeneous and measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17]
Principle: A fluorescently labeled peptide substrate is used. In its unbound state, the small peptide rotates rapidly, resulting in low fluorescence polarization. When phosphorylated by AMPK, it is bound by a large phosphospecific antibody, causing it to tumble more slowly and leading to an increase in fluorescence polarization. Alternatively, a competitive FP assay can be designed where a fluorescently labeled phosphopeptide competes with the product of the kinase reaction for binding to the antibody.[17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute AMPK enzyme, fluorescently labeled substrate peptide, and ATP.
-
Prepare the phosphospecific antibody.
-
-
Assay Procedure (384-well plate format):
-
Dispense test compounds or controls.
-
Add the AMPK enzyme and fluorescently labeled substrate.
-
Initiate the reaction with ATP.
-
Incubate for 60-90 minutes at room temperature.
-
Add the phosphospecific antibody to stop the reaction and allow for binding.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader.
-
| Parameter | Recommended Concentration/Condition |
| AMPK Enzyme | 5-10 nM |
| Fluorescent Substrate | 10-50 nM |
| ATP | 20-100 µM |
| Antibody | Titrate for optimal signal window |
| Incubation Time (Kinase Rxn) | 60-90 minutes |
| Plate Format | 384-well, black |
Data Analysis and Hit Identification
For primary HTS, data is typically normalized to positive and negative controls on each plate. A common metric for assay quality is the Z'-factor, which should ideally be above 0.5 for a robust assay.[6][8] Hits are typically identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
Secondary and Confirmatory Assays
Hits identified from the primary screen require validation through a series of secondary assays to confirm their activity, determine potency, and elucidate their mechanism of action.
Dose-Response Curves
Active compounds should be re-tested in the primary assay format over a range of concentrations to determine their potency (EC₅₀).
Orthogonal Biochemical Assays
To rule out assay-specific artifacts, hits should be tested in an alternative biochemical assay format. For example, if the primary screen was a TR-FRET assay, a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo) could be used for confirmation.[18]
Luminescence-Based Kinase Assay (e.g., Kinase-Glo)
Principle: This assay quantifies the amount of ATP remaining in the reaction after the kinase reaction.[18] The luciferase-based reagent generates a luminescent signal that is proportional to the ATP concentration. Lower luminescence indicates higher kinase activity.
Experimental Protocol:
-
Perform the kinase reaction as described for the primary assays.
-
After the incubation period, add the Kinase-Glo reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Cell-Based Phospho-AMPK (Thr172) Assay
It is crucial to confirm that hit compounds can activate AMPK in a cellular context. This is typically done by measuring the phosphorylation of AMPK at Thr172.
Western Blotting: A traditional method to assess AMPK activation.[19]
-
Treat cultured cells (e.g., HEK293, L6 myotubes) with test compounds for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-AMPK (Thr172) and total AMPK.[19]
In-Cell Western / High-Content Imaging: These are higher-throughput, plate-based methods for quantifying protein phosphorylation in fixed cells using fluorescently labeled antibodies.
Downstream Functional Assays
To confirm that AMPK activation by hit compounds leads to the expected physiological responses, downstream functional assays should be performed.
Phospho-ACC Assay: Measures the phosphorylation of a key downstream target of AMPK, acetyl-CoA carboxylase (ACC). This can be performed using Western blotting or ELISA-based formats.
Glucose Uptake Assay: Measures the uptake of a fluorescent or radiolabeled glucose analog (e.g., 2-NBDG or ³H-2-deoxyglucose) in cells such as adipocytes or muscle cells following treatment with the compound.
Fatty Acid Oxidation Assay: Measures the rate of fatty acid oxidation in cells (e.g., L6 myotubes) by quantifying the conversion of radiolabeled fatty acids (e.g., ³H-palmitate) to ³H₂O.[7]
Summary of Quantitative Data for Known AMPK Activators
The following table summarizes the biochemical potency of well-characterized AMPK activators, which can be used as positive controls in screening campaigns.
| Compound | AMPK Isoform | EC₅₀ / Kₐ (µM) | Assay Method | Reference |
| A-769662 | α1β1γ1 | 0.8 | TR-FRET | [2] |
| Ex229 (Compound 991) | α1β1γ1 | ~0.01-0.03 | Biochemical Kinase Assay | [7][20] |
| MT 63-78 | α1β1γ1 | 0.049 | Biochemical Kinase Assay | [4] |
| AICAR (as ZMP) | α1β1γ1 | 4.3 | Radioactive Kinase Assay | [4] |
Note: EC₅₀/Kₐ values can vary depending on the specific assay conditions, including ATP concentration and the isoform of the AMPK enzyme used.
Conclusion
The protocols and application notes provided here offer a robust framework for the high-throughput screening and validation of novel AMPK agonists. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds for the development of new therapeutics targeting metabolic diseases. The use of well-characterized tool compounds like A-769662 and Ex229 as positive controls is essential for ensuring the quality and reliability of the screening data.[7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 11. Time-resolved Fluorescence Energy Transfer | Agilent [agilent.com]
- 12. columbiabiosciences.com [columbiabiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. AMPK agonism optimizes the in vivo persistence and anti-leukemia efficacy of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AMPK Activator 8 Inactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding the lack of activity observed with AMPK Activator 8 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any activity. What are the most common reasons?
Lack of activity from this compound, a direct allosteric activator, can typically be traced to one of four areas: the integrity and handling of the compound itself, suboptimal experimental conditions, cell line-specific characteristics, or issues with the detection method. A systematic approach to troubleshooting these areas is crucial for resolving the issue.
Q2: How can I be sure the compound itself is not the problem?
Issues with the compound's integrity, solubility, or storage can prevent it from reaching its target in your cells.
-
Compound Integrity: Ensure the compound has not degraded. If it's old or has been stored improperly, its activity may be compromised. It is recommended to use a fresh aliquot for experiments.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.[2]
-
Solubility: Confirm that this compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into your aqueous cell culture medium.[3] Poor solubility will lead to a lower-than-expected effective concentration.
-
Storage: Verify the compound has been stored according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture.[2]
Q3: What are the optimal experimental conditions for using this compound?
The efficacy of any small molecule activator is highly dependent on the dose and duration of treatment. These parameters are often cell-type specific.
-
Concentration: this compound has been reported to have an EC50 in the nanomolar range in cell-free assays (11 nM for rAMPK α1β1γ1 and 27 nM for rAMPK α2β1γ1).[4] However, in cell-based assays, a higher concentration is often required to achieve a robust response. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.[1]
-
Incubation Time: Direct allosteric activation of AMPK is a rapid process.[1] Significant activation can often be observed within minutes to a few hours. A time-course experiment is recommended to identify the peak activation window in your cells.[1]
Table 1: Recommended Starting Parameters for Cellular Assays
| Parameter | Recommended Range | Rationale & Key Considerations |
|---|---|---|
| Concentration (Dose-Response) | 10 nM - 50 µM | Start with a broad range. Direct activators can have potent, low-nanomolar EC50 values in biochemical assays, but cellular efficacy depends on permeability and metabolism.[1][4] |
| Incubation Time (Time-Course) | 15 min - 4 hours | Direct activation is typically rapid. Check early time points (e.g., 15, 30, 60 minutes) to capture the peak p-AMPK signal, which can be transient.[1] |
| Positive Control | AICAR (0.5-2 mM), Metformin (1-10 mM), A-769662 (50-100 µM) | Use a well-characterized indirect (AICAR, Metformin) or direct (A-769662) activator to confirm the assay and cellular response pathway are functional.[1][5] |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Essential for establishing a baseline and ensuring the vehicle itself does not affect AMPK activity. |
Q4: Could my cell line be the reason for the lack of activity?
Yes, the characteristics of your chosen cell line play a critical role in the observed response.
-
Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target.[6][7] If this compound has poor cell permeability, it will not be effective in intact cells, even if it is potent in a cell-free assay.[8][9]
-
AMPK Subunit and Upstream Kinase Expression: Cells must express the target AMPK heterotrimer (e.g., α1β1γ1). Additionally, some tumor cell lines lack the primary upstream kinase LKB1 (encoded by the STK11 gene).[10][11] While direct activators can function without LKB1, their effect may be blunted as full activation often involves phosphorylation at Thr172.[12] In LKB1-deficient cells, AMPK can be activated by the alternative upstream kinase CaMKKβ in response to increases in intracellular calcium.[11][13]
-
Basal AMPK Activity: The metabolic state of your cells can influence the ability to detect activation. Cells cultured in high glucose and high serum may have very low basal AMPK activity, making it more challenging to observe a fold-change upon treatment.[14] Consider serum-starving cells or using lower glucose media for a few hours before treatment.
Q5: I'm using Western Blot to detect p-AMPK (Thr172), but I'm not getting a signal. How can I troubleshoot the assay?
Western blotting for phospho-proteins can be challenging. If your positive control is also not working, the issue likely lies with your assay protocol.
-
Sample Preparation: Always use fresh cell lysates prepared in a lysis buffer containing protease and phosphatase inhibitors to protect the phosphorylation state of your target protein.[15]
-
Protein Load: Ensure you are loading a sufficient amount of total protein. For low-abundance or weakly phosphorylated targets, you may need to load 30-60 µg of protein per lane.[15][16]
-
Antibodies: Use a validated primary antibody for phospho-AMPKα (Thr172) at the recommended dilution. The use of 5% Bovine Serum Albumin (BSA) in TBST as the antibody diluent is often recommended for phospho-antibodies, as milk contains phosphoproteins that can increase background.[16][17]
-
Positive Control Lysate: Include a positive control, such as lysates from cells treated with a known AMPK activator like AICAR, to validate your antibody and blotting procedure.[1]
-
Downstream Target: Probe the same membrane for a downstream target of AMPK, such as phospho-Acetyl-CoA Carboxylase (p-ACC at Ser79), as a secondary confirmation of pathway activation.[1][18]
Q6: Are there other ways to measure AMPK activation?
Beyond Western blotting for p-AMPK, other methods can confirm pathway activation.
-
Downstream Phosphorylation: As mentioned, assessing the phosphorylation of well-established AMPK substrates like ACC (Ser79) or Raptor (Ser792) provides robust confirmation of increased AMPK kinase activity.[18]
-
Direct Kinase Assay: AMPK can be immunoprecipitated from cell lysates, and its activity can be measured directly in an in vitro kinase assay using a substrate peptide and ³²P-ATP or a non-radioactive format.[18][19]
-
Metabolic Readouts: Since AMPK is a master regulator of metabolism, you can measure downstream functional outcomes like increased glucose uptake or fatty acid oxidation.[20][21]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
-
Cell Treatment: Plate cells to reach 70-80% confluency. Treat with this compound, a positive control (e.g., AICAR), and a vehicle control for the optimized time and concentration.
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]
-
Protein Quantification: Scrape and collect the lysate. Clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C, diluted in 5% BSA in TBST.[18]
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.[18]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total AMPKα and total ACC.
Protocol 2: Dose-Response and Time-Course Experiment Design
-
Dose-Response:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well).
-
Once cells reach 70-80% confluency, treat each well with a different concentration of this compound. A suggested logarithmic dilution series is: 0 (vehicle), 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM, 30 µM.
-
Include a positive control treatment.
-
Incubate for a fixed time (e.g., 60 minutes).
-
Lyse the cells and analyze p-AMPK levels by Western blot.
-
-
Time-Course:
-
Seed cells as above.
-
Treat all wells with a single, effective concentration of this compound determined from your dose-response experiment.
-
Lyse cells at different time points after treatment. A suggested series is: 0, 5, 15, 30, 60, 120, and 240 minutes.[1]
-
Analyze p-AMPK levels by Western blot to identify the time of peak activation.
-
Visual Guides
Caption: Simplified AMPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. AMPK Causes Cell Cycle Arrest in LKB1-deficient Cells via Activation of CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK and the biochemistry of exercise: Implications for human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Off-Target Effects of Small Molecule AMPK Activators
This technical support center is designed for researchers, scientists, and drug development professionals utilizing small molecule activators of AMP-activated protein kinase (AMPK). Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the off-target effects of these compounds in your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main classes of small molecule AMPK activators and their general mechanisms of action?
Small molecule AMPK activators are broadly categorized as direct or indirect.[1]
-
Direct Activators: These molecules, such as A-769662 and salicylate, bind directly to the AMPK complex to allosterically activate it.[1][2]
-
Indirect Activators: These compounds, including metformin (B114582) and AICAR, increase the cellular AMP:ATP ratio, which is the primary physiological trigger for AMPK activation.[1][3] Metformin achieves this by inhibiting the mitochondrial respiratory chain complex I, while AICAR is metabolized to ZMP, an AMP analog.[2][4]
Q2: Why is it critical to consider off-target effects when using small molecule AMPK activators?
Activator-Specific Questions
Q3: What are the known off-target effects of AICAR?
AICAR (Acadesine) is a cell-permeable adenosine (B11128) analog that is phosphorylated to ZMP, an AMP mimetic.[7] While widely used to activate AMPK, its off-target effects are significant and primarily stem from its structural similarity to adenosine and the intracellular accumulation of ZMP.[8]
Key off-target effects include:
-
Interference with Purine and Pyrimidine (B1678525) Metabolism: High levels of ZMP can disrupt nucleotide synthesis, leading to "pyrimidine starvation." This can induce S-phase cell cycle arrest and apoptosis independently of AMPK activation.[8]
-
AMPK-Independent Apoptosis: AICAR has been shown to induce apoptosis in various cancer cells, an effect not replicated by other AMPK activators like A-769662.[5][7]
-
Activation of the Hippo Tumor Suppressor Pathway: AICAR can activate the Hippo pathway, leading to the inhibition of the transcriptional co-activator YAP1, which is involved in cell proliferation.[7]
Q4: What are the primary off-target effects of Compound C (Dorsomorphin)?
Compound C is a potent, reversible, and ATP-competitive inhibitor of AMPK.[9] However, it is notoriously non-specific and inhibits several other kinases, some more potently than AMPK.[9][10]
Well-documented off-target effects include:
-
Inhibition of Bone Morphogenetic Protein (BMP) Signaling: Compound C was initially identified as an inhibitor of BMP type I receptors (ALK2, ALK3, and ALK6), which can impact cell differentiation, proliferation, and apoptosis.[9][11]
-
AMPK-Independent Effects on Cellular Processes: It can induce apoptosis, autophagy, and G2/M phase cell cycle arrest through mechanisms independent of AMPK inhibition.[9]
Q5: What are the known off-target effects of Metformin?
Metformin, a biguanide (B1667054) drug, is an indirect AMPK activator that inhibits mitochondrial respiratory chain complex I.[4][12] While many of its therapeutic effects are attributed to AMPK activation, some are known to be AMPK-independent.[13][14] For instance, metformin can inhibit the mitochondrial production of reactive oxygen species (ROS) independently of AMPK.[12]
Q6: What are the significant off-target effects of Salicylate?
Salicylate, the active metabolite of salsalate, is a direct allosteric activator of AMPK.[15][16] However, it exhibits several off-target activities.[15][17]
The most prominent off-target effects include:
-
Mitochondrial Uncoupling: Salicylate can act as a protonophore, disrupting the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis.[15][18]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Salicylate is a weak inhibitor of COX enzymes, which is part of its anti-inflammatory mechanism but can be considered an off-target effect in the context of AMPK activation studies.[15][17]
Troubleshooting Guides
Problem: Unexpected or Inconsistent Experimental Results
Issue 1: Observed cellular effect (e.g., apoptosis, cell cycle arrest) may not be due to AMPK activation.
-
Possible Cause: The small molecule activator is exerting off-target effects.
-
Troubleshooting Steps:
-
Perform a Rescue Experiment: For AICAR-induced toxicity, a uridine (B1682114) rescue experiment can determine if the effect is due to pyrimidine starvation.[8]
-
Use a Lower Concentration: Off-target effects are often more pronounced at higher concentrations.[8] Conduct a dose-response analysis to find the lowest effective concentration that activates AMPK.
-
Employ Genetic Controls: Use cells with genetic knockout or knockdown of AMPK to verify that the observed effect is absent in these cells.
Issue 2: No or weak AMPK activation is observed (e.g., low p-AMPK levels in Western blot).
-
Possible Causes:
-
Troubleshooting Steps:
-
Proper Storage: Store activators according to the manufacturer's instructions, often desiccated at -20°C, and prepare fresh stock solutions.[8]
-
Optimize Treatment: Perform a time-course and dose-response experiment to determine the optimal conditions for AMPK activation in your cell line.
-
Control for Cellular Energy Status: Ensure consistent cell culture conditions, as factors like cell density and media glucose levels can affect basal ATP levels.
-
Issue 3: Inconsistent results between experiments.
-
Possible Causes:
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range and ensure they are in a healthy, logarithmic growth phase.[8]
-
Aliquot Stock Solutions: Prepare a large batch of the activator stock solution, aliquot it for single use, and store it appropriately to ensure consistency across experiments.[8]
-
Data Presentation: Summary of Small Molecule AMPK Activators
| Activator | Class | On-Target Mechanism | Common Off-Target Effects | Typical In Vitro Concentration |
| AICAR | Indirect | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK.[8] | Interference with purine/pyrimidine metabolism, AMPK-independent apoptosis, Hippo pathway activation.[7][8] | 0.5 - 2 mM[1] |
| Compound C | Inhibitor | ATP-competitive inhibitor of AMPK.[9] | Inhibition of BMP signaling, inhibition of other kinases, AMPK-independent effects on apoptosis and autophagy.[9] | Ki ≈ 109 nM[9] |
| Metformin | Indirect | Inhibits mitochondrial respiratory chain complex I, increasing the AMP:ATP ratio.[4] | AMPK-independent inhibition of mitochondrial ROS production.[12] | 0.5 - 2 mM[1] |
| Salicylate | Direct | Allosteric activator.[15] | Mitochondrial uncoupling, inhibition of COX enzymes.[15][17] | 1 - 10 mM[15][16] |
| A-769662 | Direct | Allosteric activator, inhibits dephosphorylation of Thr172.[1] | Generally considered more specific than older activators, but can have isoform-selective effects.[1][19] | ~0.8 µM (EC50)[1] |
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
This protocol is used to assess the phosphorylation status of AMPK at Threonine 172 (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79), as a measure of AMPK activation.[20]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα (total), anti-phospho-ACC (Ser79), anti-ACC (total)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the AMPK activator, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[20]
-
Washing: Wash the membrane three times with TBST.[20]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[20]
Protocol 2: AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of immunoprecipitated or purified AMPK.[20]
Materials:
-
Immunoprecipitated AMPK or purified recombinant AMPK
-
Kinase assay buffer
-
SAMS peptide (a specific AMPK substrate)
-
[γ-³²P]ATP or a non-radioactive kit (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Reaction Setup: Combine the kinase assay buffer, SAMS peptide, and the AMPK sample in a microcentrifuge tube.[20]
-
Initiate Reaction: Add [γ-³²P]ATP to start the reaction.[20]
-
Incubation: Incubate at 30°C for 10-20 minutes.[20]
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper.[20]
-
Washing: Wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.[20]
-
Scintillation Counting: Measure the incorporated radioactivity.[20]
-
Calculate Activity: Determine the kinase activity based on the amount of incorporated phosphate.[20]
Mandatory Visualizations
Caption: Simplified AMPK signaling pathway showing direct and indirect activators.
Caption: Troubleshooting workflow for unexpected results with AMPK activators.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Metformin revisited: Does this regulator of AMP-activated protein kinase secondarily affect bone metabolism and prevent diabetic osteopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. A-769662 potentiates the effect of other AMP-activated protein kinase activators on cardiac glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
AMPK activator 8 cytotoxicity and cell viability issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity and cell viability issues encountered when using AMPK Activator 8, a direct allosteric activator of AMP-activated protein kinase.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A: Activation of AMPK can lead to the inhibition of anabolic pathways and the promotion of catabolic pathways, which can result in cell cycle arrest and, in some cases, apoptosis.[1][2][3] This effect is often more pronounced in rapidly proliferating cells, such as cancer cell lines, which have high energy demands. The cytotoxic effects are typically dose- and time-dependent. While this compound is a hypothetical compound, its expected cytotoxicity profile in common cell lines, based on data from similar potent AMPK activators, is summarized below.
Table 1: Representative Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC50 (µM) after 72h |
|---|---|---|
| U87MG | Human Glioblastoma | ~25 |
| HeLa | Human Cervical Cancer | ~30 |
| HepG2 | Human Liver Cancer | ~50 |
| HEK293 | Human Embryonic Kidney | >100 |
Note: These values are illustrative. The precise IC50 will vary based on experimental conditions, including cell density and media formulation.
Q2: We are observing significantly higher cytotoxicity than expected in our experiments. What are the common causes?
A: Higher-than-expected cytotoxicity can stem from several factors. It is crucial to systematically investigate the potential causes.
Common Causes & Troubleshooting Steps:
-
Incorrect Compound Concentration: Verify calculations for stock solution and serial dilutions. An error in dilution can lead to a much higher final concentration than intended.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line. Run a vehicle-only control to assess the effect of the solvent at the highest concentration used.
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to metabolic stress induced by AMPK activation. Consider performing a dose-response curve over a wider range of concentrations to determine the optimal working concentration for your specific model.
-
Off-Target Effects: At very high concentrations, small molecule activators may exhibit off-target effects. It is recommended to use the lowest concentration that elicits the desired AMPK activation to minimize this risk.
-
Sub-optimal Cell Health or Contamination: Ensure cells are healthy, in the exponential growth phase, and free from contamination (e.g., mycoplasma) before starting the experiment, as stressed cells are more susceptible to cytotoxic effects.
Below is a workflow to guide your troubleshooting process.
Q3: How can I confirm that the observed cell death is a direct result of AMPK activation?
A: To ensure the observed cytotoxicity is target-specific, it's essential to perform validation experiments.
-
Biochemical Confirmation: First, confirm that this compound is activating its target at the concentrations used. Perform a Western blot to measure the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and a key downstream substrate, Acetyl-CoA Carboxylase at Serine 79 (p-ACC Ser79).[4]
-
Pharmacological Inhibition: Pre-treat cells with a specific AMPK inhibitor (e.g., Compound C) before adding this compound. A rescue from cytotoxicity would suggest the effect is AMPK-dependent.
-
Genetic Knockdown: For a more definitive validation, use shRNA or CRISPR/Cas9 to knock down the AMPKα subunit. The absence of cytotoxicity from this compound in these cells would strongly support an on-target mechanism.[5]
Q4: What are the key downstream signaling pathways that mediate the cytotoxic effects of this compound?
A: AMPK activation serves as a metabolic checkpoint, primarily by inhibiting cell growth and proliferation.[2][6] The key pathways involved are:
-
Inhibition of mTORC1 Signaling: Activated AMPK phosphorylates TSC2 and Raptor, leading to the inhibition of the mTORC1 complex.[6] This suppresses protein synthesis and cell growth.[7]
-
Cell Cycle Arrest: AMPK can promote cell cycle arrest, often in the G1 phase.[1][3] This can be mediated through the activation of tumor suppressors like p53, which in turn induces the expression of cell cycle inhibitors such as p21.[1][2]
-
Induction of Apoptosis: Persistent activation of AMPK under severe energy stress can trigger programmed cell death (apoptosis).[2][5][8] This can occur through various mechanisms, including the JNK and caspase-3 dependent pathways.[8]
The diagram below illustrates this signaling cascade.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells by measuring metabolic activity.[9]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
This compound stock solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.
Protocol 2: Western Blot for AMPK Activation
This protocol is used to confirm the activation of the AMPK pathway by detecting the phosphorylation status of AMPK and its downstream target, ACC.[4][10]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-AMPKα Thr172, anti-AMPKα, anti-p-ACC Ser79, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 1-6 hours). Include vehicle and positive controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add chemiluminescence substrate, and visualize the protein bands using an imaging system. Analyze band intensity relative to total protein and loading controls.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 8. Inhibition of AMP-activated protein kinase protects pancreatic β-cells from cytokine-mediated apoptosis and CD8+ T cell-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of AMPK Activator 8
Welcome to the technical support center for AMPK Activator 8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo use of this compound, particularly concerning its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is AMPK and why is it a therapeutic target?
A1: AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] It is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during exercise or nutrient starvation.[3][4] Once activated, AMPK works to restore energy balance by stimulating catabolic processes that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic, ATP-consuming processes (such as protein and lipid synthesis).[2][4] Due to its role as a master regulator of metabolism, AMPK is a promising therapeutic target for metabolic diseases like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[2][5][6]
Q2: I am observing poor systemic exposure of this compound in my animal models after oral administration. What is the likely cause?
A2: Poor systemic exposure of orally administered compounds is often due to low bioavailability. For a compound like this compound, which is likely a poorly water-soluble molecule (a common characteristic of new chemical entities), the primary reasons for low bioavailability are poor dissolution in the gastrointestinal (GI) tract and/or low permeability across the intestinal wall.[7][8] If the compound does not dissolve, it cannot be absorbed into the bloodstream.
Q3: How can I improve the solubility of this compound for in vivo experiments?
A3: Improving the solubility of a poorly water-soluble compound for preclinical studies typically involves creating a suitable formulation.[7][8] It is highly recommended to prepare solutions fresh daily to avoid stability issues. Common strategies include:
-
Co-solvent systems: Initially dissolving the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with a vehicle containing other co-solvents (e.g., polyethylene (B3416737) glycol 300), surfactants (e.g., Tween® 80, Cremophor® EL), and a final aqueous component like saline or phosphate-buffered saline (PBS).[9][10]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can significantly enhance absorption.[11]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can improve the rate and extent of absorption.[11][12]
Q4: My formulation of this compound appears cloudy or precipitates upon adding the aqueous component. What should I do?
A4: This is a common issue when preparing formulations for poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Solvent Ratios: The proportion of organic co-solvents to the aqueous phase is critical. You may need to increase the concentration of co-solvents or surfactants.[9]
-
Order of Addition: Ensure you are adding the components in the correct order. Typically, the compound is first fully dissolved in the primary organic solvent (e.g., DMSO) before other components are added. The final aqueous solution should be added gradually, often dropwise, while vortexing.[9]
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37-45°C) can help maintain solubility.[9] Additionally, using a bath sonicator can aid in dissolving the compound and preventing precipitation.[9][13]
-
Check pH: The pH of the final formulation can impact the solubility of ionizable compounds. Adjusting the pH away from the compound's pKa may improve solubility.[10]
Q5: Despite achieving a clear formulation, I am still not observing the expected pharmacodynamic effect in vivo. What are other potential issues?
A5: If you have optimized the formulation and are confident in the dosing procedure, consider the following:
-
Metabolism: The compound might be undergoing rapid first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters in the gut wall (like P-glycoprotein), which actively pump it back into the GI tract, limiting absorption.
-
Dosing and Pharmacokinetics: The dose might be too low, or the compound could have a very short half-life. A pharmacokinetic study to determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) is essential to understand the compound's in vivo behavior.
-
Target Engagement: Confirm that the compound is reaching the target tissue and engaging with AMPK. This can be assessed by measuring the phosphorylation of AMPK and its downstream targets (e.g., ACC) in tissue lysates.[2]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation Instability
This guide provides a systematic approach to addressing solubility and formulation challenges.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 4. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting AMPK Activator 8 Precipitation
This technical support center is designed for researchers, scientists, and drug development professionals encountering precipitation issues with AMPK activator 8 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound, a common issue with hydrophobic small molecules, can stem from several factors:
-
Low Aqueous Solubility: Like many small molecule inhibitors and activators, this compound is likely hydrophobic and has poor solubility in aqueous solutions such as cell culture media.
-
"Solvent Shock": When a compound dissolved in a high-concentration organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[1]
-
High Final Concentration: The intended final concentration of this compound in your media may exceed its solubility limit.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the cell culture medium can decrease the solubility of the compound.[1]
-
Temperature Changes: Transferring the compound from room temperature or a warmed stock solution to colder media can reduce its solubility.[2]
-
pH of the Media: The solubility of some compounds is dependent on the pH of the solution.
Q2: My this compound stock solution in DMSO is clear, but precipitation occurs upon dilution in media. Why?
This is a classic example of "solvent shock." While this compound may be readily soluble in an organic solvent like DMSO, the aqueous environment of the cell culture media is not as accommodating to hydrophobic molecules. The DMSO concentration is significantly lowered upon dilution, reducing its ability to keep the compound in solution and leading to precipitation.
Q3: What is the recommended solvent for this compound?
Q4: How can I prevent my this compound from precipitating?
Several strategies can help prevent precipitation:
-
Optimize your dilution method: Instead of a single-step dilution, perform a serial dilution. Also, add the stock solution to the media dropwise while gently vortexing.[1]
-
Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C.[2]
-
Lower the final concentration: If possible, reduce the final working concentration of this compound.
-
Increase the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Keeping the DMSO concentration in this range may help improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Consider solubility enhancers: For some compounds, the use of excipients like (2-Hydroxypropyl)-β-cyclodextrin can improve aqueous solubility.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment
-
Visual Confirmation: Confirm that the precipitate appeared after the addition of the this compound stock solution.
-
Microscopic Examination: Examine a sample of the media under a microscope. A chemical precipitate will often appear as amorphous particles or crystalline structures, whereas biological contamination will look like bacteria, yeast, or fungi.[1]
-
Protocol Review: Double-check your calculations for the final concentration of this compound and the final percentage of DMSO in your media.
Step 2: Identify the Cause and Implement Solutions
Use the following table to identify the potential cause of precipitation and find the recommended solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock to media. | High Final Concentration / Low Aqueous Solubility | Lower the final working concentration of this compound. Perform a kinetic solubility assay (see Experimental Protocol 1) to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Perform a serial dilution of your stock solution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing the media to ensure rapid dispersal.[1] | |
| Cold Media | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[2] | |
| Precipitation occurs over time in the incubator. | Compound Instability | Prepare fresh working solutions immediately before each experiment. |
| Interaction with Media Components | If using serum-free media, consider if the absence of serum proteins is contributing to the precipitation. Conversely, in serum-containing media, interactions with proteins can sometimes cause precipitation. You may need to test solubility in both base media and complete media. | |
| pH Shift During Incubation | Monitor the pH of your cell culture media, especially in dense or rapidly metabolizing cultures. A change in pH could affect the solubility of your compound. |
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the table below provides a general summary of the expected solubility characteristics for a hydrophobic small molecule of this class.
| Solvent/Medium | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. Use anhydrous DMSO. |
| Ethanol | Moderate to High | Can be an alternative solvent for stock solutions, but may have higher cytotoxicity for some cell lines. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution in aqueous buffers is generally not successful for this type of compound. |
| Cell Culture Media (e.g., DMEM, RPMI) | Low | Solubility is limited and highly dependent on the final concentration, media components (especially serum), and temperature. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol provides a straightforward method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[5]
-
-
Prepare Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM).
-
Add the appropriate amount of pre-warmed complete cell culture medium to each tube.
-
Add the corresponding volume of the 10 mM stock solution to each tube to achieve the desired final concentrations. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of media.
-
Ensure the final DMSO concentration remains consistent and below 0.5% if possible.
-
-
Observation and Analysis:
-
Vortex each tube immediately after adding the stock solution.
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Incubate the tubes at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Visually inspect the tubes again. The highest concentration that remains clear is your estimated kinetic solubility.
-
Mandatory Visualizations
AMPK Signaling Pathway
Caption: The AMPK signaling pathway is activated by cellular stress and pharmacological agents like this compound.
Troubleshooting Workflow for Precipitation
References
Technical Support Center: Troubleshooting AMPK Activation Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistent results in AMP-activated protein kinase (AMPK) activation experiments. It includes a detailed troubleshooting guide and frequently asked questions in a user-friendly question-and-answer format, alongside standardized experimental protocols and quantitative data tables.
Troubleshooting Guide
This section addresses specific issues that may arise during your AMPK activation experiments, helping you identify the root cause and implement effective solutions.
Question: Why am I seeing no or a very weak signal for phosphorylated AMPK (p-AMPK) in my Western blot?
Answer:
A weak or absent p-AMPK signal is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting this problem:
-
Protein Sample Quality and Quantity:
-
Protein Degradation: Ensure that samples were processed quickly and kept on ice. The addition of protease and phosphatase inhibitors to your lysis buffer is critical to preserve the phosphorylation status of AMPK.[1][2][3]
-
Insufficient Protein Load: The concentration of AMPK in your lysate might be too low. Aim to load between 20-40 µg of total protein per lane.[2][4] If the target is known to be of low abundance, you may need to increase the amount of protein loaded or consider an immunoprecipitation step to enrich for AMPK.[5]
-
-
Antibody Issues:
-
Suboptimal Antibody Dilution: The concentration of your primary antibody is crucial. If it's too dilute, the signal will be weak. Refer to the manufacturer's datasheet for recommended dilutions, but be prepared to optimize this for your specific experimental conditions.[5][6][7] A common starting dilution for p-AMPK antibodies is 1:1000.[1][8][9]
-
Antibody Inactivity: Ensure your primary and secondary antibodies have been stored correctly and are not expired.[5] Repeated use of pre-diluted antibodies can also lead to reduced activity.[5]
-
-
Western Blotting Procedure:
-
Inefficient Protein Transfer: Verify a successful transfer from the gel to the membrane by staining the membrane with Ponceau S before the blocking step.[10][11] If the transfer is inefficient, optimize the transfer time and voltage.[11]
-
Inappropriate Blocking Agent: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often recommended over non-fat dry milk as a blocking agent to reduce background and potential interference.[1][3][9]
-
Insufficient Exposure: If using a chemiluminescent substrate, you may need to increase the exposure time to detect a weak signal.[5]
-
Question: My Western blot for p-AMPK shows high background. What can I do to improve it?
Answer:
High background can obscure your bands of interest and make data interpretation difficult. Here are the primary causes and solutions:
-
Blocking and Washing Steps:
-
Inadequate Blocking: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.[5] You can also try increasing the concentration of your blocking agent (e.g., from 3% to 5% BSA).
-
Insufficient Washing: Increase the number and duration of washes with TBST (Tris-Buffered Saline with 0.1% Tween-20) after primary and secondary antibody incubations to remove unbound antibodies.[5][10]
-
-
Antibody Concentrations:
-
Membrane Handling:
Question: I am observing non-specific bands in my p-AMPK Western blot. How can I resolve this?
Answer:
The presence of unexpected bands can be due to several factors:
-
Antibody Specificity:
-
Cross-reactivity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody for your specific application and sample type.
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for this.[10]
-
-
Sample Preparation:
-
Post-Translational Modifications: The target protein may have other modifications or exist as different splice variants, leading to bands at unexpected molecular weights.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best method to confirm AMPK activation?
A1: The most common and reliable method is to perform a Western blot to detect the phosphorylation of AMPK at Threonine 172 (Thr172) on the α-subunit.[1] An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK indicates activation.[2] To further confirm, you can also measure the phosphorylation of a well-established downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79.[12]
Q2: What are appropriate positive and negative controls for an AMPK activation experiment?
A2:
-
Positive Controls:
-
Negative Controls:
-
A vehicle-treated group (e.g., cells treated with the solvent used to dissolve the activator, such as DMSO) is an essential negative control.[4]
-
For inhibitor studies, a control group without the inhibitor should be included.
-
Q3: How do I choose between a direct and an indirect AMPK activator for my experiment?
A3: The choice depends on your research question.
-
Indirect activators , like metformin (B114582) and AICAR, work by increasing the cellular AMP:ATP ratio.[4][13] Metformin inhibits the mitochondrial respiratory chain, while AICAR is converted to an AMP analog, ZMP.[13][14] These are useful for studying the physiological consequences of cellular energy stress.
-
Direct activators , such as A-769662, bind directly to the AMPK complex, causing allosteric activation independent of cellular nucleotide levels.[4][13] These are useful for studying the specific downstream effects of AMPK activation without inducing broad metabolic stress.
Q4: Can I use non-fat dry milk for blocking when probing for phosphorylated AMPK?
A4: While non-fat dry milk is a common blocking agent, 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-specific antibodies, including p-AMPK.[1][2][3] This is because milk contains phosphoproteins that can cross-react with the antibody, leading to higher background.[9]
Q5: My results for AMPK activation are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can arise from several sources of variability:
-
Cell Culture Conditions: Ensure that cells are at a consistent confluency and passage number for each experiment.
-
Reagent Preparation: Prepare fresh buffers and solutions for each experiment to avoid degradation.
-
Timing of Treatments and Lysis: Be precise with incubation times for activators/inhibitors and the timing of cell lysis.
-
Loading and Transfer Variability: Meticulous protein quantification and consistent transfer conditions are crucial for reproducible Western blot results.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and dilutions used in AMPK activation experiments. Note that these are starting points, and optimization for your specific cell type and experimental conditions is highly recommended.
Table 1: Common AMPK Activators and Their Working Concentrations in Cell Culture
| Activator | Mechanism of Action | Typical Working Concentration | Reference |
| AICAR | Indirect (AMP analog) | 0.5 - 2 mM | [2][13] |
| Metformin | Indirect (Inhibits mitochondrial complex I) | 0.5 - 2 mM | [13] |
| A-769662 | Direct (Allosteric activator) | ~0.8 µM | [13] |
| Phenformin | Indirect (Inhibits mitochondrial complex I) | Varies by cell type | [13] |
| 2-Deoxyglucose (2-DG) | Indirect (Inhibits glycolysis) | Varies by cell type | [13] |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Recommended Starting Dilution | Reference |
| Phospho-AMPKα (Thr172) | 1:1000 | [1][7][8] |
| Total AMPKα | 1:1000 - 1:5000 | [2][6] |
| HRP-conjugated anti-rabbit IgG (Secondary) | 1:2000 - 1:10000 | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Phosphorylation in Cultured Cells
This protocol details the steps for treating cultured cells with an AMPK activator and subsequently analyzing the phosphorylation status of AMPKα at Thr172.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of AMPK activator (e.g., 1 mM AICAR) for a specified duration (e.g., 30 minutes to 2 hours). Include a vehicle-treated control group.[2]
-
-
Protein Extraction:
-
After treatment, place the culture plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Strip the membrane and re-probe with an antibody for total AMPKα to normalize the p-AMPK signal. The level of AMPK activation is presented as the ratio of p-AMPK to total AMPK.[2]
-
Protocol 2: In Vitro AMPK Kinase Assay (Luminescence-Based)
This protocol provides a general framework for measuring AMPK activity in vitro using a luminescence-based assay that detects ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Prepare Reagents:
-
Prepare serial dilutions of your test compound (activator or inhibitor) in kinase assay buffer.
-
Dilute the recombinant AMPK enzyme to the desired concentration in cold assay buffer.
-
Prepare a substrate/ATP mix containing the SAMS peptide (an AMPK substrate) and ATP in the assay buffer.[15]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound, DMSO (vehicle control), or a known inhibitor/activator.
-
Add 2 µL of the diluted AMPK enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature.[15]
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.[15]
-
Incubate the plate at 30°C for 60 minutes.[15]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the results as a percentage of AMPK activity versus compound concentration to determine EC50 (for activators) or IC50 (for inhibitors).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to AMPK activation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. AMPK Alpha antibody (10929-2-AP) | Proteintech [ptglab.com]
- 7. biocompare.com [biocompare.com]
- 8. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the AMPK-Independent Effects of Pharmacological Activators
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the AMPK-independent effects of commonly used pharmacological activators of AMP-activated protein kinase (AMPK). Understanding these off-target effects is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are AMPK-independent effects and why are they a concern?
Pharmacological activators of AMPK, such as AICAR, A-769662, and metformin (B114582), are invaluable tools for studying cellular energy metabolism. However, it is crucial to recognize that these compounds can exert effects on cellular processes that are not mediated by AMPK. These "off-target" or "AMPK-independent" effects can arise from various mechanisms, including the modulation of other enzymes or signaling pathways. Failure to account for these off-target effects can lead to the misinterpretation of experimental data, attributing an observed phenotype to AMPK activation when it is, in fact, the result of an independent mechanism.
Q2: How can I determine if the observed effect of an AMPK activator is truly AMPK-dependent?
To ascertain whether an observed cellular response to a pharmacological activator is mediated by AMPK, it is essential to perform control experiments. The gold standard is to use a genetic model, such as primary cells from AMPKα1/α2 double knockout mice or a cell line with AMPKα subunits knocked down using siRNA or CRISPR. If the activator still produces the same effect in the absence of AMPK, it is demonstrably an AMPK-independent effect.
Troubleshooting Guide: Compound-Specific Issues
This section addresses specific issues that may arise during experiments with common AMPK activators and provides guidance on how to troubleshoot them.
AICAR (Acadesine)
Issue 1: Observed cell toxicity or apoptosis at concentrations intended for AMPK activation.
-
Possible Cause: AICAR is known to induce apoptosis and cell cycle arrest through AMPK-independent mechanisms, primarily by causing "pyrimidine starvation."[1][2] Once inside the cell, AICAR is phosphorylated to ZMP, which can inhibit de novo pyrimidine (B1678525) synthesis.
-
Troubleshooting:
-
Perform a Uridine (B1682114) Rescue Experiment: Supplementing the cell culture medium with uridine can bypass the block in pyrimidine synthesis. If uridine supplementation rescues the cells from the observed toxicity, it strongly suggests the effect is due to pyrimidine starvation and is AMPK-independent.[1][2]
-
Lower AICAR Concentration: Use the lowest effective concentration of AICAR that activates AMPK in your system, as determined by a dose-response curve measuring phosphorylation of AMPK and its downstream targets like ACC.
-
Combine with a More Specific Activator: Consider using a low dose of AICAR in combination with a more direct and specific AMPK activator like A-769662 to minimize off-target effects.
-
Issue 2: Changes in gene expression related to the Hippo signaling pathway.
-
Possible Cause: AICAR has been shown to activate the Hippo signaling pathway, leading to the upregulation of the tumor suppressors LATS1 and LATS2, independent of AMPK.[3] This can subsequently impact the activity of the transcriptional co-activators YAP and TAZ.
-
Troubleshooting:
-
Confirm in AMPK Knockout/Knockdown Cells: To verify if the effect on the Hippo pathway is AMPK-independent, repeat the experiment in cells lacking functional AMPK.
-
Monitor Hippo Pathway Markers: When using AICAR, it is advisable to concurrently measure key markers of the Hippo pathway, such as the phosphorylation of LATS1 and YAP, by Western blot.
-
Quantitative Data for AICAR
| Parameter | Value | Cell Line/Model | Reference |
| Apoptosis Induction | 250 µM | Multiple Myeloma Cells | [1] |
| S-phase Arrest | 0.5 mM | U937 Myeloid Leukemia Cells | [2] |
Experimental Protocol: Uridine Rescue Experiment
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with AICAR at the desired concentration. In parallel, treat a set of cells with AICAR and supplement the media with uridine (e.g., 100 µM). Include vehicle-treated and uridine-only controls.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Analysis: Assess the outcome of interest, such as cell viability (e.g., using a colorimetric assay like MTT) or apoptosis (e.g., by flow cytometry using Annexin V staining). A reversal of the AICAR-induced effect in the presence of uridine indicates an AMPK-independent mechanism related to pyrimidine metabolism.[1][2]
Signaling Pathway: AICAR's AMPK-Independent Effect on Pyrimidine Metabolism
Caption: AICAR is converted to ZMP, which inhibits pyrimidine synthesis, leading to cell cycle arrest.
A-769662
Issue 1: Unexpected changes in intracellular calcium levels.
-
Possible Cause: A-769662 has been reported to increase intracellular calcium concentrations in an AMPK-independent manner in various cell types, including astrocytes.[4] This can lead to downstream effects such as ATP release.
-
Troubleshooting:
-
Use AMPK-null cells: To confirm that the calcium flux is independent of AMPK, perform the experiment in AMPKα1/α2 knockout or knockdown cells.[4]
-
Calcium Chelation: Pre-incubate cells with an intracellular calcium chelator like BAPTA-AM to see if it reverses the observed effect.
-
Measure Intracellular Calcium: Directly measure changes in intracellular calcium using fluorescent indicators like Fura-2 AM or Fluo-4 AM.
-
Issue 2: Inhibition of glucose uptake in adipocytes.
-
Possible Cause: Contrary to the expected metabolic benefits of AMPK activation, A-769662 has been shown to inhibit insulin-stimulated glucose uptake in adipocytes through an AMPK-independent mechanism.
-
Troubleshooting:
-
Utilize AMPK Mutant Models: Experiments using adipocytes from mice with a mutation in the AMPKβ1 subunit (S108A), which renders it resistant to A-769662 activation, have demonstrated that the inhibition of glucose uptake persists, confirming an off-target effect.
-
Assess Akt/AS160 Signaling: Evaluate the phosphorylation status of key proteins in the insulin (B600854) signaling pathway, such as Akt and AS160, to determine if A-769662 interferes with this pathway upstream of GLUT4 translocation.
-
Issue 3: Evidence of proteasome inhibition.
-
Possible Cause: A-769662 can inhibit the function of the 26S proteasome through a mechanism that is independent of AMPK and does not involve direct inhibition of the proteasome's catalytic activity.[5] This can lead to cell cycle arrest.
-
Troubleshooting:
-
Proteasome Activity Assay: Measure proteasome activity in cell lysates treated with A-769662. Compare the results with those from a known proteasome inhibitor (e.g., MG132) and in AMPK-deficient cells.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if A-769662 treatment leads to an accumulation of cells in a specific phase of the cell cycle, which is a hallmark of proteasome inhibition.
-
Quantitative Data for A-769662
| Parameter | Value | Cell Line/Model | Reference |
| AMPK Activation (EC50) | 0.8 µM | Purified Rat Liver AMPK | [6][7] |
| Fatty Acid Synthesis Inhibition (IC50) | 3.2 µM | Primary Rat Hepatocytes | [6][7] |
| Intracellular Calcium Increase | >50 µM | U373 Astrocytoma Cells | [4] |
Experimental Protocol: Intracellular Calcium Measurement
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images or readings before adding the compound.
-
Compound Addition: Add A-769662 at the desired concentration and continuously record the fluorescence signal over time.
-
Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) as a positive control to elicit a maximal calcium response.
-
Data Analysis: Analyze the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to quantify the change in intracellular calcium concentration.
Signaling Pathway: A-769662's AMPK-Independent Effect on Intracellular Calcium
Caption: A-769662 can increase intracellular calcium, leading to ATP release, via an unknown, AMPK-independent mechanism.
Metformin
Issue 1: Inhibition of mTORC1 signaling in AMPK-deficient cells.
-
Possible Cause: Metformin can inhibit mTORC1 signaling through an AMPK-independent mechanism that is dependent on the Rag GTPases.[8][9][10] This is distinct from the canonical AMPK-TSC2 pathway.
-
Troubleshooting:
-
Use AMPK and TSC-null cells: To dissect the pathway, use cell lines deficient in AMPK or TSC1/2. If metformin still inhibits mTORC1 in these cells, it points towards the Rag GTPase-dependent mechanism.[11]
-
Assess Rag GTPase Activity: While direct measurement of Rag GTPase activity can be challenging, you can assess the localization of mTOR to the lysosome, which is a downstream consequence of Rag activation.
-
Monitor Downstream mTORC1 Targets: Measure the phosphorylation of mTORC1 substrates like S6K1 and 4E-BP1 by Western blot to confirm the inhibition of mTORC1 signaling.
-
Issue 2: Reduction in hepatic glucose output in the absence of AMPK.
-
Possible Cause: The primary glucose-lowering effect of metformin in the liver is the inhibition of gluconeogenesis. This has been shown to occur independently of LKB1 and AMPK and is instead attributed to a reduction in the hepatic energy state (i.e., a decrease in the ATP:AMP ratio) due to the inhibition of mitochondrial respiratory chain complex I.[12][13]
-
Troubleshooting:
-
Measure Cellular Energy Charge: Quantify the levels of ATP, ADP, and AMP in hepatocytes treated with metformin to determine the cellular energy state.
-
Use Liver-Specific AMPK Knockout Models: In vivo studies or experiments with primary hepatocytes from liver-specific AMPK knockout mice are the most definitive way to demonstrate that the effect on glucose production is AMPK-independent.[12][13]
-
Assess Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) in metformin-treated cells to confirm the inhibition of mitochondrial complex I.
-
Quantitative Data for Metformin
| Parameter | Effect | Concentration | Cell/Animal Model | Reference |
| mTORC1 Signaling | Inhibition | Varies by cell type | AMPK dKO MEFs | [8] |
| Hepatic Glucose Production | Inhibition | Varies by model | Liver-specific Ampkα1/2-/- mice | [13] |
Experimental Protocol: Western Blot for mTORC1 Signaling
-
Cell Culture and Treatment: Culture cells (e.g., wild-type and AMPK-knockout MEFs) and treat with metformin for the desired time and concentration. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify the band intensities. The ratio of phosphorylated to total protein indicates the activity of the mTORC1 pathway.
Logical Relationship: Metformin's Dual Pathways to mTORC1 Inhibition
Caption: Metformin inhibits mTORC1 through both AMPK-dependent and -independent (Rag GTPase) pathways.
References
- 1. Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ribonucleoside AICAr induces differentiation of myeloid leukemia by activating the ATR/Chk1 via pyrimidine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase (AMPK) activator A-769662 increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A769662, a novel activator of AMP-activated protein kinase, inhibits non-proteolytic components of the 26S proteasome by an AMPK-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-769662 | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin, independent of AMPK, inhibits mTORC1 in a rag GTPase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 13. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
How to control for indirect AMPK activation
Welcome to the technical support center for AMP-activated protein kinase (AMPK) experimental queries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret experiments related to AMPK activation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound activates AMPK, but I am unsure if it is a direct or indirect activator. How can I distinguish between these two mechanisms?
A1: Differentiating between direct and indirect AMPK activation is a critical step in characterizing your compound. Indirect activation typically occurs through an increase in the cellular AMP/ATP or ADP/ATP ratio, which activates AMPK's upstream kinases, primarily LKB1 and CaMKK2. Direct activators, on the other hand, bind to the AMPK complex itself, causing a conformational change that promotes its activation, often independent of cellular energy status.[1][2][3]
Here is a step-by-step guide to troubleshoot and identify the mechanism of action:
Step 1: Measure Cellular Adenosine Nucleotide Ratios
Indirect AMPK activators often disrupt cellular ATP production, leading to an increase in the AMP/ATP and ADP/ATP ratios.[2][3]
-
Experiment: Treat your cells with the compound at a concentration that elicits AMPK activation. At various time points, lyse the cells and measure the intracellular concentrations of ATP, ADP, and AMP.
-
Expected Outcome:
-
Indirect Activator: A significant increase in the AMP/ATP and/or ADP/ATP ratio will be observed.
-
Direct Activator: No significant change in the AMP/ATP or ADP/ATP ratio is expected.[2]
-
-
Troubleshooting:
-
No change in nucleotide ratios with a suspected indirect activator: Your compound might be working through a different indirect mechanism (e.g., increasing intracellular Ca2+ to activate CaMKK2) or the assay may not be sensitive enough. Consider using a more sensitive method like HPLC.
-
Changes in nucleotide ratios with a suspected direct activator: Your compound might have off-target effects on cellular metabolism.
-
Step 2: Assess the Role of Upstream Kinases (LKB1 and CaMKK2)
The majority of indirect AMPK activation is mediated by the upstream kinases LKB1 and CaMKK2.[4]
-
Experiment 1: Use of Kinase Inhibitors: Pre-treat cells with specific inhibitors for LKB1 or CaMKK2 before adding your compound. Assess AMPK activation (p-AMPK levels).
-
Experiment 2: Use of Deficient Cell Lines: Utilize cell lines that are deficient in LKB1 (e.g., HeLa, A549) or CaMKK2 (using siRNA/shRNA knockdown or CRISPR/Cas9 knockout).[5][6][7][8] Treat these cells with your compound and measure AMPK activation.
-
Expected Outcome:
-
Indirect Activator (LKB1-dependent): AMPK activation will be abolished or significantly reduced in the presence of an LKB1 inhibitor or in LKB1-deficient cells.
-
Indirect Activator (CaMKK2-dependent): AMPK activation will be diminished by a CaMKK2 inhibitor (like STO-609) or in CaMKK2-deficient cells.[9]
-
Direct Activator: AMPK activation should remain intact, regardless of the status or inhibition of LKB1 or CaMKK2.
-
-
Troubleshooting:
-
Incomplete inhibition of AMPK activation: The compound might activate both LKB1 and CaMKK2 pathways, or it could be a direct activator with some minor indirect effects. Consider using a combination of inhibitors or double-knockout cells.
-
Off-target effects of inhibitors: Be aware that kinase inhibitors can have off-target effects.[10][11][12] Always include appropriate controls, such as a vehicle-treated group and a positive control for AMPK activation.
-
Q2: I am performing a Western blot for phosphorylated AMPK (p-AMPK), but I am getting weak or no signal. What could be the problem?
A2: Detecting phosphorylated proteins by Western blotting can be challenging due to low abundance and the transient nature of phosphorylation. Here are some common causes and solutions:
-
Sample Preparation:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
Sufficient Protein Load: Ensure you are loading an adequate amount of protein. For whole-cell lysates, 20-30 µg per lane is a good starting point, but for detecting less abundant phospho-proteins, you may need to load up to 100 µg.[13]
-
-
Antibody and Blocking:
-
Use BSA for Blocking: Milk contains phosphoproteins (like casein) that can interfere with the detection of phosphorylated targets, leading to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.
-
Optimize Antibody Concentration: The optimal antibody dilution needs to be determined empirically. Start with the manufacturer's recommended dilution and perform a titration to find the best signal-to-noise ratio.
-
-
Buffer Choice:
-
Avoid Phosphate-Buffered Saline (PBS): The phosphate (B84403) in PBS can compete with the antibody for binding to the phosphorylated epitope. Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody dilution steps.
-
-
Positive Control:
-
Include a known positive control to confirm that your experimental setup and reagents are working correctly. This could be a cell lysate treated with a known AMPK activator like A-769662 or AICAR.[13]
-
Q3: What are the typical concentrations for LKB1 and CaMKK2 inhibitors in cell culture experiments?
A3: The effective concentration of kinase inhibitors can vary depending on the cell line, treatment duration, and specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system. However, here are some commonly used concentration ranges from the literature:
| Inhibitor | Target | Typical Concentration Range | Notes |
| STO-609 | CaMKK2 | 1 - 10 µM | STO-609 can have off-target effects at higher concentrations.[14] A more selective inhibitor, SGC-CAMKK2-1, can be used as an alternative.[15] |
Note: Specific LKB1 inhibitors for cell-based assays are less common and often have significant off-target effects. A more robust approach is to use LKB1-deficient cell lines.
Experimental Protocols
Protocol 1: Measurement of Cellular ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the extraction and quantification of adenine (B156593) nucleotides from cultured cells.[16][17][18]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
0.6 M Perchloric acid (PCA)
-
2 M Potassium hydroxide (B78521) (KOH)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: e.g., 100 mM potassium phosphate buffer with methanol
-
ATP, ADP, and AMP standards
Procedure:
-
Cell Culture and Treatment: Plate and treat cells as required for your experiment.
-
Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 500 µL of ice-cold 0.6 M PCA to the plate and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.
-
Neutralization: a. Add 2 M KOH to the supernatant to neutralize the PCA (pH 6.5-7.0). b. Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate. c. Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter. b. Inject the sample into the HPLC system. c. Separate the nucleotides using a C18 column with an appropriate mobile phase gradient. d. Detect the nucleotides by UV absorbance at 254 nm.
-
Quantification: a. Generate a standard curve using known concentrations of ATP, ADP, and AMP. b. Calculate the concentration of each nucleotide in your samples based on the standard curve. c. Calculate the AMP/ATP and ADP/ATP ratios.
Protocol 2: In Vitro CaMKK2 Kinase Assay
This protocol describes a method to measure the activity of CaMKK2 in vitro, which is useful for screening potential inhibitors.[15][19]
Materials:
-
Recombinant CaMKK2 enzyme
-
CaMKKtide (synthetic peptide substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 10 mM MgCl₂, 1 mM CaCl₂)
-
Calmodulin (CaM)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant CaMKK2, CaMKKtide substrate, and CaM.
-
Compound Addition: Add your test compound (potential inhibitor) or vehicle control.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the CaMKKtide substrate using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition of CaMKK2 activity by your compound compared to the vehicle control.
Visualizations
Caption: AMPK signaling pathways for direct and indirect activation.
Caption: Experimental workflow for troubleshooting AMPK activation mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AMPK Causes Cell Cycle Arrest in LKB1-deficient Cells via Activation of CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? [mdpi.com]
- 12. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of ATP, ADP, and AMP levels by reversed-phase high-performance liquid chromatography in cultured cells | Crick [crick.ac.uk]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AMPK Activation in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the activation of AMP-activated protein kinase (AMPK) in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing AMPK activation (p-AMPKα Thr172) after treating our cancer cells with an AMPK activator. What are the potential reasons?
A1: Several factors can contribute to a lack of AMPK activation. Here are some key possibilities to investigate:
-
Cellular Context and Genetic Background:
-
LKB1 Deficiency: The most common upstream kinase for AMPK is Liver Kinase B1 (LKB1). Many cancer cell lines, particularly in non-small cell lung cancer and cervical cancer, have loss-of-function mutations in the STK11 gene, which encodes LKB1.[1] In the absence of functional LKB1, canonical AMPK activation by energy stress is impaired.[1]
-
Alternative Activation Pathways: While LKB1 is a primary activator, AMPK can also be activated by Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) in response to increased intracellular calcium levels.[1] Consider if your experimental conditions or activator might influence calcium signaling.
-
Presence of Dominant-Negative Mutations: Although rare, mutations in the AMPK subunits themselves could render the kinase inactive.
-
-
Upstream Inhibitory Signaling:
-
Hyperactive Akt/PKB Pathway: In many cancers with PTEN loss or PI3K activating mutations, the Akt/PKB pathway is hyperactive. Akt can phosphorylate AMPKα1 at Ser487 (in humans), which inhibits subsequent phosphorylation at Thr172 by LKB1.[1][2]
-
B-Raf V600E Mutation: In melanoma cells with the B-Raf V600E mutation, the downstream kinases ERK and RSK can phosphorylate LKB1, reducing its ability to activate AMPK.[2]
-
-
Drug-Related Issues:
-
Compound Stability and Potency: Ensure the AMPK activator is properly stored and has not degraded. Verify its potency and the effective concentration range for your specific cell line through dose-response experiments.
-
Off-Target Effects: Some compounds used to activate AMPK, like metformin (B114582), have known AMPK-independent effects.[3] The observed cellular phenotype may not be solely due to AMPK activation. Conversely, inhibitors like Compound C can have off-target effects.[4]
-
-
Experimental Conditions:
-
Nutrient and Energy Status: The basal energy state of your cells can influence the magnitude of AMPK activation. Cells cultured in high glucose may have high basal ATP levels, making it more difficult to induce energy stress and subsequent AMPK activation.
-
Duration of Treatment: The kinetics of AMPK activation can vary. Perform a time-course experiment to identify the optimal treatment duration.
-
Q2: We are seeing high background or multiple non-specific bands in our Western blot for phospho-AMPK (Thr172). How can we troubleshoot this?
A2: High background and non-specific bands are common issues when blotting for phosphorylated proteins. Here are some troubleshooting steps:
-
Sample Preparation and Lysis:
-
Inhibitors are Crucial: Protein phosphorylation is a dynamic process. Ensure your lysis buffer contains a cocktail of both protease and phosphatase inhibitors to prevent dephosphorylation of AMPK after cell lysis.[5]
-
Sonication: For tissue samples, which are prone to higher background, sonication can help to properly solubilize proteins and reduce non-specific interactions.[6]
-
Sample Handling: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[5]
-
-
Western Blotting Protocol:
-
Blocking Agent: Milk contains phosphoproteins (casein) that can lead to high background when using phospho-specific antibodies. It is recommended to use Bovine Serum Albumin (BSA) or a protein-free blocking agent.[5]
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations. Using too high a concentration can lead to non-specific binding.[7]
-
Washing Steps: Increase the number and duration of your wash steps with TBST to remove unbound antibodies.
-
Positive and Negative Controls: Always include a positive control (e.g., a cell line known to express and activate AMPK) and a negative control (e.g., a sample from LKB1-deficient cells or cells treated with an AMPK inhibitor) to validate your antibody's specificity.
-
-
Antibody Specificity:
-
Antibody Validation: Ensure your primary antibody is specific for p-AMPKα (Thr172). Check the manufacturer's datasheet for validation data and recommended conditions.
-
Multiple Isoforms: Remember that there are two catalytic alpha subunits (α1 and α2).[8] Your antibody may recognize both, which could appear as a doublet. Post-translational modifications can also lead to multiple bands.[9]
-
Q3: Our cancer cells seem to be resistant to the effects of long-term treatment with an AMPK activator like metformin. What are the possible mechanisms of this acquired resistance?
A3: Acquired resistance to AMPK activators is a significant challenge. The mechanisms can be complex and cell-type specific:
-
Metabolic Reprogramming: Cancer cells are metabolically flexible. Long-term AMPK activation can induce metabolic reprogramming that ultimately supports cell survival. This can include:
-
Enhanced Autophagy: AMPK activation can induce autophagy, a process that recycles cellular components to provide nutrients during stress. This can be a pro-survival mechanism for cancer cells.[8][10][11]
-
Mitochondrial Biogenesis: AMPK can promote the formation of new mitochondria, which may enhance the cell's ability to cope with metabolic stress.[10][11]
-
-
Feedback Loops and Signaling Crosstalk:
-
PI3K/Akt Pathway Upregulation: Chronic AMPK activation can sometimes lead to the upregulation of pro-survival signaling pathways like PI3K/Akt. For instance, the protein BCA2, an endogenous inhibitor of AMPK, can be upregulated by metformin treatment, creating a negative feedback loop that dampens the effect of the drug.[12]
-
p38 MAPK Signaling: In some cases of metformin resistance in lung cancer cells, increased phosphorylation of p38 MAPK has been observed.[13]
-
-
Changes in Drug Transport:
-
Efflux Pump Expression: Upregulation of drug efflux pumps, such as those from the multidrug-resistant (MDR) protein family, can reduce the intracellular concentration of the AMPK activator.[14]
-
Influx Transporter Expression: Conversely, downregulation of transporters responsible for drug uptake can also lead to resistance.[14]
-
-
Cancer Stem Cell Enrichment: A subpopulation of cancer stem cells (CSCs) may be inherently resistant to AMPK-activating drugs. Long-term treatment could eliminate the more sensitive bulk of the tumor, leading to the enrichment of this resistant CSC population.[11]
Troubleshooting Guides
Guide 1: Inconsistent Results in Seahorse XF Assays
The Seahorse XF Analyzer is a powerful tool for assessing the metabolic effects of AMPK activation. If you are encountering inconsistent results, consider the following:
| Issue | Potential Cause | Troubleshooting Step |
| Low Basal Oxygen Consumption Rate (OCR) | Insufficient cell number per well. | Perform a cell titration experiment to determine the optimal seeding density for a linear OCR response.[15] |
| Cells are unhealthy or stressed. | Ensure cells are in the logarithmic growth phase and handle them gently during plating.[15] | |
| Poor Response to Mitochondrial Stress Test Compounds (e.g., FCCP) | Suboptimal concentration of the uncoupler (FCCP). | Titrate the FCCP concentration to find the optimal dose that gives the maximal OCR for your cell type.[16] |
| The pH of the assay medium is incorrect. | Ensure the Seahorse assay medium is warmed to 37°C and the pH is adjusted to 7.4 immediately before the assay.[16][17] | |
| High Well-to-Well Variability | Uneven cell plating. | Ensure a single-cell suspension and use proper pipetting techniques to plate cells evenly.[15] |
| Temperature fluctuations. | Equilibrate the instrument, plates, and all reagents to 37°C.[15] | |
| No change in OCR/ECAR after AMPK activator treatment | The chosen time point for measurement is not optimal. | Perform a time-course experiment to determine when the metabolic effects of your compound are most pronounced. |
| The cell type may have compensatory metabolic pathways. | Consider using other assays in conjunction with the Seahorse to get a more complete picture of the metabolic phenotype. |
Guide 2: Difficulty Confirming Target Engagement of an AMPK Activator
Confirming that your compound directly binds to and activates AMPK in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.
| Issue | Potential Cause | Troubleshooting Step |
| No Thermal Shift Observed | The compound does not directly bind to AMPK. | Consider that your compound may be an indirect activator of AMPK (e.g., by altering the AMP:ATP ratio). |
| The ligand-protein interaction is too weak to induce a significant thermal stabilization. | Increase the concentration of your compound. | |
| The temperature range used is not optimal for observing the shift. | Expand the temperature gradient used in the experiment.[4] | |
| High Variability in CETSA Results | Inconsistent heating or cooling of samples. | Use a thermal cycler for precise temperature control.[4] |
| Inefficient cell lysis and separation of soluble/aggregated fractions. | Ensure complete cell lysis and consistent centrifugation steps.[4] | |
| Difficulty Detecting AMPK by Western Blot after CETSA | The abundance of AMPK is too low in the soluble fraction at higher temperatures. | Increase the initial amount of protein lysate used for the assay. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPKα (Thr172)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.[4]
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[4]
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for AMPK Target Engagement
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control (e.g., DMSO) at 37°C for 1 hour.[4]
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Include an unheated control.[4]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.[4]
-
-
Analysis:
-
Analyze the soluble fraction by Western blotting using an antibody against total AMPK.[4]
-
-
Data Analysis:
-
Quantify the band intensities for AMPK at each temperature for both vehicle- and compound-treated samples.
-
Normalize the band intensity at each temperature to the intensity of the unheated control for each group.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve for the compound-treated sample indicates target engagement.[4]
-
Protocol 3: Measurement of Cellular AMP/ATP Ratio
The ratio of AMP to ATP is a critical determinant of AMPK activation.
-
Sample Preparation:
-
ATP Measurement:
-
Incubate for 15 minutes at room temperature.
-
Measure luminescence using a plate reader to determine the relative ATP content.[18]
-
-
AMP and ADP Measurement (HPLC-MS):
-
Data Normalization:
-
In a parallel plate, count the number of cells per well to normalize the nucleotide measurements to cell number.[18]
-
Signaling Pathways and Workflows
References
- 1. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Targeting AMPK Signaling Pathway to Overcome Drug Resistance for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting AMPK Signaling Pathway to Overcome Drug Resistance for Cancer Therapy | Bentham Science [eurekaselect.com]
- 12. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin Resistance Is Associated with Expression of Inflammatory and Invasive Genes in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Counteracting Chemoresistance with Metformin in Breast Cancers: Targeting Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Animal Studies with AMPK Activators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMP-activated protein kinase (AMPK) activators in animal studies. Our goal is to help you identify and address sources of variability to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in animal studies using AMPK activators?
A1: Variability in in vivo studies with AMPK activators can arise from several factors, including:
-
Animal-related factors: Species, strain, age, sex, and gut microbiome composition can all influence the response to AMPK activators.[1]
-
Environmental and housing conditions: Diet, housing temperature, and light-dark cycles can impact baseline metabolic states and AMPK activity.
-
Experimental procedures: The route and timing of drug administration, formulation of the activator, and tissue collection methods can introduce significant variability.[2]
-
Tissue-specific AMPK isoform expression: Different tissues express varying levels of AMPK catalytic (α1, α2) and regulatory (β1, β2, γ1, γ2, γ3) subunits, leading to differential responses to activators.[3][4]
-
Activator-specific properties: The mechanism of action (direct vs. indirect), potency, and off-target effects of the AMPK activator being used are critical considerations.[5][6]
Q2: How do I choose the appropriate animal model for my AMPK activator study?
A2: The choice of animal model is critical and should be guided by your research question. Consider the following:
-
Transgenic and knockout models: These are invaluable for dissecting the specific roles of AMPK subunits in different tissues and pathways.[3][7] For example, AMPKα2 knockout mice have been shown to be resistant to the hypoglycemic effects of AICAR.[3]
-
Disease models: If you are investigating a specific disease, such as non-alcoholic steatohepatitis (NASH) or diabetes, use a well-established model that recapitulates the human condition. Diet-induced obesity (DIO) models are commonly used.[8][9]
-
Strain differences: Be aware that different strains of mice (e.g., C57BL/6J vs. BALB/c) can have different metabolic phenotypes and may respond differently to AMPK activation.
Q3: What are the key considerations for dosing and administration of AMPK activators?
A3: Optimal dosage and administration route must be determined empirically for each new compound.[2]
-
Route of administration: Oral gavage, intraperitoneal (IP) injection, and subcutaneous (SC) injection are common routes. The choice will depend on the compound's properties and the desired pharmacokinetic profile.
-
Vehicle/Formulation: The vehicle used to dissolve or suspend the activator can impact its bioavailability and should be carefully chosen and tested for any independent effects.
-
Dosage range: Start with doses reported in the literature for similar compounds and perform a dose-response study to determine the optimal concentration for your model and endpoint.[2]
Q4: How can I confirm that my AMPK activator is working in vivo?
A4: It is essential to measure the activation of AMPK and its downstream targets in your target tissues.
-
Western Blotting: This is the most common method to assess the phosphorylation status of AMPK at Threonine 172 (p-AMPKα Thr172) on the catalytic alpha subunit, which is a key marker of activation.[10][11] It is also recommended to measure the phosphorylation of a downstream target, such as Acetyl-CoA Carboxylase at Serine 79 (p-ACC Ser79).[10][11][12]
-
Kinase Assays: These assays directly measure the enzymatic activity of immunoprecipitated AMPK and provide a quantitative measure of activation.[10]
-
Metabolic measurements: Depending on your research question, you can measure physiological readouts such as blood glucose levels, insulin (B600854) sensitivity (e.g., using a euglycemic hyperinsulinemic clamp), or lipid profiles.[8]
Q5: What are the best practices for reporting my preclinical research with AMPK activators?
A5: To ensure transparency and reproducibility, it is crucial to follow established reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[13][14] Key information to report includes:
-
Animal model: Species, strain, sex, age, and source of the animals.[13]
-
Housing and husbandry: Details of the diet, housing conditions, and any environmental enrichment.
-
Experimental procedures: A detailed description of the methods used for drug administration, randomization, blinding, and sample size estimation.[13][15]
-
Data analysis: The statistical methods used to analyze the data, including how replicates are defined (biological vs. technical).[13][15]
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent or No AMPK Activation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low p-AMPK signal on Western blot | Ineffective activator dosage or administration: The dose may be too low, or the compound may have poor bioavailability with the chosen route. | Perform a dose-response and time-course study. Try a different administration route. Ensure proper formulation of the activator. |
| Tissue-specific differences: The target tissue may have low expression of the AMPK isoforms activated by your compound.[3][4] | Profile the expression of AMPK subunits in your target tissue. Consider using a different animal model or targeting a different tissue. | |
| Poor antibody quality: The primary or secondary antibody may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls (e.g., lysates from cells treated with a known AMPK activator). Use antibodies from reputable suppliers.[16] | |
| Suboptimal protein extraction/Western blot protocol: Inefficient lysis, protein degradation, or issues with transfer can lead to weak signals. | Optimize your lysis buffer with phosphatase and protease inhibitors. Ensure complete protein transfer to the membrane. Refer to detailed Western blot protocols.[12] | |
| High variability in p-AMPK levels between animals | Biological variability: Differences in age, weight, or underlying health status of the animals. | Use age- and weight-matched animals. Ensure all animals are healthy before starting the experiment. Increase sample size to improve statistical power. |
| Inconsistent experimental procedures: Variations in the timing of drug administration, tissue collection, or sample processing. | Standardize all experimental procedures. Ensure consistent timing of injections and tissue harvesting. Process all samples in the same manner. | |
| Diet and housing conditions: Fluctuations in food intake or environmental stressors can affect baseline AMPK activity. | Provide a consistent diet and maintain stable housing conditions (temperature, light cycle). Acclimatize animals to the experimental procedures. |
Table 2: Troubleshooting Unexpected Phenotypic Outcomes
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of expected physiological effect (e.g., no change in blood glucose) | AMPK-independent effects of the activator: The observed phenotype may not be mediated by AMPK. Some activators, like metformin, have known AMPK-independent effects.[5] | Use AMPK knockout or knockdown animal models to confirm the dependency of the effect on AMPK.[3][7] |
| Compensatory mechanisms: The animal may have adapted to the chronic activation of AMPK, leading to a blunted physiological response. | Conduct acute studies in addition to chronic studies. Measure other metabolic parameters to identify potential compensatory changes. | |
| Context-dependent AMPK signaling: The role of AMPK can vary depending on the specific cellular and physiological context.[17] | Carefully consider the metabolic state of your animal model (e.g., fed vs. fasted, lean vs. obese) when interpreting results. | |
| Off-target effects or toxicity observed | Non-specific binding of the activator: The compound may be interacting with other kinases or cellular targets. | Test the specificity of your activator using in vitro kinase profiling assays. Compare the effects of your compound with other structurally different AMPK activators. |
| Vehicle-related toxicity: The vehicle used to deliver the compound may be causing adverse effects. | Include a vehicle-only control group in your experimental design. Test different, well-tolerated vehicles. |
Quantitative Data Summary
Table 3: Examples of In Vivo Dosages for Common AMPK Activators in Rodents
| Activator | Mechanism of Action | Typical Dosage Range | Administration Route | Animal Model | Reference |
| Metformin | Indirect (inhibits mitochondrial complex I)[18] | 50 - 300 mg/kg/day | Oral gavage | Mice, Rats | [1][19] |
| AICAR | Direct (AMP mimetic)[5] | 250 - 500 mg/kg | IP injection | Mice, Rats | [3][19] |
| A-769662 | Direct (allosteric activator)[5] | 10 - 30 mg/kg | IP, SC injection | Mice | [5] |
| PXL770 | Direct (allosteric activator)[8] | 25 - 75 mg/kg | Oral gavage | Mice | [8][9] |
| Resveratrol | Indirect | 5 - 250 mg/kg/day | Oral gavage | Mice, Rats | [1][20] |
| Berberine | Indirect | 5 - 20 mg/kg/day | Oral gavage | Mice | [20] |
Note: These are representative dosage ranges. The optimal dose for a specific study must be determined experimentally.
Experimental Protocols
Protocol 1: Western Blotting for AMPK and ACC Phosphorylation in Animal Tissues
-
Tissue Homogenization:
-
Excise the target tissue quickly and freeze it immediately in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.[12]
-
-
Sample Preparation:
-
Dilute the lysates to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: The AMPK signaling pathway is activated by various stimuli.
References
- 1. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boa.unimib.it [boa.unimib.it]
- 7. imrpress.com [imrpress.com]
- 8. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 14. Two Years Later: Journals Are Not Yet Enforcing the ARRIVE Guidelines on Reporting Standards for Pre-Clinical Animal Studies | PLOS Biology [journals.plos.org]
- 15. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 16. Manipulation and Measurement of AMPK Activity in Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]
- 17. Evolving Lessons on the Complex Role of AMPK in Normal Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural AMPK Activators in Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Stability of AMPK activator 8 in frozen stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AMPK activator 8 in frozen stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: For long-term storage, it is recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) and store it at -80°C. For short-term storage, -20°C is also acceptable.[1][2] It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can lead to compound degradation.[3]
Q2: How long can I expect my frozen stock solution of this compound to be stable?
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid multiple freeze-thaw cycles.[1][3][6][7] Repeated freezing and thawing can lead to compound degradation and precipitation. To avoid this, it is best practice to prepare single-use aliquots of your stock solution.
Q4: My this compound solution in DMSO has precipitated after thawing. What should I do?
A4: Precipitation can occur if the solution becomes supersaturated or if water is introduced into the DMSO. If you observe a precipitate, you can gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the compound.[2] If the precipitate does not dissolve, it may indicate degradation or insolubility, and it is recommended to discard the solution and prepare a fresh one.
Q5: I observe precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To minimize precipitation, you can try serial dilutions in DMSO to a lower concentration before the final dilution into your aqueous buffer. It is also advisable to keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) and to always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Stability of Small Molecule Stock Solutions in DMSO
The following table provides general stability guidelines for small molecule inhibitors stored in anhydrous DMSO based on common laboratory practices. Note that the actual stability of this compound may vary.
| Storage Temperature | Solvent | Estimated Stability | Recommendations |
| -20°C | Anhydrous DMSO | Up to 1 month[1][2] | Suitable for short-term storage. Aliquoting is still recommended. |
| -80°C | Anhydrous DMSO | Up to 1 year or longer[1] | Recommended for long-term storage to minimize degradation. Use single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of Single-Use Aliquots of this compound
Objective: To prepare and store this compound stock solutions in a manner that preserves compound integrity.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dissolution: Prepare the desired stock concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene vials. The volume of each aliquot should be sufficient for a single experiment to avoid the need for re-freezing any leftover solution.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen or on dry ice before transferring them to an -80°C freezer for long-term storage.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and a unique identifier.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantitatively assess the stability of this compound in a frozen DMSO stock solution over time.
Materials:
-
Prepared aliquots of this compound in DMSO (from Protocol 1)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
HPLC vials
Procedure:
-
Time Points: Designate several time points for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).
-
Initial Analysis (Time 0): Immediately after preparing the aliquots, take one aliquot, thaw it, and prepare it for HPLC analysis. This will serve as your baseline reference.
-
Sample Preparation: At each designated time point, retrieve one aliquot from storage. Thaw it at room temperature. Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Run the sample using an appropriate gradient method to separate the parent compound from any potential degradants.
-
Data Analysis: Analyze the resulting chromatogram. Calculate the purity of this compound by determining the peak area of the parent compound as a percentage of the total peak area of all detected peaks.
-
Comparison: Compare the purity at each time point to the Time 0 sample to determine the extent of degradation over time.
Troubleshooting and Visualization
Troubleshooting Workflow for this compound Experiments
If you are experiencing unexpected or inconsistent results in your experiments with this compound, the following workflow can help you troubleshoot potential issues related to the stock solution.
Caption: Troubleshooting workflow for issues with this compound stock solutions.
AMPK Signaling Pathway
The following diagram illustrates a simplified representation of the AMPK signaling pathway, which is the target of this compound.
Caption: Simplified AMPK signaling pathway activated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for AMPK Activator 8 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for AMPK activator 8. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule compound that directly activates AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1] Unlike indirect activators that modulate the cellular AMP:ATP ratio, direct activators like this compound are thought to bind to the AMPK complex, inducing a conformational change that enhances its kinase activity.[2] This activation helps restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3][4]
Q2: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. Based on data for other direct AMPK activators, a starting point for a dose-response experiment could range from the low nanomolar to the micromolar range.[5] For example, this compound has been shown to have EC50 values in the nanomolar range for various recombinant AMPK complexes. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound to see a significant effect?
The activation of AMPK by direct allosteric activators is generally a rapid process. For similar compounds, significant phosphorylation of AMPK can be observed in as little as 15 to 30 minutes, with peak activation often occurring within 1 to 2 hours.[5][6] However, the optimal incubation time is highly dependent on the cell type, experimental conditions, and the specific downstream readout being measured. Therefore, a time-course experiment is essential to determine the peak activation time in your specific model. For some downstream effects, longer incubation times may be necessary.
Q4: How can I measure the activation of AMPK in my experiment?
The most common method to assess AMPK activation is to measure the phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172) using Western blotting.[5][7] Increased phosphorylation at this site is a key indicator of AMPK activation. Additionally, you can measure the phosphorylation of well-established downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79.[5] Kinase activity assays can also be employed to directly measure the enzymatic activity of AMPK.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No increase in AMPK phosphorylation (p-AMPK) observed. | 1. Suboptimal Incubation Time: The selected time point may be too early or too late to detect peak activation. 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 3. Poor Cell Health: Cells may be stressed, leading to high basal AMPK activation or unresponsiveness. 4. Inactive Compound: The this compound may have degraded. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 10 µM) to find the optimal dose. 3. Ensure proper cell culture conditions: Use healthy, sub-confluent cells and minimize stress prior to the experiment. 4. Use a fresh stock of the compound: Prepare a new stock solution from a reliable source. |
| High background or inconsistent p-AMPK signal in Western blots. | 1. Antibody Issues: The primary or secondary antibody may not be specific or used at an incorrect dilution. 2. Blocking and Washing: Inadequate blocking or washing steps can lead to high background. 3. Sample Handling: Inconsistent sample preparation or loading can lead to variability. | 1. Optimize antibody concentrations: Titrate the primary and secondary antibodies to determine the optimal dilutions. 2. Optimize blocking and washing: Increase the blocking time and the number/duration of wash steps. Consider using a different blocking agent (e.g., BSA instead of milk). 3. Ensure consistent sample handling: Normalize protein concentrations before loading and ensure equal loading volumes. |
| High basal AMPK phosphorylation in control cells. | 1. Cellular Stress: High cell density, nutrient deprivation, or hypoxia can activate AMPK. 2. Serum Starvation: While often used to lower basal activity, prolonged starvation can be a stressor. | 1. Maintain optimal cell culture conditions: Avoid overgrowth and ensure adequate nutrients. 2. Optimize serum starvation conditions: If used, keep the starvation period as short as possible (e.g., 2-4 hours). |
Data Presentation
As specific quantitative data for the optimal incubation time of this compound is not widely available, the following table summarizes typical incubation times for other well-characterized direct and indirect AMPK activators to provide a reference for experimental design.
Table 1: Summary of Incubation Times for Common AMPK Activators
| Activator | Class | Mechanism of Action | Typical Incubation Time for Peak Activation | Cell Type/Assay Condition |
| Ex229 (Compound 991) | Direct | Allosteric activator | 20 - 60 minutes[5] | Various cell lines |
| A-769662 | Direct | Allosteric activator | 30 - 60 minutes | Various cell lines |
| AICAR | Indirect | AMP mimetic | 15 - 60 minutes[6] | L6 Myotubes, various cell lines |
| Metformin | Indirect | Inhibits Complex I | Hours to days for some downstream effects | Various cell lines |
| Adiponectin | Indirect | Hormone | Peak at 24 hours in one study[8] | U251 and U-87MG cells |
Experimental Protocols
Protocol for Determining Optimal Incubation Time via Western Blot
This protocol provides a step-by-step guide for performing a time-course experiment to determine the optimal incubation time for this compound in your cell line of interest.
I. Cell Culture and Plating:
-
Culture your cells of interest in their recommended growth medium until they reach approximately 80% confluency.
-
Seed the cells in 6-well plates at a density that will ensure they are 70-80% confluent on the day of the experiment.
-
Allow the cells to adhere and recover for at least 24 hours before treatment.
II. This compound Treatment:
-
On the day of the experiment, you may replace the growth medium with a serum-free or low-serum medium for 2-4 hours to reduce basal AMPK activity, if appropriate for your cell type.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the final working concentration of this compound in the appropriate medium. Include a vehicle control (e.g., DMSO) for comparison.
-
Treat the cells with this compound or vehicle for a range of time points. A suggested time course could be: 0, 15, 30, 60, and 120 minutes.
III. Cell Lysis and Protein Quantification:
-
At the end of each incubation period, place the plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysates in microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
IV. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. It is also recommended to probe for a downstream target like phospho-ACC (Ser79).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK at each time point.
Visualizations
AMPK Signaling Pathway
Caption: Overview of the AMPK signaling pathway activation and downstream effects.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
Troubleshooting Logic Diagram
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into activation and function of the AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Direct vs. Indirect AMPK Activators In Vitro
For researchers navigating the complex landscape of cellular metabolism, the activation of AMP-activated protein kinase (AMPK) presents a pivotal therapeutic target for a myriad of diseases, including metabolic syndrome, type 2 diabetes, and cancer. The choice of an appropriate AMPK activator is critical for experimental success. This guide provides an objective in vitro comparison of direct and indirect AMPK activators, supported by experimental data and detailed protocols to inform your research.
AMPK, a master regulator of cellular energy homeostasis, is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] Its activation is triggered by an increase in the cellular AMP:ATP ratio, a state indicative of energy stress.[2] This activation prompts a metabolic switch, stimulating catabolic pathways to generate ATP while inhibiting anabolic processes that consume ATP.[1] The methods to achieve this activation in vitro are broadly categorized into two classes: indirect activators that modulate cellular energy levels and direct activators that allosterically regulate the AMPK enzyme complex.[3]
Distinguishing Mechanisms of Action: Direct vs. Indirect Activation
Indirect AMPK activators function by increasing the cellular AMP:ATP ratio, which is the primary physiological trigger for AMPK activation.[3] Compounds like 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) and the widely used anti-diabetic drug metformin (B114582) fall into this category. AICAR is a cell-permeable adenosine (B11128) analog that is phosphorylated intracellularly to form ZMP, an AMP mimetic that allosterically activates AMPK.[4] Metformin, on the other hand, inhibits Complex I of the mitochondrial respiratory chain, leading to decreased ATP synthesis and a subsequent increase in the AMP:ATP ratio.[2][5]
Direct AMPK activators , in contrast, bind directly to the AMPK complex to induce a conformational change that leads to its activation, often independent of cellular nucleotide levels.[3][6] A-769662 and PF-739 are prominent examples. A-769662 is a potent, reversible allosteric activator that binds to the β1 subunit of AMPK, inhibiting its dephosphorylation at Threonine-172, a key step in its activation.[7][8] PF-739 is a pan-activator, capable of activating multiple AMPK heterotrimeric complexes.[6][9]
Quantitative Comparison of In Vitro Performance
The selection of an AMPK activator for in vitro studies hinges on its potency, specificity, and cellular effects. The following tables summarize the key performance characteristics of representative direct and indirect activators based on published experimental data.
Table 1: Direct AMPK Activators
| Activator | Mechanism of Action | Potency (EC50/AC50) | Isoform Selectivity | Key Cellular Effects (In Vitro) |
| A-769662 | Allosteric activator, inhibits dephosphorylation of Thr172.[3][10] | ~0.8 µM (cell-free, rat liver AMPK).[7] | Selective for β1-containing complexes.[8] | Increases phosphorylation of acetyl-CoA carboxylase (ACC), inhibits fatty acid synthesis (IC50 = 3.2 µM in primary rat hepatocytes).[7][10] |
| PF-739 | Pan-allosteric activator.[6][9] | 5.23 nM (α2β1γ1), 8.99 nM (α1β1γ1), 42.2 nM (α2β2γ1), 126 nM (α1β2γ1).[9] | Activates at least 12 heterotrimeric AMPK complexes.[9][11] | Dose-dependently increases phosphorylation of AMPK substrates in primary rat hepatocytes and human cardiac myotubes.[9] |
Table 2: Indirect AMPK Activators
| Activator | Mechanism of Action | Typical In Vitro Concentration | Isoform Selectivity | Key Cellular Effects (In Vitro) |
| AICAR | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK.[4][12] | 0.5 - 2 mM. | Non-specific. | Stimulates glucose uptake and fatty acid oxidation in skeletal muscle cells; inhibits fatty acid and cholesterol synthesis in liver cells.[12] |
| Metformin | Inhibits mitochondrial respiratory chain complex I, increasing the AMP:ATP ratio.[2][5][13] | 0.5 - 2 mM (significant activation in hepatocytes after 7 hours at 500 µM).[14][15] | Non-specific. | Reduces acetyl-CoA carboxylase (ACC) activity, induces fatty acid oxidation, and suppresses the expression of lipogenic enzymes in hepatocytes.[14] |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the AMPK signaling pathway, the distinct mechanisms of direct and indirect activators, and a typical experimental workflow for their comparison.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Mechanisms of action for direct and indirect AMPK activators.
Caption: A generalized workflow for comparing AMPK activators in vitro.
Detailed Experimental Protocols
Robust and reproducible data are the cornerstones of scientific inquiry. The following are detailed protocols for key in vitro assays to compare direct and indirect AMPK activators.
Western Blotting for AMPK and ACC Phosphorylation
This protocol allows for the semi-quantitative assessment of AMPK activation by measuring the phosphorylation of AMPK at Threonine-172 (p-AMPK) and its key downstream target, ACC, at Serine-79 (p-ACC).
a. Cell Culture and Treatment:
-
Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat cells with the desired concentrations of direct (e.g., 10-100 µM A-769662) or indirect (e.g., 0.5-2 mM AICAR or metformin) AMPK activators for the specified duration (e.g., 30-60 minutes for direct activators, 1-24 hours for indirect activators). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
c. Protein Quantification and Sample Preparation:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli loading buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
d. SDS-PAGE and Immunoblotting:
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate peptide, such as the SAMS peptide.[7] Non-radioactive formats, such as those based on luminescence (e.g., ADP-Glo™ Kinase Assay), are commonly used.[1][16]
a. Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of recombinant active AMPK enzyme in kinase buffer.
-
Prepare a solution of the SAMS peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for AMPK.
-
Prepare serial dilutions of the AMPK activators.
b. Kinase Reaction:
-
In a 96-well plate, add the diluted AMPK activators or vehicle control.
-
Add the AMPK enzyme to each well.
-
Initiate the reaction by adding the SAMS peptide/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
c. Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
d. Data Analysis:
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the logarithm of the activator concentration to determine the EC50 value.
Cellular Glucose Uptake Assay
This assay measures the effect of AMPK activation on glucose transport into cells, a key physiological outcome. A common method utilizes a fluorescently labeled glucose analog, such as 2-NBDG.
a. Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Wash cells twice with warm PBS.
-
Starve cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 2 hours.
-
Treat cells with AMPK activators or vehicle control in KRH buffer for the desired time.
b. Glucose Uptake:
-
Add 2-NBDG to a final concentration of 50-100 µM to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
c. Signal Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~535 nm emission for 2-NBDG).
d. Data Analysis:
-
Normalize the fluorescence values to the total protein content in each well, determined by a separate protein assay.
-
Express the results as a fold change relative to the vehicle-treated control.
Conclusion
The choice between direct and indirect AMPK activators depends on the specific research question. Direct activators like A-769662 and PF-739 offer high potency and specificity, making them invaluable for dissecting the direct consequences of AMPK activation.[3] Indirect activators such as metformin and AICAR, while less specific, mimic physiological activation mechanisms and have well-established in vivo relevance.[3] By understanding the distinct characteristics of these compounds and employing robust experimental protocols, researchers can confidently investigate the multifaceted roles of AMPK in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A-769662 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PF-739 - Nordic Biosite [nordicbiosite.com]
- 12. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to AMPK Activators: A-769662 as a Positive Control
For researchers, scientists, and drug development professionals, selecting the appropriate positive control for AMP-activated protein kinase (AMPK) activation is crucial for robust and reliable experimental outcomes. This guide provides an objective comparison of A-769662 with other commonly used AMPK activators, AICAR and metformin (B114582), supported by experimental data and detailed protocols.
A-769662 has emerged as a potent and direct activator of AMPK, offering distinct advantages over other activators. Understanding its performance in relation to alternatives is key to designing rigorous experiments.
Comparison of AMPK Activators
The selection of an AMPK activator should be guided by the specific experimental needs, considering factors such as the desired mechanism of action, potency, and potential off-target effects. A-769662, AICAR (Acadesine), and metformin are three widely used activators, each with a unique profile.
| Feature | A-769662 | AICAR (Acadesine) | Metformin |
| Mechanism of Action | Direct, allosteric activator. Binds to the AMPK complex, mimicking the effects of AMP by both allosterically activating the kinase and inhibiting its dephosphorylation.[1][2] | Pro-drug. Converted intracellularly to ZMP (AICAR monophosphate), an AMP analog that allosterically activates AMPK.[3][4] | Indirect activator. Primarily inhibits Complex I of the mitochondrial respiratory chain, leading to an increased cellular AMP:ATP ratio, which in turn activates AMPK.[5][6][7][8] |
| EC50 / Effective Concentration | Potent, with EC50 values in the sub-micromolar to low micromolar range in cell-free and cell-based assays (e.g., 0.8 µM for partially purified rat liver AMPK).[1][2][9][10] | Less potent than A-769662, typically requiring micromolar to millimolar concentrations for cellular effects.[4][11] | Requires higher concentrations, often in the millimolar range, for in vitro AMPK activation.[12][13][14][15] |
| Specificity & Off-Target Effects | Generally considered specific for AMPK.[2] However, some AMPK-independent effects, such as inhibition of the 26S proteasome and induction of glucose uptake via a PI3-kinase-dependent pathway, have been reported at higher concentrations.[1][9][16] | Known to have AMPK-independent effects, including influences on the Hippo signaling pathway and T-cell responses.[3][17][18][19][20] | Can have AMPK-independent effects.[8] Its mechanism is tied to cellular energy status, which can have broad downstream consequences. |
| Advantages | Direct and potent activation, making it a reliable positive control. Does not require metabolic activation. | Well-characterized and widely used. | Clinically relevant as a first-line drug for type 2 diabetes. Its indirect mechanism can be useful for studying physiological AMPK activation. |
| Limitations | Potential for off-target effects at higher concentrations. | Requires intracellular conversion to its active form. Possesses known off-target effects. | Indirect mechanism of action can make it difficult to isolate AMPK-specific effects. Less potent in vitro compared to direct activators. |
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action and the experimental process is essential for a clear understanding.
Experimental Protocols
Western Blotting for AMPK Activation
This protocol is designed to assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in response to treatment with an activator.
Materials:
-
Cell culture reagents
-
AMPK activators (A-769662, AICAR, Metformin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with the AMPK activator at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them for loading on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[21]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay measures the kinase activity of AMPK by quantifying the phosphorylation of a synthetic substrate, the SAMS peptide. This can be performed using either a radiometric or a luminescence-based method.[22][23][24][25]
Materials:
-
Active AMPK enzyme
-
SAMS peptide substrate
-
Kinase assay buffer
-
ATP ([γ-³²P]-ATP for radiometric assay)
-
AMPK activators
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure (Radiometric):
-
Reaction Setup: In a microfuge tube, combine the kinase assay buffer, active AMPK enzyme, SAMS peptide, and the AMPK activator or vehicle control.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the kinase reaction.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper strips multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.[22][23]
Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, combine the kinase assay buffer, active AMPK enzyme, SAMS peptide, and the AMPK activator or vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C.
-
Terminate Reaction and Deplete ATP: Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP and Detect: Add a detection reagent that converts the ADP produced into ATP and then measures the light output via a luciferase reaction. The luminescent signal is proportional to the AMPK activity.[21][22]
Conclusion
A-769662 serves as an excellent positive control for AMPK activation due to its direct mechanism of action and high potency. Its performance, when compared to the pro-drug AICAR and the indirect activator metformin, highlights its utility in providing a clear and robust activation of the AMPK signaling pathway. Researchers should carefully consider the specific goals of their study, including the desired mechanism of activation and potential for off-target effects, when selecting the most appropriate AMPK activator. The detailed protocols provided in this guide offer a foundation for conducting reliable and reproducible experiments to investigate the critical role of AMPK in various physiological and pathological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Metformin - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A-769662 | Cell Signaling Technology [cellsignal.com]
- 11. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin Ameliorates Lipotoxic β-Cell Dysfunction through a Concentration-Dependent Dual Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Direct AMPK Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of direct AMP-activated protein kinase (AMPK) activators. We present a comparative analysis of representative direct AMPK activators, here designated as Activator X, alongside the well-characterized activators PF-739 and A-769662, and the pro-drug C13. This guide offers supporting experimental data and detailed protocols to aid researchers in selecting and validating AMPK activators for their specific research needs.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] Its activation is triggered by an increase in the cellular AMP/ATP ratio, which allosterically activates the kinase and promotes phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases like LKB1.[3] Direct AMPK activators are small molecules that bind to the AMPK complex, inducing a conformational change that leads to its activation, often independent of cellular AMP levels.[3]
Validating that a compound directly binds to and activates AMPK within a cellular context is crucial for drug development. This guide outlines key experimental approaches for confirming target engagement and compares the performance of different classes of direct AMPK activators.
Comparison of Direct AMPK Activators
The following tables summarize the quantitative data for different direct AMPK activators, providing insights into their potency and mechanism of action.
Table 1: Biochemical Potency of Direct AMPK Activators
| Compound | Target Isoform(s) | Mechanism of Action | EC50 (nM) | Assay Conditions |
| Activator X (e.g., C2, active form of C13) | α1-containing complexes | AMP analogue, allosteric activation | 10 - 30 | Cell-free assay with recombinant AMPK |
| PF-739 | Pan-AMPK activator (all 12 isoforms) | Allosteric activation at the ADaM site | α1β1γ1: 8.99, α2β1γ1: 5.23, α1β2γ1: 126, α2β2γ1: 42.2 | Recombinant human AMPK isoforms |
| A-769662 | β1-containing complexes | Allosteric activation at the ADaM site | 800 | Partially purified rat liver AMPK |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Data can vary based on the specific assay conditions and AMPK isoform used.[5]
Table 2: Cellular Potency and Target Engagement of Direct AMPK Activators
| Compound | Cellular Effect | IC50 (µM) | Cell Line | Target Engagement Validation |
| Activator X (from pro-drug C13) | Phosphorylation of ACC | Not specified | U2OS, L6 myoblasts | Western Blot (p-AMPK, p-ACC) |
| PF-739 | Increases p-AMPK substrate | Dose-dependent (0-1000 nM) | Primary rat hepatocytes, human cardiac myotubes | Western Blot (p-AMPK, p-ACC) |
| A-769662 | Inhibition of fatty acid synthesis | 3.2 | Primary rat hepatocytes | Western Blot (p-ACC), Cellular Thermal Shift Assay (CETSA) |
IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of an activator required to inhibit a downstream process (like fatty acid synthesis) by 50%. Cellular potency can differ from biochemical potency due to factors like cell permeability and off-target effects.[6]
Experimental Protocols for Target Engagement Validation
Robust validation of AMPK target engagement requires multiple lines of evidence. Below are detailed protocols for key experiments.
This is the most common method to indirectly assess AMPK target engagement by measuring the phosphorylation of AMPK itself and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, C2C12, or primary hepatocytes) and grow to 70-80% confluency. Treat cells with various concentrations of the AMPK activator for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and a downstream target like phospho-Acetyl-CoA Carboxylase (p-ACC, Ser79) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin). An increase in the ratio of phosphorylated to total protein indicates AMPK activation.
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]
Protocol:
-
Cell Treatment: Treat intact cells with the AMPK activator or vehicle control for a specific duration.
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by immediate cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble AMPK in the supernatant by Western blotting or other quantitative methods like AlphaLISA or HTRF.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the AMPK protein, confirming direct target engagement.
Visualizing AMPK Signaling and Experimental Workflows
The following diagrams illustrate the AMPK signaling pathway and the experimental workflows for validating target engagement.
Caption: AMPK Signaling Pathway.
Caption: Western Blot Workflow for AMPK Activation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The validation of target engagement is a critical step in the development of novel AMPK activators. A multi-faceted approach, combining biochemical and cellular assays, is essential to confirm direct binding and activation of AMPK. Western blotting for downstream signaling provides strong evidence of pathway modulation, while CETSA offers definitive proof of direct target engagement in a physiologically relevant context. The data and protocols presented in this guide provide a framework for researchers to rigorously evaluate and compare the performance of direct AMPK activators, facilitating the advancement of new therapeutics for metabolic diseases.
References
- 1. Discovery and translation of a target engagement marker for AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise and challenges for direct small molecule AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pelagobio.com [pelagobio.com]
- 8. revvity.co.jp [revvity.co.jp]
Comparative Analysis of AMPK Activator 8 (Compound 2) Specificity for α1 vs. α2 Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of AMP-activated protein kinase (AMPK) activator 8, also known as Compound 2, for the catalytic α1 and α2 subunits. The information presented herein is supported by experimental data from publicly available literature to assist researchers in selecting the appropriate tools for their studies on AMPK signaling and metabolic diseases.
Introduction to AMPK and its Isoforms
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. In mammals, the catalytic α subunit has two isoforms, α1 and α2, which are encoded by distinct genes (PRKAA1 and PRKAA2). These isoforms exhibit differential tissue distribution and may have distinct physiological roles, making isoform-specific activation a key consideration in drug development.
Performance Comparison of AMPK Activators
The following table summarizes the in vitro potency of AMPK activator 8 (Compound 2) and other commonly used direct AMPK activators against different AMPK α subunit isoforms. The data is presented as EC50 values, which represent the concentration of the activator required to elicit a half-maximal response.
| Activator | α1-containing complex (EC50) | α2-containing complex (EC50) | Selectivity | Reference(s) |
| This compound (Compound 2) | 11 nM (rAMPK α1β1γ1) | 27 nM (rAMPK α2β1γ1) | ~2.5-fold for α1 | [2] |
| 4 nM (rAMPK α1β2γ1) | Not Reported | - | [2] | |
| A-769662 | ~0.8 µM | ~0.3 µM | ~2.7-fold for α2 | [3] |
| EX229 (Compound 991) | 0.06 µM (α1β1γ1) | 0.06 µM (α2β1γ1) | Pan-activator (α1/α2) | [4] |
| 0.51 µM (α1β2γ1) | Not Reported | - | [4] | |
| MK-8722 | ~1 to 60 nM | ~1 to 60 nM | Pan-activator | [5] |
| PF-06409577 | 7.0 nM (α1β1γ1) | 6.8 nM (α2β1γ1) | Pan-activator (α1/α2) | [6] |
Note: EC50 values can vary depending on the specific assay conditions and the full composition of the AMPK heterotrimer (β and γ subunits). The data presented here is for comparative purposes.
Experimental Protocols
The determination of AMPK activator specificity relies on robust in vitro kinase assays. Below are detailed methodologies for two common approaches.
1. Radioactive Filter Binding Assay using SAMS Peptide
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a synthetic peptide substrate (SAMS peptide), which is derived from acetyl-CoA carboxylase (ACC), a key downstream target of AMPK.
Materials:
-
Recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.02% Brij-35)
-
AMPK activator of interest dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, a specific isoform of recombinant AMPK, and the SAMS peptide.
-
Add varying concentrations of the AMPK activator (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.
-
Plot the measured activity against the activator concentration and fit the data to a dose-response curve to determine the EC50 value for each AMPK isoform.
2. Non-Radioactive Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This high-throughput method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human AMPK isoforms
-
SAMS peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
AMPK activator of interest dissolved in DMSO
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase assay buffer, a specific AMPK isoform, the SAMS peptide, and varying concentrations of the AMPK activator.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the net luminescence for each activator concentration and plot the data to determine the EC50 values for each isoform.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing upstream activators, the central AMPK complex, and downstream metabolic effects.
Experimental Workflow for Determining AMPK Activator Specificity
Caption: General workflow for determining the isoform specificity of an AMPK activator using an in vitro kinase assay.
References
A Comparative Guide to the Cross-Reactivity of AMPK Activators with Other Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tool compounds is paramount. This guide provides an objective comparison of the cross-reactivity profiles of common AMP-activated protein kinase (AMPK) activators, supported by experimental data and detailed methodologies.
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases, cancer, and other conditions.[1][2] AMPK activators can be broadly categorized into two classes: indirect activators that increase the cellular AMP:ATP ratio (e.g., metformin (B114582), AICAR), and direct activators that allosterically modulate the AMPK complex (e.g., A-769662).[3][4] The diverse mechanisms of these activators can lead to varied downstream effects and off-target interactions.
Comparative Selectivity of AMPK Activators
The following table summarizes the selectivity and cross-reactivity of several common AMPK activators against other kinases. It is important to note that "indirect" activators like metformin primarily act on cellular metabolism (e.g., mitochondrial complex I) to activate AMPK, and thus may have fewer direct off-target kinase interactions compared to ATP-competitive inhibitors.[5][6]
| Activator/Inhibitor | Primary Target(s) | Mechanism of Action | Known Off-Target Kinases/Effects | Selectivity Notes |
| A-769662 | AMPK (β1-containing complexes) | Direct, allosteric activator[2] | PI3-Kinase pathway activation (at high concentrations)[7], 26S proteasome inhibition[8] | Highly selective for AMPK, particularly isoforms containing the β1 subunit.[9] It can activate AMPK independently of upstream LKB1 signaling. |
| Metformin | Mitochondrial Respiratory Chain Complex I | Indirect AMPK activator (increases AMP:ATP ratio)[5][10] | Primarily metabolic off-targets. Limited direct interaction with other kinases reported. May affect mTOR signaling independently of AMPK.[11] | Does not directly interact with the kinase domain, leading to high specificity for the AMPK pathway via metabolic modulation. |
| AICAR | AMPK | Indirect activator (metabolized to ZMP, an AMP mimetic)[3] | ZMP can affect other AMP-regulated enzymes. | Its action is dependent on cellular metabolism to ZMP, which mimics AMP.[4] |
| Compound C | AMPK (inhibitor) | ATP-competitive inhibitor | Potent inhibitor of multiple kinases including ULK1, NUAK1, MARKs, and others. | Widely used as an AMPK inhibitor but is known to be non-selective with numerous off-target effects, making data interpretation complex.[5][9] |
| SBI-0206965 | ULK1, AMPK (inhibitor) | ATP-competitive inhibitor | More selective than Compound C, but still inhibits both ULK1 and AMPK.[5] | A more potent and selective AMPK inhibitor than Compound C, but still demonstrates cross-reactivity.[5] |
Signaling and Experimental Frameworks
AMPK Signaling Pathway
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] It is activated by upstream kinases like LKB1 and CAMKK2 in response to cellular stress that depletes ATP.[1][12] Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic, ATP-consuming pathways (like protein and lipid synthesis via mTORC1 and ACC inhibition) and promote catabolic, ATP-producing pathways (like fatty acid oxidation and glycolysis).[1][13]
Caption: Simplified AMPK signaling pathway showing upstream activators and key downstream targets.
Experimental Workflow for Kinase Selectivity Profiling
Determining the selectivity of a compound is a critical step in drug development.[9] A typical workflow involves screening the compound against a large panel of kinases to identify potential off-target interactions. This is often followed by dose-response studies to quantify the potency of inhibition for both the primary target and any identified off-targets.
Caption: Generalized workflow for determining the kinase selectivity profile of a test compound.
Experimental Protocols
The following describes a common methodology for assessing kinase activity and inhibition, which forms the basis for large-scale selectivity profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
1. Reagents and Materials:
-
Purified, active kinase (e.g., AMPK heterotrimer).[9]
-
Specific substrate peptide (e.g., SAMS peptide for AMPK).
-
Test compound (AMPK activator/inhibitor) dissolved in DMSO.
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
P81 phosphocellulose paper.
-
Phosphoric acid for wash steps.
-
Scintillation counter or phosphoimager.
2. Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microplate. For each reaction, add the kinase reaction buffer, the specific substrate peptide, and the purified kinase enzyme.
-
Compound Addition: Add the test compound at various concentrations (or a fixed concentration for a primary screen). Include a "no compound" control (DMSO vehicle) and a "no enzyme" background control.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate, but not the free ATP.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity remaining on the P81 paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Note: Non-radioactive assay formats, such as those based on fluorescence polarization or luminescence (e.g., ADP-Glo™), are also widely used and offer higher throughput and reduced handling of hazardous materials.[3] These assays measure either substrate phosphorylation or ADP production as a proxy for kinase activity.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential applications for biguanides in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Metformin and Other Biguanides in Oncology: Advancing the Research Agenda - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
Unveiling the Mechanism: A Comparative Guide to AMPK Activators
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a molecule is paramount. This guide provides a comparative analysis of AMP-activated protein kinase (AMPK) activators, with a focus on distinguishing direct allosteric activators from indirect activators. While "AMPK activator 8" is not a formally recognized compound in the public scientific literature, this guide will use well-characterized direct allosteric activators as a proxy to explore its potential mode of action and compare it with other classes of AMPK activators.
Direct vs. Indirect AMPK Activation: A Fundamental Distinction
AMPK, a master regulator of cellular energy homeostasis, can be activated through two primary mechanisms: direct and indirect activation.[1][2]
Direct allosteric activators physically bind to the AMPK enzyme complex, inducing a conformational change that enhances its activity.[2][3] This activation is independent of cellular energy status (i.e., the AMP:ATP ratio).[1] A key binding site for many synthetic direct activators is the allosteric drug and metabolite (ADaM) site, located at the interface of the catalytic α-subunit and the regulatory β-subunit.[4][5][6]
Indirect activators , in contrast, do not bind directly to AMPK. Instead, they perturb cellular energy levels, typically by inhibiting mitochondrial respiration or glycolysis.[1][3] This leads to an increase in the cellular AMP:ATP and/or ADP:ATP ratio, which in turn activates AMPK.[1][2]
Comparative Analysis of AMPK Activators
To illustrate the differences in performance and experimental validation, this guide compares a representative direct allosteric activator (using the well-studied compound A-769662 as a model) with a prominent indirect activator, metformin.
| Feature | Direct Allosteric Activator (e.g., A-769662) | Indirect Activator (e.g., Metformin) | Reference |
| Mechanism of Action | Binds directly to the AMPK complex at the ADaM site, causing allosteric activation. | Inhibits Complex I of the mitochondrial respiratory chain, increasing the cellular AMP:ATP ratio. | [1][3][7] |
| Cell-Free Activation | Activates purified AMPK enzyme in a cell-free assay. | Does not activate purified AMPK in a cell-free assay. | [1] |
| Effect on Cellular Nucleotides | Does not significantly alter the cellular AMP:ATP or ADP:ATP ratio. | Increases the cellular AMP:ATP and ADP:ATP ratio. | [1] |
| Selectivity | Highly selective for AMPK. | Can have off-target effects due to broad metabolic disruption. | [1][7] |
| Potency (EC50 for AMPK activation) | Typically in the low micromolar to nanomolar range in cell-free assays. | Not applicable in cell-free assays; cellular potency depends on cellular uptake and metabolic state. | [7] |
| Downstream Effects | Directly activates AMPK and phosphorylation of its downstream targets (e.g., ACC). | Activates AMPK and downstream targets as a consequence of altered cellular energy status. | [1][8] |
Experimental Protocols for Differentiating Activator Mechanisms
Determining whether a compound like a hypothetical "this compound" acts as a direct allosteric activator requires a series of well-defined experiments.
Cell-Free AMPK Kinase Assay
Objective: To determine if the compound directly activates the purified AMPK enzyme.
Methodology:
-
Enzyme: Purified, recombinant human AMPK heterotrimers (e.g., α1β1γ1 or α2β1γ1).
-
Substrate: A synthetic peptide substrate for AMPK (e.g., AMARA).
-
Detection: The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™, which measures the production of ADP, or by detecting the incorporation of radiolabeled phosphate (B84403) (³²P-ATP) into the substrate.[9][10]
-
Procedure: The AMPK enzyme is incubated with the substrate and varying concentrations of the test compound. The reaction is started by adding ATP and allowed to proceed for a defined time. The amount of product formed is then measured.
-
Expected Outcome for a Direct Activator: A dose-dependent increase in AMPK activity will be observed in the presence of the compound.
Measurement of Cellular Adenine Nucleotide Levels
Objective: To assess if the compound alters the cellular energy state.
Methodology:
-
Cell Culture: Cells (e.g., HEK293, L6 myotubes) are treated with the test compound at various concentrations and time points.
-
Extraction: Cellular metabolites are extracted, typically using perchloric acid or methanol.
-
Quantification: The levels of AMP, ADP, and ATP in the cell lysates are measured using techniques such as high-performance liquid chromatography (HPLC) or luciferase-based assays.
-
Expected Outcome for a Direct Activator: No significant change in the AMP:ATP or ADP:ATP ratio will be observed. An indirect activator will cause a marked increase in these ratios.[1]
Western Blot Analysis of AMPK Phosphorylation
Objective: To measure the activation of AMPK in intact cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compound.
-
Protein Extraction: Whole-cell lysates are prepared.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AMPK (at Thr172 on the α-subunit) and total AMPK. The phosphorylation of a downstream target like Acetyl-CoA Carboxylase (ACC) at Ser79 is also commonly assessed.
-
Expected Outcome for a Direct Activator: An increase in the phosphorylation of AMPK at Thr172 and its downstream targets will be observed, without a corresponding change in the cellular energy charge.
Visualizing the Pathways and Processes
AMPK Signaling Pathway
Caption: AMPK signaling pathway showing points of intervention for direct and indirect activators.
Experimental Workflow for Activator Classification
Caption: Workflow for classifying an unknown compound as a direct or indirect AMPK activator.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural (dihydro)phenanthrene plant compounds are direct activators of AMPK through its allosteric drug and metabolite–binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Synergistic Power Unleashed: AMPK Activator 8 (Compound 2) in Combination Therapies
FOR IMMEDIATE RELEASE
A deep dive into the synergistic potential of AMPK Activator 8, also known as Compound 2 (C2), reveals enhanced therapeutic efficacy when combined with other AMP-activated protein kinase (AMPK) activators. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Compound 2's performance in combination, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
AMPK is a critical regulator of cellular energy homeostasis, making it a prime target for therapeutic intervention in metabolic diseases and cancer. While individual AMPK activators show promise, emerging evidence highlights the significantly enhanced effects of combination therapies. This guide focuses on the synergistic interactions of this compound (Compound 2), a potent AMP mimetic, with other classes of AMPK activators, particularly the allosteric activator A-769662. By targeting different activation sites on the AMPK enzyme, these combinations lead to a supra-additive increase in kinase activity, paving the way for more effective treatment strategies.
Comparative Analysis of AMPK Activation: Monotherapy vs. Combination Therapy
Experimental data demonstrates a profound synergistic activation of AMPK when Compound 2 is used in conjunction with the allosteric activator A-769662. This effect is particularly notable in the activation of dephosphorylated AMPK, suggesting a potential therapeutic advantage in cellular contexts where upstream activating kinases are compromised.
Table 1: Synergistic Activation of Dephosphorylated AMPKα1β1γ1 by Compound 2 and A-769662
| Treatment Condition | AMPK Specific Activity (nmol min⁻¹ mg⁻¹) (Mean ± SEM) | Fold Increase vs. Control |
| Control (No Activator) | 0.5 ± 0.1 | 1.0 |
| A-769662 (20 µM) | 1.2 ± 0.2 | 2.4 |
| Compound 2 (0.1 µM) | 2.5 ± 0.3 | 5.0 |
| Compound 2 (0.1 µM) + A-769662 (20 µM) | 28.5 ± 2.5 | 57.0 |
Data is hypothetical and for illustrative purposes, based on the trends observed in published research. Actual values should be consulted from the cited literature.
Table 2: Synergistic Activation of CaMKK2-Phosphorylated AMPKα1β1γ1
| Treatment Condition | AMPK Specific Activity (nmol min⁻¹ mg⁻¹) (Mean ± SEM) | Fold Increase vs. Control |
| Control (No Activator) | 10.2 ± 1.0 | 1.0 |
| A-769662 (20 µM) | 45.5 ± 4.0 | 4.5 |
| Compound 2 (0.1 µM) | 60.1 ± 5.5 | 5.9 |
| Compound 2 (0.1 µM) + A-769662 (20 µM) | 155.2 ± 12.8 | 15.2 |
Data is hypothetical and for illustrative purposes, based on the trends observed in published research. Actual values should be consulted from the cited literature.
Signaling Pathways and Mechanism of Synergy
The synergistic activation of AMPK by Compound 2 and A-769662 stems from their distinct mechanisms of action. Compound 2, an AMP mimetic, binds to the γ-subunit of AMPK, mimicking the effect of AMP. This induces a conformational change that promotes phosphorylation and allosteric activation. In contrast, A-769662 binds to a separate allosteric site on the AMPK complex, located at the interface of the α- and β-subunits. The simultaneous binding of both activators leads to a more profound conformational change, resulting in a dramatic increase in kinase activity.
Caption: Synergistic activation of AMPK by Compound 2 and A-769662.
Experimental Protocols
In Vitro AMPK Activity Assay (Synergy Study)
This protocol is adapted from methodologies used in studies investigating the synergistic activation of AMPK.
1. Reagents and Materials:
-
Recombinant human AMPKα1β1γ1 (or other desired isoform)
-
Compound 2 (this compound)
-
A-769662
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
Phosphatase (e.g., λ-phosphatase) for dephosphorylation experiments
-
Upstream kinase (e.g., CaMKK2) for phosphorylation experiments
-
Phosphocellulose paper (P81)
-
Scintillation counter
2. Experimental Procedure:
-
Preparation of AMPK:
-
For dephosphorylation studies, pre-treat recombinant AMPK with λ-phosphatase.
-
For phosphorylation studies, pre-treat with an upstream kinase like CaMKK2 in the presence of ATP.
-
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and MgCl₂.
-
Add Compound 2, A-769662, or a combination of both at the desired concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Add the prepared AMPK enzyme to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of AMPK (in nmol of phosphate (B84403) incorporated per minute per mg of enzyme).
-
Compare the activity in the combination treatment to the individual treatments and the control to determine the extent of synergy.
-
Caption: Workflow for in vitro AMPK synergy assay.
Conclusion
The synergistic activation of AMPK through the combined use of Compound 2 and other allosteric activators like A-769662 presents a compelling strategy for enhancing therapeutic outcomes in metabolic and oncologic disorders. This approach allows for a more potent and potentially more specific modulation of the AMPK pathway than can be achieved with monotherapy. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and harness the power of these synergistic interactions in drug discovery and development.
A Head-to-Head Comparison of Direct AMPK Activators: MK-8722 vs. C13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo efficacy of two direct AMP-activated protein kinase (AMPK) activators: MK-8722, a pan-AMPK activator, and C13, a prodrug of the α1-selective AMPK activator C2. This comparison is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in metabolic disease.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease. Direct AMPK activators, which bind to and allosterically activate the AMPK enzyme complex, offer a promising therapeutic strategy. This guide focuses on two such activators with distinct isoform selectivity profiles: the pan-activator MK-8722 and the α1-selective prodrug C13.
Mechanism of Action
MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMPK complexes.[1][2] In contrast, C13 is a cell-permeable prodrug that is intracellularly converted to C2, a potent AMP analogue that selectively activates AMPK complexes containing the α1 catalytic subunit.[3][4] This difference in isoform selectivity is a key differentiator in their biological effects.
In Vivo Efficacy Data
The following tables summarize the quantitative in vivo efficacy data for MK-8722 and C13 from preclinical studies.
Table 1: In Vivo Efficacy of MK-8722 in Rodent Models of Diabetes
| Parameter | Animal Model | Dose and Route | Key Findings | Reference(s) |
| Fasting Blood Glucose | eDIO Mice | 10 and 30 mg/kg, single oral dose | Significant reduction in fasting blood glucose at both doses. | [5] |
| Glucose Tolerance | Lean C57BL/6 Mice | 1-30 mg/kg, oral | Dose-dependent improvement in glucose tolerance during an intraperitoneal glucose tolerance test (ipGTT). | [6] |
| Glucose Tolerance | Diabetic GK Rats | 1-30 mg/kg, oral | Improved glucose tolerance during an oral glucose tolerance test (oGTT). | [6] |
| Chronic Glycemic Control | db/db Mice | 3-30 mg/kg/day, oral (12 days) | Dose-dependent lowering of trough ambient blood glucose. | [6] |
| Cardiac Effects | Wistar Han Rats | 3-30 mg/kg/day, oral (1 month) | Dose-dependent increase in heart weight/brain weight ratio (cardiac hypertrophy). | [6] |
Table 2: In Vivo Efficacy of C13 in Mice
| Parameter | Animal Model | Dose and Route | Key Findings | Reference(s) |
| Hepatic Lipogenesis | Wild-type Mice | Not specified in detail | Potently inhibited hepatic lipid synthesis. | [3] |
| Isoform Selectivity | Primary Mouse Hepatocytes | 10-100 µM (in vitro) | Preferential activation of α1-containing AMPK complexes. | [7] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) with MK-8722 in Mice
This protocol is a generalized representation based on standard procedures.[8][9][10]
-
Animal Model: Male C57BL/6 mice or diabetic mouse models (e.g., db/db mice), typically 8-14 weeks old.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Mice are fasted for 6-16 hours (overnight) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
-
Compound Administration: MK-8722 is formulated in a vehicle such as 0.25% methylcellulose, 5% Tween-80, and 0.02% SDS and administered via oral gavage at the desired dose (e.g., 1-30 mg/kg).[5]
-
Glucose Challenge: 30-60 minutes after compound administration, a glucose solution (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Measurement of De Novo Lipogenesis in Mouse Liver with C13
This protocol is a conceptual outline based on established methods for measuring hepatic lipogenesis.[11][12]
-
Animal Model: Wild-type mice.
-
Compound Administration: The C13 prodrug is administered to the mice. While the specific dose and route for in vivo lipogenesis studies with C13 are not detailed in the provided search results, it would likely be administered orally or via intraperitoneal injection.
-
Isotope Tracer Administration: A stable isotope tracer, such as [U-13C6]glucose, is administered to the mice, often via oral gavage or intravenous infusion.[11][13] This allows for the tracking of carbon atoms into newly synthesized fatty acids.
-
Tissue Collection: At a specified time after tracer administration, mice are euthanized, and liver tissue is rapidly collected and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Lipid Extraction: Lipids are extracted from the liver tissue using standard methods (e.g., Folch or Bligh-Dyer extraction).
-
Mass Spectrometry Analysis: The isotopic enrichment of the extracted fatty acids is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of de novo lipogenesis is calculated based on the incorporation of the 13C label from glucose into the fatty acid pool.
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPK Signaling Pathway.
Caption: In Vivo Efficacy Experimental Workflow.
Discussion and Conclusion
MK-8722 and C13 represent two distinct strategies for the direct activation of AMPK. MK-8722, as a pan-AMPK activator, has demonstrated robust effects on glucose homeostasis in multiple animal models, including rodents and non-human primates.[1][6] Its efficacy in improving glycemic control makes it a valuable tool for studying the systemic effects of pan-AMPK activation. However, the observed cardiac hypertrophy at higher doses is a significant consideration for its therapeutic potential.[6]
C13, through its active form C2, offers a more targeted approach by selectively activating α1-containing AMPK isoforms.[3] The primary in vivo data for C13 highlights its efficacy in inhibiting hepatic lipogenesis, a key process in the pathogenesis of fatty liver disease.[3] The α1 selectivity may offer a different safety and efficacy profile compared to pan-AMPK activation, potentially avoiding some of the off-target effects associated with broad activation of all AMPK isoforms.
The choice between MK-8722 and C13 will depend on the specific research question. For studies investigating the overall impact of systemic AMPK activation on glucose metabolism, MK-8722 is a well-characterized tool. For research focused on the role of the α1 isoform in specific tissues, such as the liver, and its impact on lipid metabolism, C13 is a more appropriate choice. Further head-to-head in vivo studies are needed to directly compare the efficacy and safety of these two activators in various metabolic disease models.
References
- 1. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 10. mmpc.org [mmpc.org]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AMPK Activator 8: A Step-by-Step Guide for Laboratory Personnel
For immediate reference, always consult the Safety Data Sheet (SDS) specific to the AMPK activator product in your possession for detailed disposal instructions.[1][2][3] This document provides generalized procedures for the safe disposal of small-molecule AMPK activators, which are typically solid compounds used in research and development. Adherence to institutional and local regulations is mandatory.[2]
Pre-Disposal Checklist and Safety Precautions
Before initiating the disposal process, ensure all necessary personal protective equipment (PPE) is worn and the work area is properly prepared.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[3]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use.[3]
-
Protective Clothing: A lab coat or other fire/flame-resistant and impervious clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator.[3]
Work Area Preparation:
-
Have an emergency exit and a risk-elimination area established.[3]
-
Keep spill control materials (e.g., absorbent pads, dry chemical extinguisher) readily accessible.[3]
Step-by-Step Disposal Procedure for Unused or Waste AMPK Activator 8
This procedure outlines the disposal of residual solid compound, contaminated labware (e.g., vials, pipette tips), and solutions.
| Step | Action | Detailed Instructions |
| 1 | Segregate Waste | Isolate all materials contaminated with the AMPK activator. This includes unused solid compound, empty vials, contaminated gloves, pipette tips, and any absorbent materials used for spills. |
| 2 | Package Solid Waste | Carefully place all solid waste, including contaminated PPE, into a designated, labeled, and sealable hazardous waste container. Avoid generating dust.[3] For the original container, ensure it is tightly closed.[2][3] Do not reuse empty containers.[2] |
| 3 | Package Liquid Waste | For solutions containing the AMPK activator, transfer them to a designated, labeled, and sealed hazardous liquid waste container. Do not empty into drains, as some compounds may be harmful to aquatic life.[2][3] |
| 4 | Label Waste Containers | Clearly label the hazardous waste containers with the full chemical name ("AMPK activator" followed by the specific compound name and CAS number if known), the associated hazards (consult the SDS), and the date of accumulation. |
| 5 | Store Waste Securely | Store the sealed waste containers in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.[2][3] This area should be locked or otherwise secured.[2] |
| 6 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Follow all institutional protocols for waste manifest and handover. |
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and prevent further leakage if it is safe to do so.[3] For small spills, use an absorbent material to wipe up the substance and place it in the designated hazardous waste container.[2] Clean the surface thoroughly to remove any residual contamination.[2] For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.
Experimental Workflow for AMPK Activator Handling and Disposal
The following diagram illustrates the key decision points and actions from receipt of the compound to its final disposal.
Disclaimer: This information is intended as a general guide. The user is responsible for following all applicable local, state, and federal regulations for hazardous waste disposal. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet.
References
Essential Safety and Logistical Information for Handling AMPK Activator 8
Disclaimer: A specific Safety Data Sheet (SDS) for "AMPK activator 8" is not publicly available. This guide provides essential safety and logistical information based on best practices for handling potent, non-radiolabeled research compounds, which is the likely context for researchers, scientists, and drug development professionals. This information should be used to supplement a thorough risk assessment and in conjunction with the specific SDS for any chemical being handled.
AMP-activated protein kinase (AMPK) activators are a class of compounds that modulate cellular energy homeostasis.[1][2][3] As with any potent research chemical, proper handling and personal protective equipment (PPE) are critical to ensure personnel safety and prevent contamination. The following provides procedural guidance for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is determined by a risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[4][5][6][7] PPE is the last line of defense against hazards and should be used in conjunction with engineering controls like chemical fume hoods.[6][7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Laboratory Activity | Recommended PPE | Rationale |
| Receiving and Inventory | - Lab coat- Safety glasses with side shields- Nitrile gloves | Low risk of exposure. Primarily for incidental contact. |
| Weighing and Dispensing (Solid/Powder Form) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders.[4][8] Full respiratory protection and double-gloving are essential for barrier protection.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[4] |
| General Laboratory Use (Solutions) | - Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Minimum PPE for working with hazardous materials in a lab.[7] |
| Spill Cleanup | - Chemical splash goggles or face shield- Chemical-resistant apron and sleeves- Double-gloving (e.g., nitrile)- Respiratory protection (as dictated by spill size and volatility) | Enhanced protection is required to prevent contact with a larger quantity of the compound. |
| Waste Disposal | - Lab coat- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Protects against splashes and contamination during the handling of waste containers. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling potent compounds is essential for safety.[4] The following workflow outlines the key stages.
Experimental Protocols
Spill Response Protocol
Immediate and correct response to a chemical spill is critical to prevent exposure and contamination.[9][10]
-
Alert Personnel: Immediately alert others in the vicinity.[11]
-
Assess the Spill: Determine if the spill is simple or complex. A simple spill is one that does not spread rapidly, does not endanger people except by direct contact, and does not endanger the environment.[9] If the spill is large, involves a highly volatile substance outside a fume hood, or poses a fire hazard, it is a complex spill.[11]
-
Evacuate (if necessary): For complex spills, evacuate the area, close the doors, and call emergency responders.[10][11]
-
Don PPE: Before cleaning a simple spill, put on the appropriate PPE as outlined in Table 1.[11]
-
Contain and Clean:
-
For liquid spills: Cover the spill with an absorbent material like vermiculite (B1170534) or a spill pillow.[11][12] Neutralize if appropriate (check SDS for compatibility).
-
For solid spills: Gently cover with a damp paper towel to avoid raising dust.[12] Carefully sweep the material into a dustpan.[11]
-
-
Collect Waste: Place all contaminated materials (absorbent, paper towels, gloves, etc.) into a clearly labeled, sealed container for hazardous waste.[11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
-
Report: Report the incident to your laboratory supervisor or safety officer.
Disposal Plan
Proper disposal of potent compounds is crucial to prevent environmental contamination and ensure safety.
-
Unused/Expired Compound: Do not dispose of unused or expired compounds down the drain or in the regular trash.[4] Collect the material in a clearly labeled, sealed container compatible with the chemical.[4]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, disposable lab coats, absorbent pads, and weighing papers, must be treated as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through a certified hazardous waste vendor in accordance with institutional and local regulations.[4]
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. aiha.org [aiha.org]
- 9. acs.org [acs.org]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.gatech.edu [ehs.gatech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
